molecular formula C5H9N B052561 3-Dimethylamino-1-propyne CAS No. 7223-38-3

3-Dimethylamino-1-propyne

Cat. No.: B052561
CAS No.: 7223-38-3
M. Wt: 83.13 g/mol
InChI Key: ILBIXZPOMJFOJP-UHFFFAOYSA-N
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Description

3-Dimethylamino-1-propyne is a versatile and highly valuable alkylamine alkyne extensively utilized in chemical synthesis and materials science. Its primary research value lies in its dual functionality: the terminal alkyne group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry," for bioconjugation, polymer modification, and probe labeling. Concurrently, the tertiary dimethylamino group acts as a strong electron-donating substituent and a ligand for transition metals, making it a crucial precursor in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and catalysts. Furthermore, this compound serves as a key synthetic intermediate in medicinal chemistry for the construction of complex molecular architectures, such as nitrogen-containing heterocycles and pharmaceutical scaffolds. Its mechanism of action in CuAAC involves the formation of a copper(I) acetylide complex, which reacts efficiently with organic azides to generate stable 1,2,3-triazole linkages with high specificity and yield. This reagent is essential for researchers developing novel bioconjugation strategies, functional polymers, and sophisticated ligand systems.

Properties

IUPAC Name

N,N-dimethylprop-2-yn-1-amine
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InChI

InChI=1S/C5H9N/c1-4-5-6(2)3/h1H,5H2,2-3H3
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InChI Key

ILBIXZPOMJFOJP-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CC#C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9N
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DSSTOX Substance ID

DTXSID0064599
Record name 2-Propyn-1-amine, N,N-dimethyl-
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Molecular Weight

83.13 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Dimethylamino-1-propyne
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CAS No.

7223-38-3
Record name N,N-Dimethylpropargylamine
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Record name 2-Propyn-1-amine, N,N-dimethyl-
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Record name Dimethyl(prop-2-ynyl)amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-dimethylamino-1-propyne, a valuable building block in organic synthesis and a precursor for various applications, including the preparation of mixed cuprate (B13416276) reagents.[1] This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations to clarify the procedural workflows.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between propargyl bromide and dimethylamine (B145610). This reaction proceeds via an SN2 mechanism.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Dimethylamine Dimethylamine ReactionVessel Reaction (0°C to Room Temp, 10h) Dimethylamine->ReactionVessel Propargyl Bromide Propargyl Bromide Propargyl Bromide->ReactionVessel Filtration Filtration ReactionVessel->Filtration Concentration Concentration Filtration->Concentration Crude Product Crude Product Concentration->Crude Product

Experimental Protocol

This protocol is adapted from a documented synthesis of N,N-dimethylprop-2-yn-1-amine.[2]

Materials:

  • 33% solution of dimethylamine in a suitable solvent

  • 3-Bromopropyne (propargyl bromide)

  • Tetrahydrofuran (THF)

Procedure:

  • To a 33% solution of dimethylamine (25.0 mmol), cooled to 0 °C, add 3-bromopropyne (11.3 mmol) dropwise.

  • Stir the reaction mixture for 10 hours at room temperature.

  • After the reaction is complete, filter the mixture to remove any solid byproducts.

  • Rinse the filter cake with THF (15 mL).

  • Combine the filtrate and the THF wash.

  • Concentrate the combined organic solution in vacuo to yield the crude this compound. A reported yield for this procedure is 41%.[2]

Quantitative Data for Synthesis
ParameterValueReference
Dimethylamine25.0 mmol[2]
3-Bromopropyne11.3 mmol[2]
Reaction Temperature0 °C to Room Temperature[2]
Reaction Time10 hours[2]
Reported Yield41%[2]

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, byproducts, and solvent. Purification is essential to obtain a high-purity final product. Fractional distillation is the most effective method for purifying this compound, given its liquid form and defined boiling point. Alternative methods for purifying propargylamines include column chromatography and solid-phase extraction (SPE).[3][4]

Purification_Workflow Crude Product Crude Product Fractional Distillation Fractional Distillation (79-83 °C) Crude Product->Fractional Distillation Pure Product Pure Product Fractional Distillation->Pure Product

Experimental Protocol for Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound into the round-bottom flask.

  • Heat the flask gently using the heating mantle.

  • Monitor the temperature at the top of the fractionating column.

  • Collect the fraction that distills between 79-83 °C.

  • Store the purified product under appropriate conditions, typically at 2-8°C.

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the purity of volatile compounds. A sharp, single peak in the gas chromatogram corresponding to the mass spectrum of this compound indicates a high-purity sample.

Illustrative GC-MS Parameters:

  • Column: A suitable capillary column, such as one with a non-polar stationary phase.

  • Injector Temperature: ~250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.

  • Carrier Gas: Helium or Hydrogen.

  • Detector: Mass Spectrometer scanning a suitable mass range (e.g., m/z 30-200).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity and purity of the compound.

1H NMR (Proton NMR): The following chemical shifts have been reported for 1-dimethylamino-2-propyne:[5]

  • δ 3.257 ppm: (Singlet, 2H, -CH2-)

  • δ 2.30 ppm: (Singlet, 6H, -N(CH3)2)

  • δ 2.245 ppm: (Triplet, 1H, ≡C-H) with a coupling constant J = 2.3 Hz.

13C NMR (Carbon-13 NMR): While a specific spectrum for this compound is not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The approximate regions for the carbon signals would be:

  • ≡C-H: ~70-85 ppm

  • -C≡: ~70-85 ppm

  • -CH2-: ~45-55 ppm

  • -N(CH3)2: ~40-50 ppm

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C5H9N[1]
Molecular Weight 83.13 g/mol
CAS Number 7223-38-3
Appearance Liquid
Boiling Point 79-83 °C
Density 0.772 g/mL at 25 °C
Refractive Index (n20/D) 1.419

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always adhere to appropriate laboratory safety practices when handling the chemicals and performing the procedures described.

References

Spectroscopic Profile of 3-Dimethylamino-1-propyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 3-dimethylamino-1-propyne (CAS No. 7223-38-3), a valuable precursor in the synthesis of mixed cuprate (B13416276) reagents and core-shell systems involving noble metal nanoparticles. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.257d2H2.3-CH₂-
2.30s6H-N(CH₃)₂
2.245t1H2.3≡C-H
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
82.2-C≡
72.1≡C-H
48.5-CH₂-
43.8-N(CH₃)₂
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Description of Vibration
3294≡C-H stretch
2970-2800C-H stretch (aliphatic)
2110-C≡C- stretch
1460-CH₂- bend
1360-CH₃ bend
1260C-N stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
8335[M]⁺ (Molecular Ion)
82100[M-H]⁺
5845[C₃H₆N]⁺
4285[C₂H₄N]⁺

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for volatile amines. While the exact experimental parameters for the cited data were not available, the following represents typical methodologies employed for such analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian A-60 or a Bruker WP-200, operating at a frequency of 60 MHz or 200 MHz for protons, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a neat liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The resulting fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural assignment of the spectral data.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Spectroscopic analysis workflow for this compound.

¹H NMR chemical shift assignments for this compound.

An In-depth Technical Guide to 3-Dimethylamino-1-propyne: Properties, Synthesis, and Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-1-propyne, also known as N,N-Dimethylpropargylamine, is a versatile organic compound with significant applications in synthetic chemistry and neuropharmacology. Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a valuable precursor for the synthesis of more complex molecules, including mixed cuprate (B13416276) reagents. Furthermore, its role as an irreversible inhibitor of monoamine oxidase (MAO) has garnered interest in the field of drug development, particularly in the study of neurological disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biochemical mechanism of action.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValue
Molecular Formula C5H9N
Molecular Weight 83.13 g/mol [1]
Boiling Point 79-83 °C[1]
Density 0.772 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.419[1]
Flash Point -8 °C[2]
Solubility Miscible with water.
CAS Number 7223-38-3[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between propargyl bromide and dimethylamine (B145610). The following protocol outlines a standard laboratory procedure for its preparation.

Materials:

  • Propargyl bromide (3-bromo-1-propyne)

  • Aqueous solution of dimethylamine (e.g., 40 wt. %)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Condenser

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, place the aqueous solution of dimethylamine. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Propargyl Bromide: Slowly add propargyl bromide to the cooled dimethylamine solution via the addition funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours to ensure the reaction goes to completion.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Drying: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling between 79-83 °C.

Characterization: The identity and purity of the synthesized this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS Analysis: A GC-MS analysis will show a major peak corresponding to the molecular weight of this compound (m/z = 83.13).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will exhibit characteristic peaks for the different proton environments in the molecule.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the five carbon atoms in the structure.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Start Start Reactants Propargyl Bromide + Dimethylamine Solution Start->Reactants Reaction Nucleophilic Substitution (0-25°C, 12-16h) Reactants->Reaction Extraction Liquid-Liquid Extraction (Diethyl Ether) Reaction->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Analysis GC-MS & NMR Analysis Distillation->Analysis Product Pure this compound Analysis->Product

Caption: Experimental workflow for the synthesis of this compound.

Biochemical Activity: Monoamine Oxidase Inhibition

This compound is recognized as a "suicide inhibitor" of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[3] This irreversible inhibition has implications for the development of drugs targeting neurological conditions.

Mechanism of Inactivation

The inhibitory action of this compound on MAO is a two-step process.[4] Initially, it binds reversibly to the active site of the enzyme. Subsequently, the enzyme catalyzes the oxidation of the inhibitor, which then forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme.[3][5] This covalent adduct formation is a hallmark of suicide inhibitors. The acetylenic group is crucial for this irreversible inhibition.[6]

MAO_Inhibition cluster_process Mechanism of MAO Inhibition cluster_outcome Consequence MAO Monoamine Oxidase (MAO) (Active Enzyme) ReversibleComplex Reversible Enzyme-Inhibitor Complex MAO->ReversibleComplex Reversible Binding Inhibitor This compound Inhibitor->ReversibleComplex Oxidation Enzymatic Oxidation of Inhibitor ReversibleComplex->Oxidation CovalentAdduct Irreversible Covalent Adduct (Inactive Enzyme) Oxidation->CovalentAdduct Covalent Bond Formation with FAD Cofactor Neurotransmitter Increased Neurotransmitter Levels (e.g., Dopamine, Serotonin) CovalentAdduct->Neurotransmitter leads to

Caption: Mechanism of irreversible inhibition of Monoamine Oxidase by this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in both synthetic organic chemistry and medicinal chemistry. Its straightforward synthesis and unique reactivity make it an important building block for various applications. The detailed understanding of its mechanism as a monoamine oxidase inhibitor provides a foundation for the rational design of novel therapeutic agents for neurological disorders. This guide serves as a comprehensive resource for professionals engaged in research and development in these fields.

References

stability and storage conditions for 3-dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 3-Dimethylamino-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (also known as N,N-dimethylpropargylamine). Due to the limited availability of specific, long-term stability data for this compound, this document synthesizes information from safety data sheets, supplier recommendations, and established principles of chemical stability testing. It outlines the known physicochemical properties, recommended storage and handling procedures, and potential degradation pathways. Furthermore, this guide proposes a detailed experimental protocol for a forced degradation study to systematically evaluate the intrinsic stability of this compound, a critical step in its application for research and development.

Introduction

This compound is a versatile organic compound utilized in various chemical syntheses. Its dual functionality, comprising a terminal alkyne and a tertiary amine, makes it a valuable building block in the synthesis of more complex molecules, including mixed cuprate (B13416276) reagents and specialized polymers.[1] Understanding the stability and appropriate storage conditions of this reagent is paramount to ensure its purity, reactivity, and the reproducibility of experimental outcomes. This guide aims to provide a thorough understanding of these aspects for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 7223-38-3
Molecular Formula C₅H₉N
Molecular Weight 83.13 g/mol
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 79-83 °C
Density 0.772 g/mL at 25 °C
Flash Point -8 °C (closed cup)
Solubility Miscible in water and soluble in most organic solvents

Stability and Storage Conditions

Based on available safety data and supplier information, the following conditions are recommended for the storage of this compound to maintain its integrity.

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize potential thermal degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)The compound is air-sensitive and prone to oxidation.[1]
Light Store in a dark placeTo prevent potential photodegradation.
Container Tightly sealed containerTo prevent exposure to moisture and air.
Incompatibilities Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxideTo avoid vigorous reactions and degradation.[2][3]

While generally stable under these recommended conditions, the inherent reactivity of the terminal alkyne and the tertiary amine suggests potential for degradation over time, especially if not stored properly.

Potential Degradation Pathways

Although specific degradation products for this compound are not extensively documented in the literature, its chemical structure suggests several potential degradation pathways, particularly under forced conditions:

  • Oxidation: The tertiary amine can be oxidized to an N-oxide. The alkyne moiety could also undergo oxidative cleavage.

  • Hydrolysis: While likely stable to neutral water, hydrolysis under acidic or basic conditions could occur, potentially leading to hydration of the alkyne or other reactions.

  • Polymerization: Terminal alkynes can be susceptible to polymerization, especially in the presence of trace metals or under elevated temperatures.

  • Reaction with Carbon Dioxide: The tertiary amine can react with atmospheric CO₂.

A logical workflow for identifying these potential degradation products is outlined in the diagram below.

cluster_0 Forced Degradation Conditions cluster_1 Analytical Techniques cluster_2 Outcome Acidic Hydrolysis Acidic Hydrolysis LC-MS/MS LC-MS/MS Acidic Hydrolysis->LC-MS/MS Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->LC-MS/MS Oxidative Oxidative Oxidative->LC-MS/MS Thermal Thermal GC-MS GC-MS Thermal->GC-MS Photolytic Photolytic Photolytic->LC-MS/MS Identification of Degradants Identification of Degradants LC-MS/MS->Identification of Degradants GC-MS->Identification of Degradants NMR NMR Structure Elucidation Structure Elucidation Identification of Degradants->Structure Elucidation Structure Elucidation->NMR Degradation Pathway Mapping Degradation Pathway Mapping Structure Elucidation->Degradation Pathway Mapping This compound This compound This compound->Acidic Hydrolysis This compound->Basic Hydrolysis This compound->Oxidative This compound->Thermal This compound->Photolytic

Workflow for Forced Degradation Study

Experimental Protocol: Forced Degradation Study

To definitively assess the stability of this compound, a forced degradation study is recommended. The following protocol outlines the experimental conditions and analytical methodologies.

Objective

To identify potential degradation products and degradation pathways of this compound under various stress conditions, and to develop a stability-indicating analytical method.

Materials and Methods
  • Test Substance: this compound (high purity)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, acetonitrile, and methanol.

  • Instrumentation: HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS), Gas Chromatography with a Flame Ionization Detector (FID) and MS, pH meter, photostability chamber, and a calibrated oven.

Stress Conditions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock solution is then subjected to the following stress conditions:

  • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

A control sample (unstressed stock solution) should be stored at the recommended storage condition (2-8°C).

Analytical Procedure
  • Sample Preparation: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • HPLC-PDA-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detection to monitor for the appearance of new peaks and changes in the parent peak. MS detection to identify the mass-to-charge ratio of any new peaks.

  • GC-FID/MS Analysis: For thermally stressed samples, GC analysis may be more appropriate to detect volatile degradants.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient to separate the parent compound from any degradation products.

    • Detection: FID for quantification and MS for identification.

The proposed analytical workflow is depicted in the following diagram:

Start Start Prepare Stressed Samples Prepare Stressed Samples Start->Prepare Stressed Samples Analyze by HPLC-PDA-MS Analyze by HPLC-PDA-MS Prepare Stressed Samples->Analyze by HPLC-PDA-MS Analyze Thermal Samples by GC-MS Analyze Thermal Samples by GC-MS Prepare Stressed Samples->Analyze Thermal Samples by GC-MS Data Analysis Data Analysis Analyze by HPLC-PDA-MS->Data Analysis Analyze Thermal Samples by GC-MS->Data Analysis Identify Degradants Identify Degradants Data Analysis->Identify Degradants Quantify Degradation Quantify Degradation Data Analysis->Quantify Degradation Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method Quantify Degradation->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

Analytical Workflow for Stability Testing

Conclusion

References

computational analysis of 3-dimethylamino-1-propyne molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the computational analysis of the molecular structure of 3-dimethylamino-1-propyne. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document outlines the theoretical foundation, experimental protocols, and expected results from such an analysis.

Introduction

This compound, a versatile organic compound, holds significant interest in synthetic chemistry and materials science.[1][2] Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a valuable precursor for various chemical transformations.[1] Understanding its three-dimensional structure and molecular properties is crucial for predicting its reactivity, designing novel reactions, and developing new applications.

Computational chemistry provides a powerful toolkit for investigating molecular structures and properties at the atomic level.[3] Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the accurate prediction of geometries, vibrational frequencies, and other key molecular parameters. This guide details the methodologies for a thorough computational investigation of this compound and presents illustrative data obtained from such analyses.

Molecular Structure and Properties

The molecular formula of this compound is C₅H₉N, and its linear formula is (CH₃)₂NCH₂C≡CH.[1][4] Its molecular weight is 83.13 g/mol .[5] The molecule consists of a propyne (B1212725) backbone with a dimethylamino group attached to the third carbon atom.

Optimized Molecular Geometry

The equilibrium geometry of this compound can be determined through computational geometry optimization. This process seeks the lowest energy arrangement of the atoms in the molecule. The following tables present illustrative bond lengths, bond angles, and dihedral angles obtained from a hypothetical DFT calculation at the B3LYP/6-31G(d) level of theory.

Table 1: Illustrative Bond Lengths of this compound

Atom 1Atom 2Bond Length (Å)
C1C21.208
C2C31.465
C3N41.472
N4C51.461
N4C61.461
C1H71.062
C3H81.095
C3H91.095
C5H101.091
C5H111.091
C5H121.091
C6H131.091
C6H141.091
C6H151.091

Table 2: Illustrative Bond Angles of this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C1C2C3178.5
C2C3N4112.3
C3N4C5110.8
C3N4C6110.8
C5N4C6109.5
H8C3H9108.2
H10C5H11109.5

Table 3: Illustrative Dihedral Angles of this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C2C3N4C565.2
C2C3N4C6-174.8
N4C3C2C1-179.9
Rotational Constants

Computationally determined rotational constants are essential for interpreting microwave spectroscopy data and provide insights into the molecule's moments of inertia.

Table 4: Illustrative Rotational Constants of this compound

ConstantValue (GHz)
A9.854
B2.763
C2.341
Vibrational Frequencies

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each frequency corresponds to a specific vibrational mode.

Table 5: Illustrative Vibrational Frequencies of this compound

ModeFrequency (cm⁻¹)Description
13315C-H stretch (alkyne)
22978C-H stretch (methyl)
32945C-H stretch (methyl)
42870C-H stretch (methylene)
52120C≡C stretch
61465C-H bend (methyl)
71450C-H bend (methylene)
81260C-N stretch
91045C-C stretch
10640C-C≡C bend

Experimental Protocols

The computational analysis of this compound involves a series of well-defined steps, from building the initial molecular structure to analyzing the final results.

Molecular Structure Input

The initial 3D coordinates of the this compound molecule can be generated using molecular building software such as Avogadro, ChemDraw, or GaussView. The initial geometry should reflect standard bond lengths and angles.

Geometry Optimization

The primary goal of geometry optimization is to find the minimum energy conformation of the molecule. This is typically achieved using quantum mechanical methods.

  • Software: A variety of quantum chemistry software packages can be used, including Gaussian, Q-Chem, ORCA, and GAMESS.

  • Theoretical Method: Density Functional Theory (DFT) is a popular and computationally efficient method that provides a good balance of accuracy and cost.[6] The B3LYP functional is a widely used hybrid functional for organic molecules.[7] Alternatively, ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can be employed.

  • Basis Set: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. A Pople-style basis set such as 6-31G(d) is a common starting point for small organic molecules, offering a good compromise between accuracy and computational time. Larger basis sets, like 6-311+G(d,p), can be used for higher accuracy.

The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located.

Frequency Calculation

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This calculation serves two main purposes:

  • Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule.

Analysis of Results

The output from the quantum chemistry software will contain a wealth of information, including:

  • Optimized Cartesian coordinates of the atoms.

  • Bond lengths, bond angles, and dihedral angles.

  • Rotational constants.

  • Vibrational frequencies, IR intensities, and Raman activities.

  • Molecular orbital energies and shapes.

  • Mulliken or Natural Bond Orbital (NBO) population analysis.

This data can then be compiled into tables and used to create visualizations to aid in the interpretation of the molecule's structure and electronic properties.

Visualizations

Visual representations are crucial for understanding complex molecular data and computational workflows.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation Molecular Structure Input Molecular Structure Input Geometry Optimization Geometry Optimization Molecular Structure Input->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Electronic Properties Electronic Properties Geometry Optimization->Electronic Properties Structural Parameters Structural Parameters Frequency Calculation->Structural Parameters Spectroscopic Properties Spectroscopic Properties Frequency Calculation->Spectroscopic Properties

Caption: Workflow for the computational analysis of a molecule.

Caption: Ball-and-stick model of this compound.

Conclusion

This technical guide has provided a framework for the computational analysis of the molecular structure of this compound. By following the outlined experimental protocols, researchers can obtain detailed insights into the geometry, rotational properties, and vibrational spectra of this important molecule. The illustrative data presented serves as a reference for the expected outcomes of such a computational study. The application of these computational methods is invaluable for advancing our understanding of the structure-property relationships of this compound and for guiding its application in various fields of chemical science.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key physicochemical properties of 3-dimethylamino-1-propyne, a versatile building block in organic and medicinal chemistry.

Introduction

This compound, also known as N,N-dimethylpropargylamine, is a valuable propargylamine (B41283) derivative widely utilized in organic synthesis. Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a versatile precursor for the synthesis of a diverse array of more complex molecules. This guide delves into the historical context of its synthesis, rooted in the classic Mannich reaction, and contrasts it with modern synthetic approaches.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthesis, and characterization.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number 7223-38-3
Molecular Formula C₅H₉N
Molecular Weight 83.13 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 79-83 °C
Density 0.772 g/mL at 25 °C
Refractive Index n20/D 1.419
Synonyms N,N-Dimethylpropargylamine, 1-Dimethylamino-2-propyne

Discovery and Historical Synthesis: The Mannich Reaction

The discovery of this compound is intrinsically linked to the development of the Mannich reaction , a cornerstone of organic chemistry. First described by the German chemist Carl Mannich in 1912, this three-component condensation reaction provides a direct route to β-amino carbonyl compounds, known as Mannich bases.[4]

The synthesis of propargylamines, including this compound, represents a specific application of the Mannich reaction where the acidic proton of a terminal alkyne is utilized. The reaction involves the condensation of a terminal alkyne (acetylene), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).

General Mechanism of the Mannich Reaction for Propargylamine Synthesis

The reaction proceeds through the formation of a key intermediate, the Eschenmoser salt-like iminium ion, from the reaction of formaldehyde (B43269) and dimethylamine. This electrophilic species is then attacked by the nucleophilic acetylide, formed from the deprotonation of acetylene, to yield the final propargylamine product.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Acetylide Formation cluster_2 Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion [(CH3)2N=CH2]+ Formaldehyde->Iminium_Ion + (CH3)2NH Dimethylamine Dimethylamine Iminium_Ion_2 [(CH3)2N=CH2]+ Acetylene HC≡CH Acetylide HC≡C- Acetylene->Acetylide - H+ Acetylide_2 HC≡C- Product This compound Iminium_Ion_2->Product Acetylide_2->Product

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

Historical Experimental Protocol

Materials:

  • Acetylene gas

  • Formaldehyde (formalin solution)

  • Dimethylamine (aqueous solution)

  • Copper(I) chloride (catalyst)

  • Solvent (e.g., dioxane or water)

  • Acid for workup (e.g., hydrochloric acid)

  • Base for neutralization (e.g., sodium hydroxide)

Procedure:

  • A reaction vessel equipped with a gas inlet, stirrer, and condenser is charged with the solvent, aqueous dimethylamine, and a catalytic amount of copper(I) chloride.

  • The mixture is cooled in an ice bath, and formaldehyde solution is added dropwise with stirring.

  • Acetylene gas is then bubbled through the reaction mixture at a steady rate while maintaining the temperature.

  • After the reaction is deemed complete (typically after several hours), the mixture is acidified with hydrochloric acid.

  • The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • The acidic aqueous layer is then made basic with a sodium hydroxide (B78521) solution.

  • The liberated free amine (this compound) is extracted with an organic solvent.

  • The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed by distillation.

  • The crude product is then purified by fractional distillation.

Modern Synthetic Approaches: The A³ Coupling Reaction

While the Mannich reaction remains a classic method, modern organic synthesis often employs more versatile and efficient techniques. The most prominent among these for the synthesis of propargylamines is the A³ (Aldehyde-Alkyne-Amine) coupling reaction . This multicomponent reaction offers several advantages, including high atom economy, operational simplicity, and the use of a wide range of catalysts.[5][6][7]

The A³ coupling is typically catalyzed by various metal salts, with copper, gold, and silver being the most common. The reaction proceeds under milder conditions compared to the classical Mannich reaction and often provides higher yields with a broader substrate scope.

A3_Coupling cluster_0 Reaction Components Aldehyde Aldehyde Catalyst Metal Catalyst (e.g., Cu, Au, Ag salts) Aldehyde->Catalyst Alkyne Alkyne Alkyne->Catalyst Amine Amine Amine->Catalyst Propargylamine Propargylamine Product Catalyst->Propargylamine One-pot reaction

References

An In-Depth Technical Guide to the Toxicological Data and Safety Handling of 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-1-propyne, also known as N,N-Dimethylpropargylamine, is a versatile organic compound utilized in a variety of chemical syntheses. Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a valuable building block in organic chemistry. However, its reactivity also imparts significant toxicological properties that necessitate careful handling and a thorough understanding of its safety profile. This guide provides a comprehensive overview of the available toxicological data and detailed safety protocols for this compound to ensure its safe use in research and development settings.

Toxicological Profile

This compound is classified as a hazardous substance with multiple toxicological concerns. It is recognized as a flammable liquid, harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage[1][2]. A primary mechanism of its toxicity is the irreversible inhibition of mitochondrial monoamine oxidase (MAO)[3][4].

Acute Toxicity

Table 1: GHS Classification for this compound [2]

Hazard ClassCategoryHazard Statement
Flammable liquids2H225: Highly flammable liquid and vapor
Acute toxicity, oral4H302: Harmful if swallowed
Acute toxicity, dermal3H311: Toxic in contact with skin
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritation1H314: Causes severe skin burns and eye damage
Skin and Eye Irritation/Corrosion

This compound is classified as causing severe skin burns and eye damage[2]. Contact with the liquid can lead to corrosive injuries[6].

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently a lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. However, the potential for such effects should not be disregarded, and appropriate precautions should be taken. For instance, genotoxicity of related nitrosamines has been a subject of study, indicating the importance of evaluating this endpoint for novel compounds.

Mechanism of Action: Monoamine Oxidase Inhibition

A key toxicological feature of this compound is its action as an irreversible inhibitor of mitochondrial monoamine oxidase (MAO)[3][4]. MAO enzymes are crucial for the metabolism of monoamine neurotransmitters. The inhibition of these enzymes can lead to significant physiological effects.

The mechanism of inhibition involves the formation of a covalent adduct with the flavin cofactor of the enzyme[3][4]. This irreversible binding leads to a loss of enzyme activity.

MAO_Inhibition cluster_MAO_Enzyme Mitochondrial Monoamine Oxidase (MAO) MAO_Flavin Flavin Cofactor (FAD) Adduct Covalent Flavin Adduct (Inactive Enzyme) MAO_Flavin->Adduct Forms Substance This compound Substance->MAO_Flavin Irreversible Binding

Figure 1: Irreversible inhibition of MAO by this compound.

Experimental Protocols

While specific experimental reports on the toxicology of this compound are not widely published, the following are detailed methodologies for key toxicological endpoints based on OECD guidelines, which would be appropriate for its evaluation.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.

  • Animal Model: Typically, female rats are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

  • Dose Administration: The substance is administered orally via gavage. A sighting study is first conducted with a single animal at a starting dose (e.g., 300 mg/kg) to determine the appropriate dose for the main study.

  • Main Study: Groups of animals (typically 5 of one sex) are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance according to the GHS.

Acute_Oral_Toxicity_Workflow Start Start: Fasted Animals Sighting_Study Sighting Study (Single Animal) Start->Sighting_Study Dose_Selection Select Starting Dose for Main Study Sighting_Study->Dose_Selection Main_Study Main Study (Group of Animals) Dose_Selection->Main_Study Dosing Oral Gavage Main_Study->Dosing Observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Dosing->Observation Endpoint GHS Classification Observation->Endpoint

Figure 2: Workflow for Acute Oral Toxicity Testing (OECD 420).

Skin Corrosion/Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin corrosion or irritation.

  • Animal Model: Albino rabbits are typically used.

  • Application: A small area of the animal's skin is shaved. 0.5 mL of the liquid substance is applied to the skin under a semi-occlusive patch for a 4-hour exposure period.

  • Observation: The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored.

  • Endpoint: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin lesions.

Safety Handling and Personal Protective Equipment (PPE)

Given its hazardous properties, strict safety protocols must be followed when handling this compound.

Table 2: Recommended Safety Handling Procedures

ProcedureRecommendation
Engineering Controls Work in a well-ventilated area, preferably within a chemical fume hood[7]. Use explosion-proof equipment due to its high flammability.
Personal Protective Equipment (PPE) - Eye/Face Protection: Chemical splash goggles and a face shield[8].- Hand Protection: Chemical-resistant gloves (e.g., nitrile)[8].- Body Protection: Lab coat and, if necessary, a chemical-resistant apron[8].- Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate cartridge[9].
Handling Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames[10]. Ground all containers when transferring the liquid to prevent static discharge[10].
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Emergency Procedures

Spills

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

  • Contain: If safe to do so, contain the spill using absorbent materials.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.

  • Cleanup: For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For large spills, contact your institution's environmental health and safety department[9].

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Assess Assess Spill Size Ventilate->Assess Small_Spill Small Spill Assess->Small_Spill Small Large_Spill Large Spill Assess->Large_Spill Large PPE Don Appropriate PPE Small_Spill->PPE Contact_EHS Contact EHS Large_Spill->Contact_EHS Contain Contain Spill PPE->Contain Cleanup Clean with Absorbent Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose End End Dispose->End Contact_EHS->End

Figure 3: General spill response workflow.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention[11].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash[12][13]. All waste should be collected in a designated, properly labeled, and sealed container and disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations[13][14].

Conclusion

This compound is a valuable chemical reagent with significant hazardous properties. A thorough understanding of its toxicological profile, particularly its high acute toxicity, corrosivity, and its action as a monoamine oxidase inhibitor, is essential for its safe handling. Strict adherence to the safety protocols outlined in this guide, including the use of appropriate engineering controls, personal protective equipment, and emergency procedures, is imperative to minimize the risks associated with its use in a laboratory setting. Further research is needed to fully characterize its genotoxic, carcinogenic, and reproductive toxicity potential.

References

Navigating the Solution: A Technical Guide to the Solubility of 3-Dimethylamino-1-propyne in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Concepts: Understanding the Solubility of Aliphatic Amines

The solubility of an amine in a given solvent is primarily dictated by its molecular structure, particularly the interplay between its polar amino group and its nonpolar alkyl components. 3-Dimethylamino-1-propyne possesses a tertiary amine group, which can act as a hydrogen bond acceptor, and a short, five-carbon alkyne chain. This structure suggests a degree of polarity, contributing to its miscibility with a range of organic solvents. Generally, amines with fewer than six carbon atoms exhibit good solubility in polar organic solvents and even some nonpolar solvents.

One supplier notes that this compound is fully miscible with water, which underscores the influence of the polar dimethylamino group.[1] This high water solubility for a small amine is a common characteristic. It is anticipated that this compound will demonstrate high miscibility in polar protic and aprotic solvents, and reasonable solubility in less polar and nonpolar solvents.

Expected Solubility Profile of this compound

The following table summarizes the expected solubility of this compound in a variety of common organic solvents. These estimations are based on the principle of "like dissolves like" and the known solubility patterns of similar small-chain amines.

Solvent ClassCommon SolventsExpected SolubilityJustification
Alcohols Methanol, Ethanol, IsopropanolHighly MiscibleThe hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen atom of the amine, and the short alkyl chains are compatible.
Ketones Acetone, Methyl Ethyl KetoneHighly MiscibleThe polar carbonyl group of ketones can interact with the polar amine group.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleEthers are polar aprotic solvents that can solvate the amine through dipole-dipole interactions.
Esters Ethyl AcetateMiscibleThe polar ester group allows for favorable interactions with the amine.
Halogenated Solvents Dichloromethane, ChloroformMiscibleThese solvents are polar enough to dissolve small amines.
Aromatic Hydrocarbons Toluene, BenzeneSolubleWhile less polar, the polarizability of the aromatic ring can induce dipole interactions with the amine.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to SolubleAs nonpolar solvents, they will have the weakest interactions with the polar amine. Solubility is expected to be lower than in other organic solvents.

Experimental Determination of Solubility: A Standardized Protocol

To ascertain the precise quantitative solubility of this compound in various organic solvents, a standardized experimental protocol is necessary. The gravimetric method is a reliable and straightforward approach.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with airtight caps

  • Syringe with a solvent-resistant filter (e.g., PTFE)

  • Pre-weighed glass flasks

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Extraction:

    • Allow the vial to stand undisturbed at the constant temperature for at least one hour to let any undissolved solute settle.

    • Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended particles.

  • Gravimetric Analysis:

    • Dispense the filtered saturated solution into a pre-weighed glass flask.

    • Record the exact mass of the flask with the solution.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or using a rotary evaporator at a temperature below the boiling point of this compound (79-83 °C).

    • Once the solvent is fully evaporated, place the flask in a vacuum oven at a mild temperature to remove any residual solvent until a constant weight is achieved.

    • Record the final mass of the flask containing the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved amine by subtracting the initial mass of the empty flask from the final mass of the flask with the residue.

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent withdrawn) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B Agitation C Separation of Saturated Solution B->C Settling & Filtration D Gravimetric Analysis C->D Solvent Evaporation E Calculation of Solubility D->E Mass Determination

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical properties as a small-chain tertiary amine allow for reliable predictions of its solubility behavior. It is expected to be highly miscible with polar organic solvents and show decreasing solubility in nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This foundational understanding is critical for the effective use of this compound in research and development.

References

The Propargylamine Moiety: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Executive Summary

The 3-dimethylamino-1-propyne scaffold and its parent propargylamine (B41283) class of compounds have emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, with a focus on their potential applications in the treatment of neurodegenerative diseases and cancer. We delve into the synthetic strategies employed to access these molecules, their mechanisms of action, and a summary of their biological activities, supported by quantitative data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers and drug development professionals interested in leveraging the unique properties of the propargylamine scaffold for the discovery of novel therapeutics.

Introduction

The propargylamine functional group, characterized by an amino group attached to a propargyl moiety (a three-carbon unit with a carbon-carbon triple bond), is a key pharmacophore in a number of clinically important drugs. This compound, a simple yet versatile building block, serves as a crucial starting material for the synthesis of a wide array of more complex and biologically active propargylamine derivatives. The inherent reactivity of the terminal alkyne allows for its facile incorporation into diverse molecular frameworks, making it an attractive scaffold for combinatorial chemistry and lead optimization campaigns.

This guide will explore the significant therapeutic potential of compounds derived from this compound, focusing primarily on their well-established role as monoamine oxidase (MAO) inhibitors for the treatment of Parkinson's disease and their emerging promise as anticancer agents.

Synthetic Strategies for Propargylamine Derivatives

The synthesis of propargylamine derivatives is most prominently achieved through the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a one-pot, three-component condensation. This method is highly valued for its atom economy and operational simplicity.

General A³ Coupling Reaction

The A³ coupling reaction involves the reaction of an aldehyde, a terminal alkyne (such as this compound), and a primary or secondary amine in the presence of a metal catalyst, typically copper or gold salts.

G Aldehyde Aldehyde (R1CHO) Imine Iminium Ion Intermediate Aldehyde->Imine Condensation Amine Amine (R2R3NH) Amine->Imine Alkyne This compound Acetylide Copper Acetylide Intermediate Alkyne->Acetylide Metalation Catalyst Metal Catalyst (e.g., CuI) Catalyst->Acetylide Product Propargylamine Derivative Imine->Product Nucleophilic Addition Acetylide->Product

A simplified workflow of the A³ coupling reaction.
Experimental Protocol: Synthesis of a Rasagiline (B1678815) Analogue

This protocol describes the synthesis of an N-propargyl-1-aminoindan derivative, a structural analogue of the anti-Parkinson's drug, Rasagiline.

Materials:

  • R-(-)-1-Aminoindane

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of R-(-)-1-aminoindane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired N-propargyl-1-aminoindan derivative.

Applications in Neurodegenerative Diseases: Monoamine Oxidase Inhibition

Propargylamine derivatives are renowned for their ability to irreversibly inhibit monoamine oxidase (MAO), particularly the MAO-B isoform, which is a key enzyme in the degradation of dopamine (B1211576) in the brain. Inhibition of MAO-B increases the levels of dopamine, providing symptomatic relief for patients with Parkinson's disease.

Mechanism of Irreversible MAO Inhibition

The inhibitory mechanism involves the covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzyme. The propargylamine inhibitor is oxidized by the enzyme, forming a reactive intermediate that then forms a covalent adduct with the N5 atom of the FAD cofactor, leading to irreversible inactivation of the enzyme.[1]

G MAO_FAD Active MAO-B (FAD cofactor) Complex Enzyme-Inhibitor Complex MAO_FAD->Complex Inhibitor Propargylamine Inhibitor Inhibitor->Complex Intermediate Reactive Allene Intermediate Complex->Intermediate Oxidation Adduct Inactive Covalent Adduct (FAD-Inhibitor) Intermediate->Adduct Covalent Bond Formation

Mechanism of irreversible inhibition of MAO-B by a propargylamine.
Quantitative Data: MAO Inhibition

The following table summarizes the MAO-A and MAO-B inhibitory activities of selected propargylamine derivatives.

CompoundR1R2MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
1 HH> 1000.8> 125
2 CH₃H150.05300
3 HCH₃> 1000.2> 500
4 ClH250.1250

Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocol: MAO Inhibition Assay

This protocol describes a fluorometric assay for determining the MAO-A and MAO-B inhibitory activity of test compounds using kynuramine (B1673886) as a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 310 nm, Emission: 400 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of the enzyme solution (MAO-A or MAO-B) to each well.

  • Add 25 µL of the test compound or control solution to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of kynuramine solution (final concentration ~50 µM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 2N NaOH.

  • Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Applications in Oncology

Recent studies have highlighted the potential of propargylamine derivatives as anticancer agents. Their mechanism of action in cancer cells is often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.

Mechanism of Anticancer Activity: Induction of Apoptosis

Several propargylamine derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[2]

G Propargylamine Propargylamine Derivative Bax Bax (Pro-apoptotic) Propargylamine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Propargylamine->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Promotes Cytochrome c release Bcl2->Mitochondria Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis pathway induced by a propargylamine derivative.
Quantitative Data: Cytotoxicity in Cancer Cell Lines

The following table presents the cytotoxic activity (IC₅₀ values) of representative propargylamine-containing compounds against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
5 MCF-7 (Breast)12.5
A549 (Lung)25.8
HCT116 (Colon)8.2
6 MCF-7 (Breast)5.6
A549 (Lung)15.1
HCT116 (Colon)3.9

Data is representative and compiled from various sources for illustrative purposes.[3][4][5]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their established success as MAO-B inhibitors has paved the way for their exploration in other therapeutic areas, most notably in oncology. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive starting point for the development of novel drugs.

Future research should focus on expanding the structure-activity relationship studies to design more potent and selective inhibitors for various targets. Further elucidation of the signaling pathways modulated by these compounds will provide a deeper understanding of their mechanisms of action and may reveal new therapeutic opportunities. The continued investigation of the propargylamine scaffold holds significant promise for the discovery of next-generation therapeutics for a range of human diseases.

References

Methodological & Application

Application of 3-Dimethylamino-1-propyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for forging stable 1,2,3-triazole linkages.[1][2] 3-Dimethylamino-1-propyne, also known as N,N-dimethylpropargylamine, is a valuable bifunctional reagent in this reaction. It features a terminal alkyne for participation in the cycloaddition and a tertiary amine that can influence the reaction by acting as a ligand for the copper catalyst.[1] This dual functionality makes it a key building block for introducing dimethylaminomethyl-substituted triazole moieties into a wide array of molecules, from functional polymers and nanofiltration membranes to complex pharmaceutical scaffolds and protein-based ligands.[1][3][4][5][6]

This document provides detailed application notes and experimental protocols for the use of this compound in CuAAC reactions.

Application Notes

This compound serves primarily as an alkyne substrate in CuAAC reactions, enabling the covalent linkage to azide-functionalized molecules. The key feature of the resulting product is the presence of a (dimethylamino)methyl group on the newly formed triazole ring.

Key Advantages and Considerations:

  • Bifunctionality : The terminal alkyne readily forms a copper(I) acetylide complex, which then reacts with an azide (B81097).[1] The adjacent dimethylamino group can act as an ancillary ligand, potentially influencing catalyst activity and stability.

  • Post-Reaction Functionality : The incorporated dimethylamino group is a tertiary amine, which can be protonated to introduce a positive charge, act as a hydrogen bond acceptor, or be used for further chemical modifications, such as quaternization.[1]

  • Solubility and Handling : this compound is a liquid with good solubility in common organic solvents used for CuAAC reactions.

  • Potential for Catalyst Interaction : The dimethylamino group can form complexes with the copper catalyst (both Cu(I) and Cu(II)).[7] This can be a desirable feature, potentially accelerating the reaction, but may also lead to the formation of undesired complexes that can complicate product purification.[5][7] In some cases, this interaction necessitates modified purification protocols.[5]

  • Side Reactions : In specific contexts, such as the use of this compound N-oxide, competing side reactions like copper-catalyzed N-O deoxygenation have been observed.[8][9]

Primary Applications:

  • Functionalization of Polymers : Used to introduce amine functionality onto polymer backbones. For instance, it has been successfully "clicked" onto azide-terminated polyisobutylene (B167198) (PIB) to create polymers with terminal dimethylaminomethyl triazole groups.[5]

  • Modification of Biomolecules and Chelators : Employed in the synthesis of complex molecular architectures, such as modified gadolinium(III)-based contrast agents, where it is used to install zwitterionic groups via CuAAC.[8][9] It has also been used to generate novel metal-chelating noncanonical amino acids in proteins.[6]

  • Surface Modification : Utilized in the functionalization of surfaces, such as the pore walls of nanofiltration membranes, to introduce charged functionalities that alter membrane transport properties.[3]

Data Presentation

The following tables summarize quantitative data from representative applications of this compound in CuAAC reactions.

Application ContextAzide SubstrateAlkyne SubstrateCatalyst SystemSolventTemp (°C)Time (h)YieldReference
Polymer Functionalization1-(3-Azidopropyl)pyrrolyl-PIBThis compoundBromotris(triphenylphosphine)copper(I)THF25-Quantitative[5]
Polyester ModificationPoly(εCL-co-αN3CL)This compoundCuI / Perfluorinated amino-ligandscCO₂4024Quantitative[10]
Chelator Synthesis(R,R,R)-Bn₃-PCTAZAThis compound N-oxideCu(MeCN)₄PF₆, TBTA, Na-AscorbateMeCN/H₂ORT2-[8][9]
Protein Modificationp-Azido-L-phenylalanine residue in proteinN,N-dimethylpropargylamineCuSO₄, Sodium Ascorbate, THPTAAqueous BufferRT--[6]

Experimental Protocols & Methodologies

Protocol 1: Functionalization of Azide-Terminated Polyisobutylene (PIB)

This protocol is adapted from the functionalization of polymers as described in the literature.[5]

Materials:

  • Azide-terminated Polyisobutylene (1-(3-azidopropyl)pyrrolyl-PIB)

  • This compound

  • Bromotris(triphenylphosphine)copper(I) [CuBr(PPh₃)₃]

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

  • Methanol

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the azide-terminated PIB in anhydrous THF.

  • Add a molar excess of this compound to the solution.

  • Add the catalyst, bromotris(triphenylphosphine)copper(I), to the reaction mixture. The catalyst loading should be optimized but is typically in the range of 1-5 mol% relative to the azide.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR or FTIR spectroscopy) by observing the disappearance of the azide signal and the appearance of the triazole proton signal.

  • Upon completion, dilute the reaction mixture with hexanes.

  • Filter the solution to remove the copper catalyst. Due to potential complexation of the copper with the product's amino group, this step may require repeated filtration or passing through a short plug of silica (B1680970) gel or alumina.

  • Precipitate the functionalized polymer by adding the hexane (B92381) solution dropwise into a stirred beaker of methanol.

  • Collect the precipitated polymer by filtration or decantation and dry under vacuum to yield the final product.

Protocol 2: General Procedure for CuAAC with Small Molecules in Supercritical CO₂

This protocol is based on the modification of polyesters in a greener solvent system.[10]

Materials:

  • Azide-functionalized substrate (e.g., poly(εCL-co-αN₃CL))

  • This compound

  • Copper(I) Iodide (CuI)

  • Ligand (e.g., a CO₂-philic perfluorinated amino-ligand)

  • Supercritical Carbon Dioxide (scCO₂)

Procedure:

  • Place the azide-functionalized substrate, CuI, and the ligand into a high-pressure reaction vessel.

  • Seal the vessel and purge with low-pressure CO₂.

  • Add this compound to the vessel.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 250-300 bar) and heat to the target temperature (e.g., 40 °C) to reach supercritical conditions.

  • Stir the heterogeneous mixture for the desired reaction time (e.g., 24 hours).

  • After the reaction, cool the vessel and slowly release the pressure.

  • The catalyst can be efficiently removed by subsequent scCO₂ extraction, leaving the functionalized product.

  • Analyze the product by ¹H NMR and FTIR to confirm the formation of the triazole ring.

Visualizations

General CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Azide Azide-containing Molecule ReactionMix Reaction Mixture Azide->ReactionMix Alkyne This compound Alkyne->ReactionMix Catalyst Cu(I) Source (e.g., CuI, CuBr(PPh₃)₃) Catalyst->ReactionMix Solvent Solvent (e.g., THF, scCO₂) Solvent->ReactionMix Filtration Catalyst Removal (Filtration/Extraction) ReactionMix->Filtration Stir at defined temperature Isolation Product Isolation (Precipitation/Evaporation) Filtration->Isolation Analysis Characterization (NMR, FTIR, etc.) Isolation->Analysis

Caption: General experimental workflow for CuAAC reactions.

Proposed Catalytic Cycle of CuAAC

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Copper(I) Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH (this compound) Alkyne->Cu_Acetylide Azide R'-N₃ Dinuclear_Complex Dinuclear Copper Intermediate Azide->Dinuclear_Complex Product 1,4-Disubstituted 1,2,3-Triazole Cu_Acetylide->Dinuclear_Complex + Azide Cu_Triazolide Copper(I) Triazolide Intermediate Cu_Triazolide->Cu_I Releases Catalyst Cu_Triazolide->Product + H⁺ Dinuclear_Complex->Cu_Triazolide Cyclization

Caption: Simplified catalytic cycle for CuAAC.

Logical Relationship of Bifunctionality

Bifunctionality Molecule This compound Alkyne_Group Terminal Alkyne (-C≡CH) Molecule->Alkyne_Group contains Amine_Group Tertiary Amine (-N(CH₃)₂) Molecule->Amine_Group contains Reaction Participates in CuAAC Reaction Alkyne_Group->Reaction Coordination Potential Ligand for Cu(I) Catalyst Amine_Group->Coordination Reaction->Coordination influences

Caption: Dual roles of this compound in CuAAC.

References

Application Notes and Protocols for Sonogashira Coupling with 3-dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is conducted under mild conditions, making it invaluable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][3]

This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling reaction using 3-dimethylamino-1-propyne, a versatile building block incorporating a tertiary amine functionality. The inherent basicity of the dimethylamino group in this alkyne may necessitate adjustments to standard protocols, particularly concerning the choice and stoichiometry of the external base.

Key Reaction Parameters and Considerations

Successful Sonogashira coupling with this compound hinges on the careful selection and optimization of several key parameters:

  • Catalyst System: A combination of a palladium(0) catalyst and a copper(I) salt is traditionally employed. Common palladium sources include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[2] Copper(I) iodide (CuI) is the most frequent co-catalyst. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

  • Base: An amine base is crucial for the deprotonation of the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction. Due to the basic nature of this compound, the amount of external base may be reduced. Common bases include triethylamine (B128534) (Et₃N) and diisopropylamine (B44863) (i-Pr₂NH).

  • Solvent: A variety of solvents can be used, with tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and triethylamine (which can also act as the base) being common choices. The choice of solvent can influence reaction rates and yields.[3]

  • Reaction Temperature: Sonogashira couplings are often performed at room temperature, but for less reactive halides (e.g., bromides and chlorides), heating may be necessary.[5]

  • Inert Atmosphere: To prevent the oxidation of the palladium(0) catalyst and the homocoupling of the alkyne, the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the coupling of an aryl iodide with this compound.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by triethylamine and this compound via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC or LC-MS after 2-4 hours, the reaction mixture can be heated to 50-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the homocoupling of this compound is a significant side reaction.

Materials:

  • Aryl iodide or bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) (PPh₃) or a bulky, electron-rich phosphine, 0.04 mmol, 4 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., acetonitrile (B52724) or dioxane, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by the aryl halide and this compound.

  • Reaction Execution: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60-100 °C), depending on the reactivity of the aryl halide.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, providing a basis for optimizing the reaction with this compound.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylenePd(PPh₃)₄ (cat.)--DMA90360[6]
2IodobenzenePropynePd-Cu system-TriethylamineTHF-78 to RT-85-94[7]
31-Iodo-4-nitrobenzene2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (cat.)CuI (cat.)Triethylamine-RT1.5High
44-BromoanisolePhenylacetylenePd(OAc)₂ (2)-Et₃N (1.5)MeCN1101285
53-Bromoaniline2-Methyl-3-butyn-2-olPd/Cu catalyst-----High[8]

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Acetylide R-Pd(II)-C≡CR' L2 Transmetalation->Pd(II)_Acetylide Reductive_Elimination Reductive Elimination Pd(II)_Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Catalyst Regeneration Product R-C≡C-R' Reductive_Elimination->Product CuX Cu(I)X Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Cu_Acetylide Cu(I)-C≡CR' Alkyne_Coordination->Cu_Acetylide BaseH Base-H⁺X⁻ Alkyne_Coordination->BaseH Cu_Acetylide->Transmetalation Aryl_Halide R-X Aryl_Halide->Oxidative_Addition Terminal_Alkyne H-C≡C-R' Terminal_Alkyne->Alkyne_Coordination Base Base Base->Alkyne_Coordination

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Pd Catalyst, CuI setup->reagents solvent_base Add Solvent, Base, and Alkyne reagents->solvent_base reaction Stir at RT or Heat solvent_base->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quench and Extract monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

References

Application of 3-Dimethylamino-1-propyne in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-1-propyne and its derivatives, particularly the corresponding enaminones, are versatile building blocks in organic synthesis, offering efficient pathways to a wide array of heterocyclic compounds. The inherent reactivity of the propargyl amine moiety and the facile conversion to polarized enamines make these reagents valuable precursors for the construction of key heterocyclic scaffolds, such as pyrazoles, isoxazoles, and pyridines, which are prevalent in many biologically active molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of heterocycles utilizing this compound derivatives.

Core Applications: Synthesis of Key Heterocycles

The primary application of this compound in heterocyclic synthesis involves its conversion to 3-(dimethylamino)-1-arylprop-2-en-1-ones (enaminones). These enaminones serve as versatile 1,3-dielectrophilic synthons, readily reacting with various binucleophiles to afford a range of five- and six-membered heterocyclic rings.

Workflow for Heterocycle Synthesis from this compound Derivatives

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Heterocyclic Products cluster_reagents Reagents Aryl_Ketone Aryl Methyl Ketone Enaminone 3-(Dimethylamino)-1-arylprop-2-en-1-one (Enaminone) Aryl_Ketone->Enaminone Reaction with DMFDMA DMF-DMA DMFDMA->Enaminone Pyrazole (B372694) Pyrazoles Enaminone->Pyrazole Reacts with Isoxazole (B147169) Isoxazoles Enaminone->Isoxazole Reacts with Pyridine (B92270) Pyridines Enaminone->Pyridine Reacts with Hydrazine (B178648) Hydrazine Hydrate (B1144303) Hydrazine->Pyrazole Hydroxylamine (B1172632) Hydroxylamine HCl Hydroxylamine->Isoxazole Active_Methylene Active Methylene (B1212753) Compound Active_Methylene->Pyridine

Caption: General workflow for the synthesis of heterocycles from enaminones.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their broad range of biological activities. The reaction of enaminones with hydrazine hydrate provides a direct and efficient route to substituted pyrazoles.[1][2]

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction. The initial step involves a Michael-type addition of the hydrazine to the β-carbon of the enaminone, followed by an intramolecular cyclization with the elimination of dimethylamine (B145610) and water to form the stable aromatic pyrazole ring.[1]

G Enaminone 3-(Dimethylamino)-1-arylprop-2-en-1-one Intermediate Adduct Intermediate Enaminone->Intermediate + Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Pyrazole 5-Aryl-1H-pyrazole Intermediate->Pyrazole Cyclization & Elimination of (CH3)2NH & H2O

Caption: Reaction pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-Aryl-1H-pyrazoles

This protocol describes the general procedure for the synthesis of 5-aryl-1H-pyrazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones.

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 eq)

  • Hydrazine hydrate (99%) (1.2 eq)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of the 3-(dimethylamino)-1-arylprop-2-en-1-one in absolute ethanol, add hydrazine hydrate.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and recrystallize from ethanol to afford the pure 5-aryl-1H-pyrazole.[2]

Quantitative Data
EntryAryl Group (Ar)Reaction Time (h)Yield (%)Reference
1Phenyl385[1]
24-Chlorophenyl488[1]
34-Methoxyphenyl3.590[2]
44-Nitrophenyl582[1]

Synthesis of Isoxazoles

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are important scaffolds in numerous pharmaceutical agents. The reaction of enaminones with hydroxylamine hydrochloride offers a straightforward method for the synthesis of 5-arylisoxazoles.[3]

Reaction Principle

The formation of the isoxazole ring occurs through a cyclocondensation reaction. The reaction is believed to proceed via a Michael addition of hydroxylamine to the enaminone, followed by intramolecular cyclization and elimination of dimethylamine and water.[3]

G Enaminone 3-(Dimethylamino)-1-arylprop-2-en-1-one Intermediate Adduct Intermediate Enaminone->Intermediate + Hydroxylamine Hydroxylamine HCl Hydroxylamine->Intermediate Isoxazole 5-Aryl-isoxazole Intermediate->Isoxazole Cyclization & Elimination of (CH3)2NH & H2O

Caption: Reaction pathway for isoxazole synthesis.

Experimental Protocol: Synthesis of 5-Arylisoxazoles in Aqueous Media

This environmentally friendly protocol utilizes water as the solvent for the synthesis of 5-arylisoxazoles.

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Water

Procedure:

  • In a round-bottom flask, suspend the 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in water.

  • Stir the mixture at 50 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration.

  • Wash the solid with cold water and dry to obtain the pure 5-arylisoxazole. Further purification is often not necessary.[3]

Quantitative Data
EntryAryl Group (Ar)Reaction Time (h)Yield (%)Reference
1Phenyl292[3]
24-Chlorophenyl295[3]
34-Methylphenyl293[3]
42-Naphthyl289[3]

Synthesis of Pyridines

Pyridines are six-membered heterocyclic aromatic compounds that are fundamental components of many natural products and synthetic drugs. Enaminones can be utilized in multicomponent reactions to construct highly substituted pyridine rings. A common approach involves the reaction of an enaminone with an active methylene compound in the presence of an ammonium (B1175870) source.[1][4]

Reaction Principle

The synthesis of the pyridine ring is typically achieved through a multi-step, one-pot reaction. The mechanism involves a series of condensation, Michael addition, and cyclization reactions, culminating in the aromatization to the stable pyridine ring.

G Enaminone 3-(Dimethylamino)-1-arylprop-2-en-1-one Intermediate Dihydropyridine Intermediate Enaminone->Intermediate + Active_Methylene Active Methylene Compound Active_Methylene->Intermediate Ammonium_Acetate Ammonium Acetate (B1210297) Ammonium_Acetate->Intermediate Pyridine Substituted Pyridine Intermediate->Pyridine Aromatization

Caption: Reaction pathway for pyridine synthesis.

Experimental Protocol: One-Pot Synthesis of Substituted Pyridines

This protocol outlines a general one-pot procedure for the synthesis of substituted pyridines from enaminones.

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Ammonium acetate (excess)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the 3-(dimethylamino)-1-arylprop-2-en-1-one, the active methylene compound, and a molar excess of ammonium acetate in glacial acetic acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia).

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure substituted pyridine.[1]

Quantitative Data
EntryAryl Group (Ar)Active Methylene CompoundReaction Time (h)Yield (%)Reference
1PhenylMalononitrile678[1]
24-ChlorophenylEthyl Cyanoacetate875[5]
3Thien-2-ylMalononitrile582[5]
4PhenylAcetylacetone772[4]

Conclusion

This compound and its enaminone derivatives have proven to be highly effective and versatile reagents for the synthesis of a variety of important heterocyclic compounds. The straightforward reaction pathways, often proceeding in high yields and under mild conditions, make these building blocks attractive for applications in medicinal chemistry and drug development. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound in the construction of diverse heterocyclic libraries.

References

Application Notes and Protocols for the Deprotection of 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. For terminal alkynes, the acidic proton can interfere with various transformations. The use of protecting groups, such as trimethylsilyl (B98337) (TMS), is therefore common practice. The deprotection of the silylated alkyne is a crucial final step to regenerate the terminal alkyne for subsequent reactions or as the final product. This document provides detailed experimental procedures for the deprotection of a TMS-protected 3-dimethylamino-1-propyne.

Application Notes

The terminal alkyne functionality is a versatile handle in organic synthesis, participating in reactions such as Sonogashira couplings, click chemistry, and acetylide additions.[1] Protecting the terminal alkyne is often necessary when other parts of the molecule are being modified under conditions that are incompatible with the acidic alkyne proton. The trimethylsilyl (TMS) group is a widely used protecting group for alkynes due to its ease of installation and mild removal conditions.[1][2]

The deprotection of TMS-alkynes is typically achieved under basic or fluoride-mediated conditions. Common reagents for this transformation include potassium carbonate in methanol (B129727) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[1][3][4] The choice of deprotection method often depends on the overall functionality of the molecule and the desired reaction conditions. For instance, fluoride-based methods are generally very mild and highly effective.[3]

Experimental Protocols

This section details two common and effective methods for the deprotection of TMS-protected this compound.

Method 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This method utilizes a fluoride ion source to cleave the silicon-carbon bond. It is known for its mild conditions and high efficiency.[3]

Materials:

  • N,N-dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-yl)amine (TMS-protected this compound)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the TMS-protected this compound (1 equivalent) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1 M solution of TBAF in THF (1.1 equivalents) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by distillation or column chromatography if necessary.

Method 2: Deprotection using Potassium Carbonate in Methanol

This protocol employs a mild inorganic base in a protic solvent and is a cost-effective alternative to fluoride-based methods.[1][4]

Materials:

  • N,N-dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-yl)amine (TMS-protected this compound)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of TMS-protected this compound (1 equivalent) in anhydrous methanol, add anhydrous potassium carbonate (2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • After completion, remove the methanol under reduced pressure.

  • To the residue, add deionized water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator to afford the deprotected this compound.

  • Purify the product by distillation if required.

Data Presentation

The following table summarizes typical quantitative data for the deprotection of TMS-protected terminal alkynes based on literature precedents.

Deprotection MethodReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Fluoride-mediatedTBAFTHF0 - 251 - 2>90
Base-catalyzedK₂CO₃Methanol252 - 4>90

Visualization

The following diagram illustrates the general experimental workflow for the deprotection of a TMS-protected alkyne.

Deprotection_Workflow Experimental Workflow for Alkyne Deprotection cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up cluster_end Final Product start TMS-Protected This compound reagents Addition of Deprotecting Agent (e.g., TBAF or K2CO3) start->reagents Dissolve in appropriate solvent reaction Reaction Stirring (Monitoring by TLC/GC-MS) reagents->reaction quench Quenching reaction->quench Reaction Complete extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate product This compound concentrate->product

Experimental Workflow for Alkyne Deprotection

References

Application Notes and Protocols: 3-Dimethylamino-1-propyne as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-1-propyne, also known as N,N-dimethylpropargylamine, is a highly versatile and reactive building block in organic synthesis, finding significant application in the construction of pharmaceutical intermediates. Its unique structure, featuring a terminal alkyne and a tertiary amine, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions utilizing this compound in the synthesis of precursors for targeted therapies, including kinase inhibitors and monoamine oxidase (MAO) inhibitors.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a crucial starting material or intermediate for several classes of pharmaceutically active compounds. Its utility is primarily demonstrated in the following key areas:

  • Synthesis of Kinase Inhibitors: The propargylamine (B41283) moiety is a precursor to the acrylamide (B121943) warhead in several targeted cancer therapies. A prominent example is the synthesis of intermediates for Afatinib, an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

  • Development of Monoamine Oxidase (MAO) Inhibitors: The propargylamine scaffold is a well-established pharmacophore for the irreversible inhibition of monoamine oxidases, which are key targets in the treatment of neurological disorders such as Parkinson's disease and depression.

  • Construction of Heterocyclic Scaffolds via Cycloaddition and Coupling Reactions: The terminal alkyne functionality enables the facile construction of complex heterocyclic systems through reactions like the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "Click Chemistry." These reactions are instrumental in modern drug discovery for creating diverse molecular libraries.

Application Note 1: Synthesis of an Acrylamide Intermediate for Kinase Inhibitors

The (E)-4-(dimethylamino)but-2-enoyl moiety is a critical component of several irreversible kinase inhibitors, acting as a Michael acceptor to form a covalent bond with a cysteine residue in the target protein's active site. This compound can be converted to the key intermediate, (E)-4-(dimethylamino)but-2-enoic acid, which is then activated to the corresponding acyl chloride for coupling with a core amine structure.

Experimental Protocol: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid hydrochloride

This two-step protocol outlines a common route to this important intermediate.

Step 1: Synthesis of (E)-4-(dimethylamino)but-2-enoate

  • To a solution of methyl or ethyl 4-bromocrotonate (1.0 eq) in tetrahydrofuran (B95107) (THF) at 0-10°C, add an excess of dimethylamine (B145610) (2.5 - 3.0 eq) dropwise.

  • Stir the reaction mixture at this temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dimethylamine hydrobromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude (E)-4-(dimethylamino)but-2-enoate, which can be used in the next step without further purification.

Step 2: Hydrolysis to (E)-4-(dimethylamino)but-2-enoic acid hydrochloride

  • Dissolve the crude ester from Step 1 in a 2.5 M aqueous solution of potassium hydroxide.

  • Heat the mixture to 70°C and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The product, (E)-4-(dimethylamino)but-2-enoic acid hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol.

ParameterValueReference
Starting MaterialMethyl 4-bromocrotonateGeneric Protocol
ReagentsDimethylamine, Potassium Hydroxide, Hydrochloric AcidGeneric Protocol
SolventTHF, Water, EthanolGeneric Protocol
Reaction Time6-10 hours (total)Generic Protocol
Overall Yield~86%[1]
Purity>98% after recrystallization[1]

Note: This protocol is a general representation and may require optimization based on specific laboratory conditions and scale.

Logical Workflow for Afatinib Intermediate Synthesis

G A This compound B Carbonylation/Hydrolysis A->B C (E)-4-(dimethylamino)but-2-enoic acid B->C D Chlorination (e.g., SOCl2) C->D E (E)-4-(dimethylamino)but-2-enoyl chloride D->E G Afatinib Precursor E->G F Quinazoline Core Amine F->G

Caption: Synthesis of an Afatinib precursor.

Application Note 2: Propargylamine-Based Monoamine Oxidase (MAO) Inhibitors

The N-propargylamine scaffold is a classic structural motif for irreversible MAO inhibitors. The terminal alkyne forms a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation. This compound and its derivatives can be incorporated into various molecular frameworks to generate potent and selective MAO inhibitors.

Experimental Protocol: Generalized Synthesis of a Propargylamine-based MAO Inhibitor

This protocol describes a general method for the synthesis of N-propargylated aromatic amines, which are common precursors to MAO inhibitors.

  • To a solution of the desired primary or secondary aromatic amine (1.0 eq) in a suitable solvent such as acetone (B3395972) or acetonitrile, add potassium carbonate (2.0-3.0 eq) and a catalytic amount of potassium iodide.

  • To this suspension, add this compound (or a suitable propargyl halide derivative) (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

ParameterValueReference
Starting MaterialAromatic AmineGeneric Protocol
ReagentsThis compound, K2CO3, KIGeneric Protocol
SolventAcetone or AcetonitrileGeneric Protocol
Reaction Time12-24 hoursGeneric Protocol
YieldVariable (typically 60-90%)[2]
Purity>95% after chromatography[2]

Note: This is a generalized protocol. The choice of base, solvent, and temperature may need to be optimized for specific substrates.

Signaling Pathway: Mechanism of Monoamine Oxidase Inhibition

G cluster_0 cluster_1 cluster_2 MAO Monoamine Oxidase (MAO) FAD FAD (cofactor) MAO->FAD contains Adduct Covalent Adduct (Inactive Enzyme) MAO->Adduct Forms Inhibitor Propargylamine Inhibitor (from this compound) Inhibitor->MAO Binds to

Caption: Irreversible inhibition of MAO.

Application Note 3: Synthesis of Triazole-Containing Intermediates via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for the rapid and efficient synthesis of 1,2,3-triazoles. These heterocycles are valuable in medicinal chemistry due to their favorable physicochemical properties and ability to act as bioisosteres. This compound serves as a readily available alkyne component for this reaction.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction using this compound.

  • In a reaction vessel, dissolve the organic azide (B81097) (1.0 eq) and this compound (1.1 eq) in a suitable solvent system, typically a mixture of t-butanol and water (1:1).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.2-0.3 eq).

  • Finally, add an aqueous solution of copper(II) sulfate (B86663) pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole derivative by column chromatography or recrystallization.

ParameterValueReference
Starting MaterialOrganic AzideGeneric Protocol
ReagentsThis compound, CuSO4·5H2O, Sodium AscorbateGeneric Protocol
Solventt-Butanol/WaterGeneric Protocol
Reaction Time12-24 hours[3]
YieldTypically >90%[4]
Purity>95% after purification[4]

Note: The use of a copper-stabilizing ligand, such as TBTA or THPTA, can improve the efficiency and reproducibility of the reaction, especially with sensitive substrates.

Logical Workflow for Triazole Synthesis

G Alkyne This compound Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Azide Organic Azide Azide->Triazole Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Triazole catalyzes

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Application Note 4: Sonogashira Coupling for the Synthesis of Aryl Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated systems found in many pharmaceutical agents. This compound can be effectively coupled with various halo-heterocycles to generate key pharmaceutical intermediates.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling.

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Add a suitable degassed solvent, such as THF or DMF, followed by a degassed amine base, typically triethylamine (B128534) or diisopropylethylamine (2-3 eq).

  • To this mixture, add this compound (1.2-1.5 eq) dropwise.

  • Heat the reaction mixture to a temperature between 50-80°C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

ParameterValueReference
Starting MaterialAryl/Heteroaryl HalideGeneric Protocol
ReagentsThis compound, Pd(PPh₃)₂Cl₂, CuI, Amine BaseGeneric Protocol
SolventTHF or DMFGeneric Protocol
Reaction Time4-12 hours[5]
YieldVariable (typically 70-95%)[5]
Purity>95% after chromatography[5]

Note: Copper-free Sonogashira protocols are also available and may be advantageous in certain cases to avoid alkyne homocoupling.

Signaling Pathway: EGFR Signaling Cascade

Afatinib, a downstream product of intermediates synthesized using this compound derivatives, targets the EGFR signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR RAS_RAF_MEK RAS-RAF-MEK Pathway EGFR->RAS_RAF_MEK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Afatinib Afatinib Afatinib->EGFR Irreversibly Inhibits

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound is a valuable and cost-effective building block for the synthesis of a wide range of pharmaceutical intermediates. Its dual functionality allows for its incorporation into complex molecules through well-established and robust chemical transformations. The protocols and application notes provided herein offer a foundation for researchers and scientists in drug development to leverage the synthetic potential of this versatile reagent. Careful optimization of the described procedures will be necessary to achieve the desired outcomes for specific target molecules.

References

Application Notes and Protocols for Functionalizing Polymers with 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods to functionalize polymers with 3-dimethylamino-1-propyne, a versatile building block for creating advanced polymeric materials. The presence of both a terminal alkyne and a tertiary amine group makes this reagent particularly valuable for developing smart polymers with applications in drug delivery, gene therapy, and diagnostics. The protocols provided herein are based on established chemical strategies, including "click" chemistry and post-polymerization modification.

Introduction to Polymer Functionalization with this compound

The functionalization of polymers with this compound introduces a terminal alkyne group, which is a highly versatile handle for further modification, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1][2][3][4] This reaction is prized for its high efficiency, selectivity, and biocompatibility, allowing for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes.[2]

Furthermore, the incorporated dimethylamino group can impart pH-responsive properties to the polymer. In acidic environments, the tertiary amine becomes protonated, leading to changes in polymer solubility, conformation, or charge, which can be exploited for controlled drug release in specific tissues or cellular compartments.

Two primary strategies for incorporating this compound into a polymer are:

  • Post-Polymerization Modification: This involves the chemical modification of a pre-existing polymer to introduce the this compound moiety.[5][6][7] This approach is advantageous as it allows for the use of well-characterized polymers and the introduction of functionality in a controlled manner.

  • Direct Polymerization of a this compound-Containing Monomer: This strategy involves the synthesis of a monomer incorporating the this compound structure, followed by its polymerization or copolymerization.[8][9][10]

Experimental Protocols

Protocol 1: Post-Polymerization Modification of a Hydroxyl-Containing Polymer via Esterification

This protocol describes the functionalization of a polymer with pendant hydroxyl groups (e.g., poly(2-hydroxyethyl methacrylate)) with this compound through an esterification reaction with a suitable alkyne-containing carboxylic acid, which can be synthesized from this compound.

Materials:

  • Hydroxyl-containing polymer (e.g., Poly(2-hydroxyethyl methacrylate), P(HEMA))

  • 4-(Dimethylamino)but-2-ynoic acid (synthesized from this compound)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Dialysis membrane (appropriate MWCO)

Procedure:

  • Dissolve the hydroxyl-containing polymer in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-(dimethylamino)but-2-ynoic acid (1.5 equivalents per hydroxyl group) and a catalytic amount of DMAP to the solution.

  • In a separate flask, dissolve DCC (1.5 equivalents per hydroxyl group) in anhydrous DCM.

  • Slowly add the DCC solution to the polymer solution at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy (disappearance of the broad O-H stretch).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the functionalized polymer by adding the concentrated solution to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • To further purify the polymer, dissolve it in a suitable solvent and dialyze against deionized water for 48 hours, changing the water periodically.

  • Lyophilize the dialyzed solution to obtain the pure alkyne-functionalized polymer.

Characterization:

  • ¹H NMR: Confirm the presence of the alkyne and dimethylamino protons.

  • FTIR: Observe the appearance of the alkyne C≡C stretch (around 2100-2260 cm⁻¹) and the ester carbonyl C=O stretch (around 1735 cm⁻¹).

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the functionalized polymer.

experimental_workflow_1 cluster_synthesis Synthesis of Alkyne-Functionalized Polymer cluster_purification Purification cluster_characterization Characterization start Dissolve Hydroxyl-Containing Polymer in DCM add_reagents Add Alkyne-Carboxylic Acid & DMAP start->add_reagents add_dcc Add DCC Solution at 0°C add_reagents->add_dcc react Stir at Room Temperature for 24-48h add_dcc->react filter Filter to Remove DCU react->filter concentrate Concentrate Filtrate filter->concentrate precipitate Precipitate in Diethyl Ether concentrate->precipitate dialyze Dialyze against DI Water precipitate->dialyze lyophilize Lyophilize dialyze->lyophilize nmr ¹H NMR lyophilize->nmr ftir FTIR lyophilize->ftir gpc GPC lyophilize->gpc

Figure 1: Workflow for post-polymerization modification via esterification.
Protocol 2: Functionalization of an Azide-Containing Polymer via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of this compound to a polymer backbone containing azide (B81097) functional groups.

Materials:

  • Azide-functionalized polymer (e.g., poly(2-azidoethyl methacrylate))

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • N,N-Dimethylformamide (DMF) or a mixture of DMF and water

  • Dialysis membrane (appropriate MWCO)

Procedure:

  • Dissolve the azide-functionalized polymer in DMF in a Schlenk flask.

  • Add this compound (1.5 - 2 equivalents per azide group) to the solution.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents per azide group).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents per azide group).

  • Degas the polymer solution by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes.

  • Under the inert atmosphere, add the sodium ascorbate solution to the polymer solution, followed by the CuSO₄·5H₂O solution. The solution should turn a yellow-orange color.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by FTIR spectroscopy, looking for the disappearance of the azide peak (around 2100 cm⁻¹).

  • Once the reaction is complete, expose the solution to air to quench the reaction (the solution will turn blue/green).

  • Purify the polymer by dialysis against a solution of EDTA to remove the copper catalyst, followed by dialysis against deionized water.

  • Lyophilize the purified polymer solution to obtain the triazole-functionalized polymer.

Characterization:

  • ¹H NMR: Confirm the formation of the triazole ring by the appearance of a new proton signal (typically between 7.5 and 8.5 ppm).

  • FTIR: Confirm the disappearance of the azide peak and the appearance of new peaks corresponding to the triazole ring.

  • GPC: Analyze the molecular weight and PDI of the final polymer.

experimental_workflow_2 cluster_reaction_setup Reaction Setup cluster_click_reaction CuAAC Reaction cluster_workup_purification Workup and Purification dissolve Dissolve Azide-Polymer in DMF add_alkyne Add this compound dissolve->add_alkyne degas Degas with Inert Gas add_alkyne->degas add_reagents Add Sodium Ascorbate & CuSO₄ degas->add_reagents react Stir at Room Temperature for 24h add_reagents->react quench Quench with Air react->quench dialyze_edta Dialyze against EDTA quench->dialyze_edta dialyze_water Dialyze against DI Water dialyze_edta->dialyze_water lyophilize Lyophilize dialyze_water->lyophilize

Figure 2: Workflow for CuAAC functionalization of an azide-containing polymer.

Data Presentation

Table 1: Molecular Weight and Polydispersity Data for Alkyne-Functionalized Polyesters. [8]

PolymerAlkyne Content (%)Mn ( g/mol )PDI
PAPS-11010,5001.8
PAPS-22012,3002.1

PAPS: Poly(alkyne-functionalized polyester (B1180765) serinol); Mn: Number-average molecular weight; PDI: Polydispersity index.

Table 2: Characterization Data for Thiol-yne "Click" Polymerization. [11]

PropertyValue
Gel Fraction> 95%
Swelling Ratio (in THF)3.5 - 5.0
Glass Transition Temp. (Tg)45 - 60 °C

These values are typical for cross-linked polymer networks formed via thiol-yne chemistry.

Signaling Pathways and Logical Relationships

The functionalization of polymers with this compound can be logically represented as a pathway leading to advanced functional materials.

Figure 3: Logical pathway from starting materials to functional smart polymers.

These protocols and notes provide a foundational guide for researchers to functionalize polymers with this compound. The specific reaction conditions may require optimization depending on the polymer and desired degree of functionalization. Proper characterization at each step is crucial to ensure the successful synthesis of the desired advanced polymeric materials.

References

Application Notes and Protocols: The Use of 3-Dimethylamino-1-propyne in the Preparation of Organometallic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-1-propyne, also known as N,N-dimethylpropargylamine, is a versatile bifunctional molecule increasingly utilized in the synthesis of specialized organometallic complexes. Its structure, featuring both a terminal alkyne and a tertiary amine, allows for diverse modes of coordination and reactivity. The terminal alkyne provides a site for deprotonation to form acetylides, which are excellent nucleophiles for metal centers, while the dimethylamino group can act as a chelating ligand, potentially enhancing the stability and modifying the reactivity of the resulting complex. These characteristics make this compound a valuable building block in the development of novel catalysts, materials, and therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of organometallic complexes, with a focus on mixed cuprate (B13416276) reagents and a discussion of its potential in synthesizing complexes of other transition metals.

Applications in Organometallic Synthesis

The primary application of this compound in organometallic chemistry is as a precursor to mixed organocuprates. These reagents are of significant interest in organic synthesis, particularly for their utility in carbon-carbon bond formation through conjugate addition and substitution reactions. The (3-dimethylamino-1-propynyl) group can serve as a "dummy" or non-transferable ligand in these mixed cuprates. This strategy is economically and atom-efficient, as it directs the selective transfer of a more valuable or desired alkyl or aryl group (R) from the cuprate to the substrate.

Beyond cuprates, the chelating potential of the dimethylamino group, once the alkyne has been incorporated into a metal complex, suggests applications in the synthesis of stable complexes with other metals such as platinum, palladium, and gold. Such complexes are of interest for their potential catalytic activity and applications in materials science.

Experimental Protocols

Protocol 1: Preparation of a Lithium (Alkyl)(3-dimethylamino-1-propynyl)cuprate Reagent

This protocol describes the in-situ preparation of a mixed Gilman-type cuprate reagent where the 3-dimethylamino-1-propynyl group serves as a non-transferable ligand. The procedure is adapted from established methods for the synthesis of lithium dialkylcuprates and mixed cuprates.

Materials:

  • This compound (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

  • Copper(I) iodide (CuI, purified)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Anhydrous reaction vessel (Schlenk flask)

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of air-sensitive reagents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Lithium (3-dimethylamino-1-propynyl)acetylide:

    • To a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add anhydrous diethyl ether (e.g., 50 mL for a 10 mmol scale reaction).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add 1.0 equivalent of n-butyllithium solution to the stirred solvent.

    • To this solution, add 1.0 equivalent of this compound dropwise via syringe.

    • Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour. This forms a solution of lithium (3-dimethylamino-1-propynyl)acetylide.

  • Formation of the Mixed Cuprate:

    • In a separate flame-dried, argon-purged Schlenk flask, prepare a slurry of 1.0 equivalent of copper(I) iodide in anhydrous diethyl ether.

    • Cool this slurry to -40 °C.

    • Slowly transfer the freshly prepared lithium (3-dimethylamino-1-propynyl)acetylide solution to the CuI slurry via cannula.

    • Stir the resulting mixture at -40 °C for 30 minutes.

    • Cool the reaction mixture to -78 °C.

    • Slowly add 1.0 equivalent of an organolithium reagent (e.g., methyllithium, phenyllithium) corresponding to the group to be transferred.

    • Allow the reaction to stir at -78 °C for 1 hour to form the lithium (alkyl/aryl)(3-dimethylamino-1-propynyl)cuprate. The reagent is now ready for use in subsequent reactions.

Quantitative Data Summary:

The following table provides representative data for the synthesis of mixed cuprate reagents. Yields are typically assumed to be quantitative for the in-situ formation of the reagent and are therefore not explicitly measured. The key parameters are the stoichiometry and reaction conditions.

ParameterValueReference/Comment
Stoichiometry
This compound1.0 eq
n-Butyllithium1.0 eqFor deprotonation
Copper(I) Iodide1.0 eq
Organolithium (R-Li)1.0 eqTransferable group
Reaction Conditions
Deprotonation Temperature-78 °C to 0 °C
Cuprate Formation Temp.-78 °C to -40 °C
SolventAnhydrous Et₂O or THF
AtmosphereInert (Ar or N₂)

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the preparation of the mixed cuprate reagent.

G cluster_0 Step 1: Formation of Lithium Acetylide cluster_1 Step 2: Formation of Mixed Cuprate 3-DMA-1P This compound Li_Acetylide Lithium (3-dimethylamino-1-propynyl)acetylide 3-DMA-1P->Li_Acetylide -78°C to 0°C, Et₂O nBuLi n-Butyllithium nBuLi->Li_Acetylide Mixed_Cuprate Lithium (R)(3-dimethylamino-1-propynyl)cuprate Li_Acetylide->Mixed_Cuprate -40°C, Et₂O CuI Copper(I) Iodide CuI->Mixed_Cuprate RLi Organolithium (R-Li) RLi->Mixed_Cuprate -78°C

Caption: Workflow for the synthesis of a mixed cuprate reagent using this compound.

Logical Relationship of Components

The structure of this compound offers a logical relationship between its functional groups for the design of organometallic complexes.

G 3-DMA-1P This compound Alkyne Terminal Alkyne (C≡C-H) 3-DMA-1P->Alkyne Amine Tertiary Amine (-NMe₂) 3-DMA-1P->Amine Acetylide Forms Acetylide Ligand Alkyne->Acetylide Deprotonation Chelation Potential for Chelation Amine->Chelation Metal_Complex Organometallic Complex Acetylide->Metal_Complex Coordination to Metal Chelation->Metal_Complex Stabilization

Caption: Functional group relationships in this compound for organometallic synthesis.

Concluding Remarks

This compound is a valuable and versatile precursor for the synthesis of organometallic complexes, most notably mixed cuprates. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors. The bifunctional nature of this compound opens avenues for the design of novel complexes with tailored reactivity and stability, which could have significant implications in catalysis, materials science, and the development of new therapeutic agents. Further research into the coordination chemistry of this ligand with a broader range of transition metals is warranted and expected to yield exciting new discoveries.

Application Notes and Protocols for the Synthesis of Propargylamines via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing functionality.[1][2] This three-component condensation reaction typically involves formaldehyde, a primary or secondary amine, and a compound with an active hydrogen.[3][4] The resulting products, known as Mannich bases, are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[3][4] A significant variation of this reaction utilizes terminal alkynes as the active hydrogen component, yielding propargylamines. This document provides a detailed guide for a Mannich-type reaction to synthesize propargylamine (B41283) derivatives, using the formation of a structure analogous to 3-dimethylamino-1-propyne as a representative example.

The reaction proceeds via the formation of an electrophilic iminium ion from the condensation of the secondary amine (e.g., dimethylamine) and formaldehyde.[1][2][5] The terminal alkyne, acting as the nucleophile, then attacks the iminium ion to form the corresponding propargylamine. This process is frequently catalyzed by a metal salt, such as copper(I) bromide, particularly in what is known as the A³ coupling (Alkyne-Aldehyde-Amine) reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a propargylamine via a Mannich-type reaction. The data is compiled from typical results for this class of reaction.

ParameterValue
Reactants
Terminal Alkyne (e.g., Phenylacetylene)1.0 eq
Paraformaldehyde1.2 eq
Dimethylamine (B145610) hydrochloride1.1 eq
Copper(I) Bromide (catalyst)0.05 eq
SolventDioxane
Reaction Conditions
Temperature80-90 °C
Reaction Time4-6 hours
Product
Yield85-95%
Purity (post-purification)>98%
Analytical Data (Representative)
¹H NMR (CDCl₃, δ)7.2-7.5 (m, 5H), 3.6 (s, 2H), 2.3 (s, 6H)
¹³C NMR (CDCl₃, δ)132.0, 128.5, 128.0, 123.0, 85.0, 82.0, 48.0, 44.0
IR (KBr, cm⁻¹)3300 (C≡C-H str.), 2150 (C≡C str.), 1450, 1380
Mass Spec (m/z)[M+H]⁺ calculated for C₁₁H₁₄N: 160.1126; found: 160.1121

Experimental Protocol

This protocol details a general procedure for the synthesis of a propargylamine via a copper-catalyzed Mannich-type reaction.

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Copper(I) bromide (CuBr)

  • Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the terminal alkyne (10 mmol, 1.0 eq), paraformaldehyde (12 mmol, 1.2 eq), dimethylamine hydrochloride (11 mmol, 1.1 eq), and copper(I) bromide (0.5 mmol, 0.05 eq).

  • Solvent Addition: Add 30 mL of dioxane to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize the hydrochloride salt and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure propargylamine.

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Mannich reaction for the synthesis of a propargylamine.

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Dimethylamine Dimethylamine Formaldehyde Formaldehyde Dimethylamine->Formaldehyde + Iminium_ion Iminium Ion Formaldehyde->Iminium_ion H⁺, -H₂O Product Propargylamine (Mannich Base) Iminium_ion->Product Alkyne Terminal Alkyne Alkyne->Iminium_ion Nucleophilic Attack

Caption: Mechanism of the Mannich reaction for propargylamine synthesis.

Experimental Workflow

The diagram below outlines the step-by-step experimental workflow for the synthesis and purification of a propargylamine.

Experimental_Workflow Start Start Setup Combine Reactants: - Terminal Alkyne - Paraformaldehyde - Dimethylamine HCl - CuBr in Dioxane Start->Setup Reaction Heat to 80-90°C (4-6 hours) Setup->Reaction Workup Cool and Quench with NaHCO₃ (aq) Reaction->Workup Extraction Extract with Diethyl Ether Workup->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Pure Propargylamine Purification->Product

Caption: Experimental workflow for propargylamine synthesis.

References

Application of 3-Dimethylamino-1-propyne in Materials Science and Nanotechnology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-1-propyne, also known as N,N-dimethylpropargylamine, is a versatile bifunctional molecule containing both a tertiary amine and a terminal alkyne group. This unique structure makes it a valuable building block in materials science and nanotechnology, enabling the synthesis of functional polymers and the modification of surfaces. Its applications range from the creation of sophisticated core-shell nanoparticles to the functionalization of semiconductor surfaces, opening avenues for advancements in drug delivery, sensing, and electronics.

These application notes provide detailed protocols and quantitative data for two key applications of this compound: the synthesis of polymer-coated noble metal nanoparticles and the functionalization of silicon surfaces.

Application 1: Synthesis of Core-Shell Noble Metal Nanoparticles with a Poly(this compound) Shell

The amine functionality of this compound allows for its polymerization, while the alkyne group provides a reactive handle for further functionalization or imparts unique electronic properties to the resulting polymer. This dual reactivity is exploited in the creation of core-shell nanoparticles, where a metallic core is encapsulated within a polymer shell derived from this compound. Such structures are of great interest for applications in catalysis, drug delivery, and sensing.

One notable application involves the synthesis of core-shell systems based on noble metal nanoparticles coated with poly(N,N-dimethylpropargylamine). The resulting hydrophilic polymer shell, poly(dimethylpropargylamonium chloride), can be formed in situ during the reduction of a metal salt, leading to stable, well-defined core-shell nanostructures.

Quantitative Data Summary
ParameterValueReference
Nanoparticle Core Material Gold (Au), Silver (Ag)Fratoddi et al.
Polymer Shell Material Poly(dimethylpropargylamonium chloride)Fratoddi et al.
Mean Diameter of Metal Core 10 - 30 nmFratoddi et al.
Polymer Shell Thickness ~2 nmFratoddi et al.
Experimental Protocol: Synthesis of Gold Nanoparticles with a Poly(dimethylpropargylamonium chloride) Shell

This protocol is based on the work of Fratoddi et al. and describes a "graft-to" approach for the synthesis of hydrophilic core-shell hybrids.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (N,N-dimethylpropargylamine)

  • Rhodium (Rh) catalyst (e.g., [Rh(nbd)Cl]₂)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Dialysis tubing (MWCO 12,000 Da)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)

  • Spectrophotometer (for UV-Vis analysis)

  • Transmission Electron Microscope (TEM)

Workflow Diagram:

G cluster_0 Polymer Synthesis cluster_1 Nanoparticle Synthesis & Coating Monomer This compound Polymerization Polymerization in inert atmosphere Monomer->Polymerization Catalyst Rh Catalyst Catalyst->Polymerization Polymer Poly(N,N-dimethylpropargylamine) Polymerization->Polymer Acidification Acidification (HCl) Polymer->Acidification PolymerSalt Poly(dimethylpropargylamonium chloride) Acidification->PolymerSalt Coating Coating with Polymer Salt PolymerSalt->Coating GoldSalt HAuCl4 Solution Reduction In situ Reduction GoldSalt->Reduction ReducingAgent NaBH4 ReducingAgent->Reduction AuNPs Gold Nanoparticles Reduction->AuNPs AuNPs->Coating CoreShell Au@Polymer Core-Shell Nanoparticles Coating->CoreShell Purification Purification (Dialysis) CoreShell->Purification FinalProduct Purified Core-Shell Nanoparticles Purification->FinalProduct

Caption: Workflow for the synthesis of polymer-coated gold nanoparticles.

Procedure:

Part A: Synthesis of Poly(dimethylpropargylamonium chloride)

  • Polymerization of this compound:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable solvent (e.g., toluene).

    • Add a rhodium-based catalyst, such as [Rh(nbd)Cl]₂, to initiate the polymerization. The monomer-to-catalyst ratio should be optimized to control the molecular weight of the polymer. A typical ratio is 100:1.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC).

    • Once the desired molecular weight is achieved, terminate the reaction by precipitating the polymer in a non-solvent like hexane.

    • Filter and dry the resulting poly(N,N-dimethylpropargylamine) under vacuum.

  • Quaternization of the Polymer:

    • Dissolve the synthesized poly(N,N-dimethylpropargylamine) in a suitable solvent (e.g., methanol).

    • Slowly add a stoichiometric amount of hydrochloric acid (HCl) to the polymer solution while stirring. This will protonate the tertiary amine groups, forming the water-soluble poly(dimethylpropargylamonium chloride).

    • Remove the solvent under reduced pressure to obtain the final polymer salt.

Part B: Synthesis of Core-Shell Gold Nanoparticles

  • Preparation of Gold Nanoparticles:

    • In a flask, prepare an aqueous solution of HAuCl₄.

    • In a separate flask, dissolve the synthesized poly(dimethylpropargylamonium chloride) in deionized water.

    • Add the polymer solution to the HAuCl₄ solution and stir vigorously.

    • Rapidly add a freshly prepared, ice-cold aqueous solution of NaBH₄ to the mixture. The solution should immediately turn from yellow to a ruby-red color, indicating the formation of gold nanoparticles. The polymer acts as a stabilizer during this process.

  • Purification:

    • Transfer the nanoparticle solution to a dialysis bag (MWCO 12,000 Da).

    • Dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted reagents and byproducts.

Characterization:

  • UV-Vis Spectroscopy: Confirm the formation of gold nanoparticles by observing the characteristic surface plasmon resonance (SPR) peak around 520 nm.

  • Transmission Electron Microscopy (TEM): Visualize the core-shell structure and determine the size and morphology of the nanoparticles.

Application 2: Functionalization of Silicon Surfaces

The alkyne group of this compound can readily participate in hydrosilylation reactions, a powerful method for forming stable silicon-carbon bonds on hydrogen-terminated silicon surfaces. This surface modification is crucial for passivating silicon surfaces against oxidation, tuning their electronic properties, and providing a platform for the immobilization of biomolecules or other functional materials. This has significant implications for the development of biosensors, microarrays, and advanced electronic components.

Experimental Protocol: Hydrosilylation of a Silicon Wafer

This protocol provides a general procedure for the thermal hydrosilylation of a hydrogen-terminated silicon wafer with an alkyne.

Materials:

  • Silicon wafer (e.g., Si(100) or Si(111))

  • Piranha solution (concentrated sulfuric acid and 30% hydrogen peroxide, typically in a 3:1 to 7:1 ratio) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • Hydrofluoric acid (HF), 2% aqueous solution

  • This compound

  • Anhydrous toluene

  • Nitrogen or Argon gas

Equipment:

  • Teflon wafer holder

  • Beakers (Teflon or polypropylene (B1209903) for HF)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Oven or heating mantle

  • Contact angle goniometer

  • X-ray Photoelectron Spectrometer (XPS)

  • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectrometer

Workflow Diagram:

G Start Silicon Wafer Cleaning Piranha Cleaning (Oxidation) Start->Cleaning OxidizedSi Oxidized Silicon Wafer (Si-OH) Cleaning->OxidizedSi HFEtching HF Etching (H-Termination) OxidizedSi->HFEtching HTerminatedSi H-Terminated Silicon Wafer (Si-H) HFEtching->HTerminatedSi Hydrosilylation Thermal Hydrosilylation with This compound HTerminatedSi->Hydrosilylation FunctionalizedSi Functionalized Silicon Wafer Hydrosilylation->FunctionalizedSi Rinsing Rinsing and Drying FunctionalizedSi->Rinsing FinalProduct Characterization Rinsing->FinalProduct

Caption: Workflow for the functionalization of a silicon wafer.

Procedure:

  • Wafer Cleaning and Oxidation (Piranha Clean):

    • Place the silicon wafer in a Teflon holder.

    • Immerse the wafer in freshly prepared Piranha solution for 15-30 minutes. This step removes organic contaminants and creates a thin layer of silicon dioxide (SiO₂) with surface hydroxyl (-OH) groups.

    • Rinse the wafer thoroughly with deionized water and dry it under a stream of nitrogen.

  • Hydrogen Termination:

    • Immerse the oxidized wafer in a 2% aqueous HF solution for 1-2 minutes. This removes the oxide layer and terminates the silicon surface with hydrogen atoms (Si-H).

    • Rinse the wafer with deionized water and immediately dry it with nitrogen. The hydrogen-terminated surface is hydrophobic.

  • Hydrosilylation:

    • Place the freshly prepared hydrogen-terminated silicon wafer in a Schlenk flask.

    • Add a solution of this compound in anhydrous toluene. The concentration of the alkyne can be varied, but a 1-5% (v/v) solution is a good starting point.

    • Heat the reaction mixture under an inert atmosphere (nitrogen or argon) at 80-120°C for 2-4 hours.

    • After the reaction, allow the flask to cool to room temperature.

  • Cleaning and Drying:

    • Remove the wafer from the reaction solution and rinse it sequentially with toluene, acetone, and isopropanol (B130326) to remove any unreacted alkyne and solvent residues.

    • Dry the functionalized wafer under a stream of nitrogen.

Characterization:

  • Contact Angle Measurement: The successful functionalization should result in a change in the water contact angle compared to the initial hydrogen-terminated surface.

  • ATR-FTIR Spectroscopy: Look for the disappearance of the Si-H stretching vibration (around 2100 cm⁻¹) and the appearance of C-H and C≡C stretching vibrations from the attached organic molecule.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of carbon and nitrogen on the silicon surface.

Conclusion

This compound is a highly useful molecule in materials science and nanotechnology due to its dual functionality. The protocols provided here offer a starting point for researchers to explore its potential in creating advanced materials with tailored properties. The synthesis of polymer-coated nanoparticles and the functionalization of silicon surfaces are just two examples of its broad applicability. Further research into the properties of polymers derived from this monomer and the development of new applications are promising areas for future investigation.

Application Notes and Protocols for Bioconjugation Using 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the precise linkage of molecules to impart novel functions. While a variety of reagents are established for these processes, the exploration of new chemical entities is crucial for expanding the bioconjugation toolkit. This document outlines the theoretical application of 3-dimethylamino-1-propyne as a bioconjugation reagent. Its terminal alkyne functionality makes it a candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. The presence of a tertiary amine may also influence its solubility and reactivity in aqueous buffers.

These protocols are presented as a guide for the hypothetical use of this compound in a bioconjugation context, specifically for the labeling of an azide-modified protein. The methodologies are based on established CuAAC protocols.

Principle of Reaction

The proposed bioconjugation strategy hinges on the copper(I)-catalyzed cycloaddition of the terminal alkyne of this compound with an azide-functionalized biomolecule. This reaction forms a stable triazole linkage. A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, is essential for this transformation. A stabilizing ligand is typically included to enhance catalyst performance and protect the biomolecule from oxidative damage.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical bioconjugation reaction between an azide-modified antibody and this compound, based on common outcomes for CuAAC reactions.

Table 1: Reagent Concentrations and Molar Ratios

ReagentStock ConcentrationFinal ConcentrationMolar Excess (relative to Antibody)
Azide-Modified Antibody10 mg/mL (~67 µM)33.5 µM1
This compound10 mM670 µM20
Copper(II) Sulfate (B86663)20 mM100 µM3
THPTA Ligand50 mM500 µM15
Sodium Ascorbate (B8700270)100 mM5 mM150

Table 2: Hypothetical Reaction Outcomes

ParameterValueMethod of Determination
Conjugation Efficiency> 90%SDS-PAGE, Mass Spectrometry
Reaction Time1 - 2 hoursTime-course analysis by LC-MS
Product Purity (post-purification)> 95%Size-Exclusion Chromatography
Stability of ConjugateStable at 4°C for > 4 weeksHPLC analysis over time

Experimental Protocols

Materials and Reagents
  • Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Anhydrous DMSO

  • Purification system (e.g., Size-Exclusion Chromatography)

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC)

Protocol 1: Preparation of Stock Solutions
  • Azide-Modified Protein: Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.4.

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use to prevent oxidation.

Protocol 2: Bioconjugation via CuAAC
  • In a microcentrifuge tube, combine the azide-modified protein solution with the reaction buffer to achieve the desired final protein concentration (e.g., 1-5 mg/mL).

  • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Mix gently.

  • Prepare the catalyst premix by combining the Copper(II) Sulfate stock solution and the THPTA ligand stock solution in a separate tube. A 1:5 molar ratio of Cu:THPTA is recommended.[1][2] Allow this mixture to stand for 2-3 minutes.

  • Add the catalyst premix to the protein-alkyne mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light.[3]

  • Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE or LC-MS, if desired.

Protocol 3: Purification of the Conjugate
  • Remove the excess, unreacted this compound, catalyst, and other small molecules using Size-Exclusion Chromatography (SEC).

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the reaction mixture onto the column.

  • Collect fractions corresponding to the high molecular weight protein conjugate.

  • Pool the relevant fractions and concentrate if necessary.

Protocol 4: Characterization of the Conjugate
  • Confirm Conjugation: Use SDS-PAGE to observe a shift in the molecular weight of the protein after conjugation. Further confirmation can be obtained through mass spectrometry to identify the mass addition corresponding to the this compound moiety.

  • Assess Purity: Analyze the purified conjugate by SEC-HPLC to determine its purity and aggregation state.

  • Quantify Conjugation: If applicable, use techniques like UV-Vis spectroscopy (if the conjugate has a chromophore) or mass spectrometry to determine the average number of this compound molecules conjugated per protein (drug-to-antibody ratio, DAR, in the context of ADCs).

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle Alkyne R1-C≡CH (this compound) Cu_Acetylide Copper(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Azide R2-N3 (Azide-modified Protein) Triazolide Copper(III)-Triazolide Intermediate Azide->Triazolide Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Cu(I)->Cu_Acetylide Forms Cu_Acetylide->Triazolide Reacts with Triazolide->Cu(I) Regenerates Product Triazole-linked Bioconjugate Triazolide->Product Protonation

Caption: Proposed mechanism for CuAAC bioconjugation.

Experimental_Workflow Start Start: Prepare Stock Solutions Mix Combine Azide-Protein and This compound Start->Mix Catalyst Prepare and Add Cu(I)-THPTA Catalyst Mix->Catalyst React Initiate with Sodium Ascorbate and Incubate (1-4h) Catalyst->React Purify Purify Conjugate via Size-Exclusion Chromatography React->Purify Analyze Characterize Product (SDS-PAGE, MS, HPLC) Purify->Analyze End End: Purified Bioconjugate Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Dimethylamino-1-propyne Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 3-dimethylamino-1-propyne.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not working at all. What are the most critical initial checks?

A1: When a Sonogashira reaction fails completely, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction conditions.[1] First, verify the integrity of your palladium catalyst and copper(I) co-catalyst, as they can degrade over time.[1][2] It is crucial to use anhydrous and anaerobic conditions. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne, and moisture can deactivate the catalyst.[1][2] Ensure that your solvents and amine base have been properly degassed.[2] Finally, confirm the purity of your aryl halide and this compound, as impurities can poison the catalyst.[1]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.[2][3] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1] Running the reaction as "copper-free" is a primary strategy to avoid this side product.[1] If copper is necessary, using fresh copper(I) iodide is recommended.[1] Additionally, slow addition of the this compound can help favor the cross-coupling over homocoupling.[3]

Q3: A black precipitate, "palladium black," has formed in my reaction. What does this mean and what should I do?

A3: The formation of palladium black indicates the decomposition of the palladium catalyst, which leads to reduced or no catalytic activity.[1] This can be caused by impurities in the reagents or solvents, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote its formation), or incorrect reaction temperature.[1][4] To prevent this, use high-purity, fresh reagents and anhydrous, degassed solvents.[1]

Q4: What is the general order of reactivity for aryl halides in Sonogashira couplings?

A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend for reactivity is: I > OTf > Br > Cl.[1] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[1] Aryl chlorides are the least reactive and often require more specialized catalytic systems.[1]

Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?

A5: Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These reactions may, however, require specific ligands or different reaction conditions to proceed efficiently.[1]

Troubleshooting Guides

Issue 1: Low to No Product Yield

If you are experiencing low to no product yield, systematically investigate the following potential causes:

  • Catalyst Inactivity:

    • Palladium Catalyst: Ensure your palladium source is active. If using a Pd(II) precursor, it must be reduced in situ to Pd(0). This reduction can consume some of your alkyne via homocoupling.[4] Consider using a Pd(0) source directly.

    • Copper Co-catalyst (if used): Copper(I) iodide can degrade over time. Use a fresh, high-quality source.[1]

  • Reagent Quality:

    • Aryl Halide and Alkyne Purity: Impurities in your starting materials can poison the catalyst.[1] Purify them if necessary.

    • Solvent and Base: Ensure solvents are anhydrous and the amine base is dry.[1][4] Degassing all liquids is critical to remove oxygen.[1]

  • Reaction Conditions:

    • Temperature: The optimal temperature depends on the reactivity of your aryl halide.[1] For less reactive aryl bromides or chlorides, higher temperatures may be necessary.[5]

    • Base: An amine base, such as triethylamine (B128534) or diisopropylamine, is typically required to deprotonate the alkyne.[1] Ensure it is present in sufficient excess.[1]

    • Inert Atmosphere: The reaction must be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and Glaser coupling.[1]

Issue 2: Formation of Side Products

The primary side product in Sonogashira couplings is the homocoupled alkyne (Glaser product).

  • Minimize Oxygen: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.

  • Copper-Free Conditions: If possible, utilize a copper-free protocol.

  • Slow Alkyne Addition: Adding the this compound slowly to the reaction mixture can maintain a low concentration, favoring the desired cross-coupling.[3]

Data Presentation

Table 1: General Sonogashira Reaction Parameters

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Commonly used and effective catalysts.
Catalyst Loading 1-5 mol%A good starting point for optimization.
Copper(I) Co-catalyst CuI (if used)Facilitates the reaction but can promote homocoupling.
Copper Loading 1-10 mol%Should be optimized for the specific reaction.
Base Triethylamine, DiisopropylamineActs as a base and often as the solvent.
Base Stoichiometry 2-5 equivalents (or as solvent)Ensures complete deprotonation of the alkyne.
Solvent Amine base, THF, DMF, TolueneChoice depends on substrate solubility and reaction temperature.
Temperature Room Temperature to 100 °CDependent on the reactivity of the aryl halide.[5]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Iodide with this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and this compound (1.2 mmol).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC/MS.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X L2 oxidative_addition->pd_complex1 alkyne_complexation Alkyne Complexation pd_complex1->alkyne_complexation pd_alkyne_complex [Ar-Pd(II)(C≡CR)L2] alkyne_complexation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡CR reductive_elimination->product cu_cycle Copper Co-catalyst Cycle cu_acetylide Cu-C≡CR cu_cycle->cu_acetylide cu_acetylide->alkyne_complexation Transmetalation alkyne R-C≡C-H alkyne->cu_cycle + Cu(I) base Base base->cu_cycle aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The Sonogashira catalytic cycle.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity (Pd and Cu) start->check_catalyst check_reagents Verify Reagent Purity (Aryl Halide, Alkyne) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Dry Solvents) start->check_conditions catalyst_issue Catalyst Degradation? (e.g., Pd black) check_catalyst->catalyst_issue reagent_issue Impure Reagents? check_reagents->reagent_issue conditions_issue Suboptimal Conditions? check_conditions->conditions_issue catalyst_issue->check_reagents No replace_catalyst Use Fresh Catalyst catalyst_issue->replace_catalyst Yes reagent_issue->check_conditions No purify_reagents Purify Starting Materials reagent_issue->purify_reagents Yes optimize_conditions Optimize Temperature, Base, Solvent conditions_issue->optimize_conditions Yes success Successful Reaction replace_catalyst->success purify_reagents->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Reactions with 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-dimethylamino-1-propyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered during experiments with this versatile reagent.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using this compound in your reactions.

Issue 1: Formation of a Dimer Byproduct (Homo-coupling)

Symptoms:

  • Appearance of an unexpected peak in your analytical data (e.g., GC-MS, LC-MS, NMR) corresponding to a molecule with a molecular weight of 164.26 g/mol (C₁₀H₁₄N₂).

  • Reduced yield of the desired product.

  • The reaction mixture turns a dark color, suggesting the formation of copper acetylides.

Common Cause: The terminal alkyne group of this compound can undergo oxidative homo-coupling, also known as Glaser or Hay coupling, to form 1,6-bis(dimethylamino)-2,4-hexadiyne. This is particularly common in reactions that use copper catalysts, such as the Sonogashira coupling, or when preparing copper-containing reagents like cuprates. The presence of oxygen significantly promotes this side reaction.

Troubleshooting Steps:

Solution Detailed Protocol Expected Outcome
Degas Solvents and Reagents Before starting the reaction, thoroughly degas all solvents and liquid reagents by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes. For solid reagents, use a "vacuum-backfill" technique where the reaction flask containing the solid is evacuated and then refilled with an inert gas multiple times.Minimizes the presence of dissolved oxygen, thereby suppressing the oxidative homo-coupling pathway.
Maintain an Inert Atmosphere Conduct the entire reaction under a positive pressure of an inert gas (argon or nitrogen). Use Schlenk line techniques or a glovebox for sensitive reactions.Prevents atmospheric oxygen from entering the reaction vessel and initiating the homo-coupling side reaction.
Use an Oxygen Scavenger For particularly sensitive reactions, consider adding a small amount of a sacrificial oxygen scavenger, such as triphenylphosphine, to the reaction mixture.Triphenylphosphine will be preferentially oxidized, protecting the desired reaction from the effects of trace oxygen.
Optimize Catalyst Loading In copper-catalyzed reactions, use the minimum effective amount of the copper catalyst. High concentrations of copper(I) can increase the rate of homo-coupling.Reduces the rate of the undesired homo-coupling reaction relative to the desired cross-coupling reaction.

Issue 2: Polymerization or Oligomerization of the Alkyne

Symptoms:

  • Formation of an insoluble, often colored, precipitate in the reaction mixture.

  • Broad, unresolved peaks in the NMR spectrum, indicating a mixture of polymeric species.

  • Difficulty in purifying the desired product due to contamination with high molecular weight materials.

Common Cause: Terminal alkynes, including this compound, can polymerize or oligomerize under certain conditions, particularly at elevated temperatures or in the presence of certain transition metal catalysts. Excess heat can promote the polymerization of propargyl-type compounds.

Troubleshooting Steps:

Solution Detailed Protocol Expected Outcome
Strict Temperature Control Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient stirring and use an ice bath or other cooling system to dissipate heat. Avoid localized overheating. Optimal reaction temperatures for reactions involving similar propargyl compounds often range from 0–10°C during reagent mixing, followed by a gradual warming to 25–30°C for completion.[1]Prevents thermally induced polymerization of the starting material and products.
Controlled Reagent Addition Add reagents, especially those that can initiate polymerization, slowly and in a controlled manner to manage the reaction exotherm.Maintains a stable reaction temperature and avoids spikes in concentration that could favor polymerization.
Choice of Catalyst If polymerization is suspected to be catalyst-induced, screen different catalysts or catalyst systems that are less prone to promoting alkyne polymerization.Identifies a catalytic system that selectively promotes the desired reaction without initiating polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the potential side products in a Mannich-type (A3 coupling) reaction with this compound?

In a typical A3 coupling reaction involving an aldehyde, an amine (in this case, the dimethylamino group is part of the alkyne), and this compound, the primary expected product is a propargylamine, with water being the main byproduct. However, other side reactions can occur:

  • Homo-coupling: As mentioned in the troubleshooting guide, if a copper catalyst is used, the formation of 1,6-bis(dimethylamino)-2,4-hexadiyne is a potential side product.

  • Aldol (B89426) Condensation: The aldehyde reactant can undergo self-condensation, especially under basic conditions, leading to aldol products.

  • Iminium Ion Reactivity: The intermediate iminium ion could potentially react with other nucleophiles present in the reaction mixture.

To minimize these side reactions, it is crucial to use anhydrous solvents, maintain an inert atmosphere, and optimize the reaction conditions (temperature, catalyst loading, and order of addition).

Q2: Can this compound undergo isomerization?

While terminal alkynes can isomerize to internal alkynes or allenes under certain conditions (typically strong bases or specific transition metal catalysts), this is less common for this compound under standard reaction conditions due to the presence of the heteroatom. However, if you are using very strong bases (e.g., potassium tert-butoxide at high temperatures), the possibility of isomerization to an allene (B1206475) or an internal alkyne should be considered.

Q3: How can I prevent the formation of di-alkylation byproducts when using this compound?

This is more relevant to the synthesis of substituted propargylamines rather than reactions using this compound. However, if you are performing a reaction where the nitrogen atom of this compound might act as a nucleophile, controlling the stoichiometry is key. Using a slight excess of the amine-containing reactant can help to suppress the formation of di-alkylation byproducts.

Visualizing Reaction Pathways

To aid in understanding the potential side reactions, the following diagrams illustrate the key pathways.

Side_Reactions cluster_main Main Reaction Pathways cluster_side Common Side Reactions A This compound B Desired Product A->B Desired Transformation (e.g., Coupling, Addition) C Homo-coupled Dimer A->C Homo-coupling (e.g., Glaser, Hay) D Polymer/Oligomer A->D Polymerization/ Oligomerization E Isomerization Products A->E Isomerization

Caption: Potential reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homo-coupling in a Sonogashira Reaction

This protocol provides a general method for setting up a Sonogashira coupling reaction to minimize the formation of the homo-coupled dimer of this compound.

Materials:

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas source (Argon or Nitrogen)

  • Degassed solvents (e.g., THF, triethylamine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Aryl halide

  • This compound

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Reagent Preparation:

    • Degas all solvents and liquid reagents by sparging with an inert gas for at least 30 minutes prior to use.

    • If using solid reagents, add them to the reaction flask and subject the flask to several cycles of evacuation and backfilling with inert gas.

  • Reaction Setup:

    • To the Schlenk flask, add the palladium catalyst, CuI, and the aryl halide under a positive pressure of inert gas.

    • Add the degassed solvent and triethylamine (B128534) via syringe.

    • Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Alkyne:

    • Slowly add the this compound to the reaction mixture dropwise via syringe.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Caption: Workflow for minimizing side reactions.

References

troubleshooting low yields in the synthesis of 3-dimethylamino-1-propyne derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-dimethylamino-1-propyne derivatives. The primary focus is on addressing challenges that lead to low yields in the A³ coupling reaction, a common method for synthesizing these compounds.

Troubleshooting Guide

Q1: My A³ coupling reaction to synthesize a this compound derivative is resulting in a low yield or failing completely. What are the most likely causes?

Low yields in the A³ coupling reaction are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the quality of your reagents, the reaction conditions, and the efficiency of the catalyst.

Potential Causes and Solutions:

  • Poor Quality Reagents:

    • Aldehyde: Aldehydes are susceptible to oxidation to carboxylic acids. Use freshly distilled or recently purchased aldehydes.

    • This compound: This amine can degrade over time. Ensure it is pure and stored under appropriate conditions (cool and dry).

    • Alkyne: Terminal alkynes can undergo oxidative homocoupling. Use purified alkynes.

    • Solvent: The presence of water in the solvent can hydrolyze the iminium ion intermediate and deactivate the catalyst. Use anhydrous solvents.

  • Suboptimal Reaction Conditions:

    • Temperature: The optimal temperature can vary depending on the substrates and catalyst. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to side reactions and decomposition.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Atmosphere: While many A³ coupling reactions can be run in the open air, sensitive substrates or catalysts may benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Catalyst Inefficiency:

    • Catalyst Choice: The most common catalysts are copper-based (e.g., CuI, CuBr), but gold, silver, and other transition metals can also be used.[2][3][4] The choice of catalyst can significantly impact the yield.

    • Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction. Conversely, excessively high loading can sometimes lead to an increase in side products. A typical starting point is 1-5 mol%.

    • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvent.

Q2: I am observing significant side product formation in my reaction. What are these side products and how can I minimize them?

The most common side product in A³ coupling reactions is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[1] This results in the formation of a diyne.

Minimizing Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen promotes the homocoupling side reaction. Performing the reaction under an inert atmosphere (nitrogen or argon) can significantly reduce the formation of this byproduct.[1]

  • Copper-Free Conditions: In some cases, a copper-free catalytic system may be advantageous to avoid Glaser coupling.

  • Use of a Co-catalyst/Ligand: The addition of a suitable ligand can sometimes suppress homocoupling by stabilizing the active catalytic species.

Other potential side reactions can include polymerization of the aldehyde or alkyne, and decomposition of the product, especially at elevated temperatures.

Q3: How do I choose the optimal catalyst and solvent for my specific this compound derivative synthesis?

The choice of catalyst and solvent is critical for achieving high yields. While copper(I) salts are the most frequently used catalysts due to their affordability and high efficiency, other metals may be more suitable for specific substrates.[2][5]

General Guidance:

  • Catalyst Screening: If yields are low with a standard catalyst like CuI, consider screening other copper(I) sources (e.g., CuBr, Cu(OTf)) or other metal catalysts (e.g., AgOTf, AuCl₃).

  • Solvent Screening: The polarity of the solvent can influence the reaction rate and yield. Common solvents for A³ coupling include toluene (B28343), acetonitrile, dichloromethane (B109758) (DCM), and even water.[5][6] A solvent screen can identify the optimal medium for your specific reactants.

Below is a table summarizing the effect of different catalysts and solvents on the yield of a model A³ coupling reaction.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of a Model A³ Coupling Reaction

EntryAldehydeAmineAlkyneCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeThis compoundPhenylacetyleneCuI (5)Toluene801285Synthesized Data
2BenzaldehydeThis compoundPhenylacetyleneCuBr (5)Toluene801288Synthesized Data
3BenzaldehydeThis compoundPhenylacetyleneAgOTf (5)Toluene801275Synthesized Data
4BenzaldehydeThis compoundPhenylacetyleneAuCl₃ (2)Water100892Synthesized Data
54-NitrobenzaldehydeThis compoundPhenylacetyleneCuI (5)Acetonitrile601095Synthesized Data
64-MethoxybenzaldehydeThis compoundPhenylacetyleneCuI (5)Acetonitrile601878Synthesized Data
7BenzaldehydeThis compound1-HexyneCuI (5)DCMRT2472Synthesized Data
8BenzaldehydeThis compound1-HexyneCuI (5)Toluene601681Synthesized Data

Note: The data in this table is synthesized based on typical yields reported in the literature for A³ coupling reactions and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Copper-Catalyzed A³ Coupling Synthesis of a this compound Derivative

This protocol provides a general method for the synthesis of a propargylamine (B41283) derivative from an aldehyde, this compound, and a terminal alkyne using a copper(I) iodide catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

  • TLC plates

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), this compound (1.1 mmol), terminal alkyne (1.2 mmol), and copper(I) iodide (0.05 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • If using an inert atmosphere, purge the flask with nitrogen or argon for 5-10 minutes.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.[7][8][9][10]

Protocol 2: Troubleshooting Experiment - Catalyst Activity Test

If you suspect your catalyst is inactive, this simple test can help confirm its efficacy.

Procedure:

  • Set up a small-scale control reaction using a previously successful combination of aldehyde, amine, and alkyne, or a well-established literature procedure.

  • Run the reaction in parallel with your problematic reaction, using the same batch of catalyst.

  • If the control reaction proceeds as expected while your main reaction fails, it is likely that the issue lies with your specific substrates or other reagents, rather than the catalyst itself.

  • If both reactions fail, the catalyst is likely inactive and should be replaced.

Visualizations

Reaction Mechanism and Troubleshooting Workflow

A3_Coupling_Troubleshooting start Start A³ Coupling Reaction check_yield Low or No Yield? start->check_yield reagents Check Reagent Purity - Aldehyde (oxidation) - Amine (degradation) - Alkyne (homocoupling) - Solvent (moisture) check_yield->reagents Yes conditions Optimize Reaction Conditions - Temperature (increase/decrease) - Reaction Time (monitor by TLC) - Atmosphere (use inert gas) check_yield->conditions Yes catalyst Evaluate Catalyst System - Catalyst Activity (perform test) - Catalyst Loading (increase) - Screen Different Catalysts (Cu, Ag, Au) check_yield->catalyst Yes success Improved Yield check_yield->success No side_products Side Products Observed? reagents->side_products conditions->side_products catalyst->side_products homocoupling Homocoupling (Diyne) - Use inert atmosphere - Consider copper-free catalyst side_products->homocoupling Yes side_products->success No homocoupling->success A3_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates aldehyde R1-CHO (Aldehyde) iminium [R1-CH=NR2R3]⁺ (Iminium Ion) aldehyde->iminium + Amine amine R2R3NH (Amine) amine->iminium alkyne R4-C≡C-H (Alkyne) acetylide R4-C≡C-[M] (Metal Acetylide) alkyne->acetylide + Catalyst catalyst [M] (Catalyst) catalyst->acetylide product R1-CH(NR2R3)-C≡C-R4 (Propargylamine) iminium->product + Metal Acetylide (Nucleophilic Attack) acetylide->product product->catalyst Catalyst Regeneration Side_Reactions cluster_side_products Common Side Products start A³ Coupling Reaction Mixture desired_product Desired Product: Propargylamine Derivative start->desired_product Desired Pathway homocoupling Homocoupling Product: Diyne start->homocoupling Side Reaction (promoted by O₂) polymerization Polymerization start->polymerization Side Reaction decomposition Decomposition Products start->decomposition Side Reaction (promoted by heat)

References

Technical Support Center: Purification of Products Derived from 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 3-dimethylamino-1-propyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for purifying products derived from this compound?

A1: The most common and effective purification strategies for these basic compounds include:

  • Acid-Base Extraction: This classical technique is excellent for separating the basic amine product from neutral or acidic impurities.[1][2][3][4][5][6] The amine is protonated with an acid to make it water-soluble, allowing it to be separated from non-basic, organic-soluble materials.

  • Column Chromatography: While effective, it can be challenging due to the basic nature of the amine interacting with the acidic silica (B1680970) gel.[7] Modifications such as adding a basic modifier (e.g., triethylamine) to the eluent or using a different stationary phase (e.g., alumina (B75360) or amine-functionalized silica) are often necessary.[7][8]

  • Scavenger Resins: These are polymer-supported reagents that selectively react with and bind to excess reagents or byproducts, simplifying purification to a simple filtration.[9][10][11] This is particularly useful for removing unreacted starting materials or certain side products.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful method to achieve high purity.[12] This involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the pure product crystallizes out.

Q2: My amine product is streaking or not moving from the baseline during silica gel column chromatography. What should I do?

A2: This is a common issue caused by the interaction of the basic amine with the acidic silanol (B1196071) groups on the silica surface.[7] Here are several solutions:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-2% v/v), into your mobile phase.[13] This will neutralize the acidic sites on the silica gel and reduce streaking.

  • Use a Modified Eluent System: For very polar amines, a mixture of chloroform (B151607), methanol (B129727), and aqueous ammonia (B1221849) can be effective.[9]

  • Change the Stationary Phase: Consider using basic or neutral alumina, or an amine-functionalized silica column, which are less acidic and more compatible with basic compounds.[8]

  • Pre-treat the Silica Gel: You can neutralize the silica gel by flushing the packed column with a solvent system containing a base before loading your sample.[11]

Q3: How can I remove unreacted starting materials or byproducts from my reaction mixture?

A3: Scavenger resins are an excellent option for this purpose.[11] These functionalized solid supports are designed to irreversibly capture specific types of molecules.[11] For example, an isocyanate resin can be used to scavenge excess primary or secondary amine starting materials, while a sulfonic acid resin can scavenge basic impurities.[9][14] The resin-bound impurities are then simply removed by filtration.

Q4: When is acid-base extraction a suitable purification method?

A4: Acid-base extraction is ideal when your product is a basic amine and the impurities are neutral or acidic.[1][2][3][4][5][6] This technique is often used as a first-step purification to remove the bulk of impurities before a final polishing step like chromatography or recrystallization. It is a scalable and cost-effective method.

Troubleshooting Guides

Issue 1: Low Recovery After Acid-Base Extraction
Symptom Possible Cause Solution
Low yield of purified amine.Incomplete extraction from the organic layer.Ensure vigorous shaking of the separatory funnel to maximize contact between the aqueous acid and the organic layer. Perform multiple extractions with fresh aqueous acid.
Incomplete back-extraction into the organic layer.After basifying the aqueous layer, ensure the pH is sufficiently high (pH > 10) to fully deprotonate the amine. Use a fresh portion of organic solvent for each back-extraction and perform multiple extractions.
Emulsion formation at the interface.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary.
Product is partially soluble in the aqueous phase even in its free base form.If the product has some water solubility, use a more nonpolar extraction solvent like dichloromethane (B109758) or perform more extractions.
Issue 2: Difficulty with Column Chromatography
Symptom Possible Cause Solution
Broad peaks and tailing.Strong interaction between the basic amine and acidic silica gel.Add 0.1-2% triethylamine or a few drops of aqueous ammonia to the eluent.[9][13]
Inappropriate solvent system.Use a more polar solvent system, such as a gradient of methanol in dichloromethane.[15] For highly polar amines, a chloroform/methanol/ammonia system can be effective.[9]
Product decomposition on the column.The compound is unstable on acidic silica gel.Use a less acidic stationary phase like neutral or basic alumina, or deactivated silica.[11] Perform a quick filtration through a plug of silica ("flash plug") instead of a long column.
Co-elution of impurities.Insufficient separation.Optimize the solvent system using thin-layer chromatography (TLC) to achieve a greater difference in Rf values between your product and the impurities. Consider using a different stationary phase.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Amines
Compound Polarity Stationary Phase Recommended Eluent System Notes
Nonpolar to Moderately PolarSilica GelHexane/Ethyl Acetate (B1210297) with 0.5-2% TriethylamineA standard system for many amines. The triethylamine is crucial to prevent streaking.
PolarSilica GelDichloromethane/Methanol with 0.5-2% TriethylamineA more polar system for amines that do not move in less polar solvents.
Very PolarSilica GelChloroform/Methanol/Conc. Aqueous Ammonia (e.g., 80:15:1.5)[9]Effective for highly basic or polar amines. Ensure the chloroform used is not acidic.[9]
Acid-Sensitive AminesAmine-functionalized SilicaHexane/Ethyl AcetateThe basic nature of the stationary phase often eliminates the need for a basic modifier in the eluent.[8]
GeneralNeutral or Basic AluminaHexane/Ethyl Acetate or Dichloromethane/MethanolA good alternative to silica for basic compounds.
Table 2: Typical Loading Capacities of Amine Scavenger Resins
Resin Type Functional Group Typical Loading Capacity (mmol/g) Scavenges
Sulfonic Acid Resin-SO₃H1.0 - 3.5[16]Amines and other basic compounds.
Isocyanate Resin-NCO0.5 - 1.5[16]Primary and secondary amines.
Carboxylic Acid Resin-COOH0.5 - 2.5[16]Amines and other bases.
Aldehyde Resin-CHO0.5 - 1.5[16]Primary amines.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

Objective: To separate a basic product derived from this compound from neutral or acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Acidification and Extraction: Add an equal volume of 1 M aqueous HCl to the separatory funnel.[15] Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate.

  • Separation: The protonated amine product will be in the aqueous layer (usually the bottom layer, but check densities). Drain and collect the aqueous layer. The organic layer contains neutral and acidic impurities and can be discarded (or saved for further analysis).

  • Wash: Wash the organic layer two more times with 1 M HCl to ensure complete extraction of the amine. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M NaOH or saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 10, check with pH paper).[5] The deprotonated amine may precipitate or form an oily layer.

  • Back-Extraction: Add a fresh portion of the organic solvent to the separatory funnel and shake vigorously to extract the free amine back into the organic phase.

  • Isolation: Collect the organic layer. Repeat the back-extraction twice more with fresh organic solvent. Combine all organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, then dry over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified amine product.

Protocol 2: Flash Column Chromatography with a Basic Modifier

Objective: To purify a moderately polar amine product by flash column chromatography on silica gel.

Methodology:

  • Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product an Rf value of approximately 0.2-0.3.

  • Eluent Preparation: Prepare the chosen eluent and add 0.5-1% (v/v) of triethylamine.

  • Column Packing: Pack a flash column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly stronger solvent if necessary). Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Visualizations

experimental_workflow_acid_base_extraction start Crude Product in Organic Solvent add_acid Add 1M HCl (Shake & Separate) start->add_acid aqueous_layer Aqueous Layer (Protonated Amine) add_acid->aqueous_layer Product organic_layer Organic Layer (Neutral/Acidic Impurities) add_acid->organic_layer Impurities add_base Add 2M NaOH (Basify to pH > 10) aqueous_layer->add_base back_extract Extract with Organic Solvent add_base->back_extract final_organic Organic Layer (Purified Amine) back_extract->final_organic Product final_aqueous Aqueous Layer (Salts) back_extract->final_aqueous Waste dry_concentrate Dry & Concentrate final_organic->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for Acid-Base Extraction.

logical_relationship_chromatography_troubleshooting problem Problem: Amine Streaking on Silica Column cause Cause: Interaction with Acidic Silanol Groups problem->cause solution1 Solution 1: Add Basic Modifier (e.g., Triethylamine) cause->solution1 solution2 Solution 2: Change Stationary Phase (e.g., Alumina, Amine-Silica) cause->solution2 solution3 Solution 3: Use Modified Eluent (e.g., CHCl3/MeOH/NH3) cause->solution3 outcome Outcome: Improved Peak Shape & Separation solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting Amine Streaking in Chromatography.

References

how to prevent the polymerization of 3-dimethylamino-1-propyne during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Dimethylamino-1-propyne

Welcome to the Technical Support Center for the handling and use of this compound in research and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of this versatile reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

This compound, also known as N,N-dimethylpropargylamine, is a bifunctional molecule containing a terminal alkyne and a tertiary amine. The terminal alkyne group is highly reactive and can undergo polymerization, especially in the presence of heat, light, transition metals, or radical initiators. This process involves the linking of monomer units to form a polyacetylene chain, which is often an undesired side reaction in organic synthesis.

Q2: What are the primary factors that can initiate the polymerization of this compound?

Several factors can induce the polymerization of this compound:

  • Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.

  • Light: UV radiation can generate free radicals that trigger a chain-reaction polymerization.

  • Oxygen: The presence of oxygen can lead to the formation of peroxides, which can act as radical initiators.

  • Metal Contaminants: Traces of transition metals, particularly copper, can catalyze alkyne coupling and polymerization reactions.

  • Strong Bases: While bases are often used in reactions involving terminal alkynes, strong bases can promote polymerization under certain conditions.

  • Radical Initiators: Accidental contamination with radical initiators (e.g., peroxides, AIBN) will readily induce polymerization.

Q3: What are the common signs of this compound polymerization?

The following observations may indicate that polymerization has occurred:

  • Change in Viscosity: The reaction mixture becomes more viscous or solidifies.

  • Color Change: The solution may develop a yellow, brown, or black color.

  • Precipitate Formation: An insoluble polymeric material may precipitate from the solution.

  • Exotherm: A sudden increase in reaction temperature can be a sign of rapid, uncontrolled polymerization.

  • Inconsistent Spectroscopic Data: The presence of broad signals in NMR spectra or unexpected peaks in mass spectrometry can indicate the formation of polymeric byproducts.

Q4: Which inhibitors can be used to prevent the polymerization of this compound?

Several types of chemical inhibitors can be employed to stabilize this compound and prevent its polymerization. These inhibitors typically function by scavenging free radicals.

Inhibitor ClassExamplesTypical ConcentrationNotes
Phenolic Compounds Hydroquinone, 4-Methoxyphenol (MEHQ), Butylated Hydroxytoluene (BHT)100 - 1000 ppmEffective radical scavengers. Often require the presence of a small amount of oxygen to be fully effective.
Hydroxylamines N,N-Diethylhydroxylamine (DEHA)50 - 500 ppmVolatile and effective in both liquid and vapor phases, making it suitable for distillations and reactions at elevated temperatures.
Nitroxide Radicals TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)50 - 200 ppmHighly efficient radical traps. Can sometimes interfere with metal-catalyzed reactions.

Troubleshooting Guides

Guide 1: Preventing Polymerization During Storage and Handling

Issue: The reagent appears discolored or has solidified in the bottle.

Possible Cause Solution
Improper Storage Store this compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The storage area should be designated for flammable liquids.
Exposure to Light Store the reagent in an amber or opaque bottle to protect it from light.
Contamination Use clean, dry syringes and needles when handling the reagent. Avoid introducing any contaminants, especially metals, into the storage bottle.
Inhibitor Depletion If the reagent is old or has been stored improperly, the inhibitor may have been consumed. If purification is necessary, consider distillation under reduced pressure in the presence of a non-volatile inhibitor.
Guide 2: Minimizing Polymerization During Chemical Reactions

Issue: A reaction involving this compound results in a low yield of the desired product and the formation of a polymeric byproduct.

Troubleshooting Step Recommendation
1. Degas Solvents and Reagents Before starting the reaction, thoroughly degas all solvents and liquid reagents by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw method. This removes dissolved oxygen which can initiate polymerization.
2. Use an Inert Atmosphere Conduct the reaction under a positive pressure of nitrogen or argon. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
3. Add a Polymerization Inhibitor Add a suitable polymerization inhibitor to the reaction mixture at the start of the experiment. The choice of inhibitor should be compatible with your reaction conditions (see inhibitor table above).
4. Control Reaction Temperature Maintain the reaction at the lowest effective temperature. Use a temperature-controlled bath to prevent overheating. Be mindful of any potential exotherms.
5. Purify Reagents If you suspect metal contamination in your starting materials or reagents, consider purifying them before use. For example, passing solvents through a column of activated alumina (B75360) can remove trace metal impurities.
6. Optimize Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as it is complete to minimize the time the alkyne is exposed to potentially polymerizing conditions.

Experimental Protocols

Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol provides a general procedure for the Sonogashira coupling reaction, incorporating steps to minimize the polymerization of this compound.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (B128534) (TEA) (3.0 equiv, freshly distilled)

  • Degassed anhydrous solvent (e.g., THF or DMF)

  • N,N-Diethylhydroxylamine (DEHA) (200 ppm)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Solvent and Inhibitor Addition: Add the degassed anhydrous solvent and N,N-diethylhydroxylamine (DEHA) to the flask.

  • Amine Addition: Add the freshly distilled triethylamine to the reaction mixture.

  • Alkyne Addition: Slowly add the this compound to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. If heating is required, use a well-controlled oil bath and maintain the lowest possible temperature for the reaction to proceed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow Experimental Workflow to Prevent Polymerization cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction and Monitoring cluster_workup Work-up and Purification prep_reagents Degas Solvents and Reagents add_reagents Charge Flask with Solids (Aryl Halide, Catalysts) prep_reagents->add_reagents Ensure Purity prep_glassware Oven-Dry and Cool Glassware Under Inert Gas prep_glassware->add_reagents Maintain Inert Conditions add_solvent Add Degassed Solvent and Inhibitor (e.g., DEHA) add_reagents->add_solvent add_base Add Base (e.g., Triethylamine) add_solvent->add_base add_alkyne Slowly Add This compound add_base->add_alkyne run_reaction Maintain Inert Atmosphere and Control Temperature add_alkyne->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor Periodic Sampling workup Quench and Extract monitor->workup Upon Completion purify Purify Product workup->purify

Caption: A flowchart of the experimental workflow designed to minimize the polymerization of this compound.

Polymerization_Prevention_Logic Logical Steps for Polymerization Prevention start Planning Reaction assess_risk Assess Polymerization Risk (Heat, Light, Catalysts) start->assess_risk select_inhibitor Select Appropriate Inhibitor (Phenolic, Amine, etc.) assess_risk->select_inhibitor control_conditions Control Reaction Conditions select_inhibitor->control_conditions inert_atmosphere Inert Atmosphere (N2 or Ar) control_conditions->inert_atmosphere low_temp Low Temperature control_conditions->low_temp degas Degas Solvents control_conditions->degas monitor_reaction Monitor Reaction Progress inert_atmosphere->monitor_reaction low_temp->monitor_reaction degas->monitor_reaction end Successful Reaction monitor_reaction->end

Caption: A logical diagram outlining the key considerations for preventing the polymerization of this compound.

Technical Support Center: Improving Regioselectivity of Additions to 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-dimethylamino-1-propyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling the regioselectivity of addition reactions to this versatile substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of additions to this compound?

A1: The regioselectivity of additions to this compound is primarily governed by a combination of electronic effects, steric hindrance, and the reaction mechanism (e.g., ionic vs. radical). The dimethylamino group, being electron-donating, can influence the electron density of the alkyne. Furthermore, it can act as a directing group through chelation with metal catalysts.

Q2: How can I favor Markovnikov addition to this compound?

A2: Markovnikov addition, where the nucleophile adds to the more substituted carbon of the alkyne, is typically favored under conditions that proceed through a stable carbocation intermediate. For hydrohalogenation, using protic acids like HCl or HBr in the absence of radical initiators will generally lead to the Markovnikov product.

Q3: What conditions promote anti-Markovnikov addition?

A3: Anti-Markovnikov addition, with the nucleophile adding to the terminal carbon, is often achieved through radical mechanisms or with sterically demanding reagents. For instance, the hydrobromination of alkynes in the presence of peroxides proceeds via a radical pathway to yield the anti-Markovnikov product. Similarly, hydroboration-oxidation sequences provide a reliable method for the anti-Markovnikov hydration of alkynes.

Q4: Can the dimethylamino group act as a directing group?

A4: Yes, the dimethylamino group can act as a directing group, particularly in metal-catalyzed reactions.[1] It can chelate to the metal center, influencing the regioselectivity of the addition by bringing the reagent to a specific position on the alkyne. This is a powerful strategy for achieving high regioselectivity that might not be possible based on electronics and sterics alone.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Poor Regioselectivity in Hydrohalogenation

Problem: My hydrohalogenation of this compound with HBr is giving a mixture of Markovnikov and anti-Markovnikov products.

Potential Cause Troubleshooting Step Expected Outcome
Radical Mechanism Interference Ensure the absence of peroxides in your reagents and solvent. Protect the reaction from light to prevent radical initiation.Increased selectivity for the Markovnikov product.
Solvent Effects Use a polar, non-coordinating solvent to stabilize the vinyl cation intermediate of the Markovnikov pathway.Enhanced formation of the Markovnikov adduct.
Temperature Control Run the reaction at a lower temperature to favor the pathway with the lower activation energy, which is typically the formation of the more stable carbocation.Improved regioselectivity for the Markovnikov product.
Issue 2: Undesired Enamine Isomerization in Hydroamination

Problem: My hydroamination reaction is producing the desired enamine, but it is isomerizing to an undesired regioisomer upon workup or purification.

Potential Cause Troubleshooting Step Expected Outcome
Acid/Base Catalyzed Isomerization Perform a neutral workup and use deactivated silica (B1680970) gel for chromatography to avoid acid-catalyzed isomerization.Preservation of the desired enamine regioisomer.
Thermal Isomerization Avoid excessive heating during solvent removal or purification.Minimized isomerization and higher purity of the target compound.
Issue 3: Low Regioselectivity in Metal-Catalyzed Additions

Problem: My palladium-catalyzed hydrosilylation of this compound is yielding a mixture of regioisomers.

Ligand Modification Rationale Expected Impact on Regioselectivity
Bulky Phosphine Ligands Steric hindrance around the metal center can favor addition to the less sterically hindered terminal carbon of the alkyne.Increased selectivity for the anti-Markovnikov product.
Bidentate Ligands Ligands capable of chelation can enforce a specific geometry around the metal, leading to improved regiocontrol.Enhanced regioselectivity depending on the ligand bite angle and electronic properties.
Electron-Donating/-Withdrawing Ligands The electronic properties of the ligand can influence the electron density at the metal center, thereby affecting the regioselectivity of the migratory insertion step.Fine-tuning of the regioselectivity based on the electronic demand of the reaction.

Experimental Protocols

Here are detailed methodologies for key experiments aimed at achieving high regioselectivity in additions to this compound.

Protocol 1: Regioselective Anti-Markovnikov Hydrobromination

This protocol is adapted from standard procedures for the radical addition of HBr to terminal alkynes.

Materials:

  • This compound

  • Hydrogen bromide (HBr) solution in acetic acid

  • Benzoyl peroxide (radical initiator)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

  • Add benzoyl peroxide (0.05 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of HBr in acetic acid (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the anti-Markovnikov product.

Protocol 2: Chelation-Controlled Hydroboration for Anti-Markovnikov Hydration

This protocol utilizes a hydroboration-oxidation sequence to achieve anti-Markovnikov addition of water across the alkyne. The dimethylamino group can potentially interact with the borane (B79455) reagent, influencing regioselectivity.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous sodium hydroxide (B78521) (3M)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise. The steric bulk of 9-BBN inherently favors addition to the terminal carbon.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Slowly and carefully add 3M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting aldehyde by flash chromatography.

Visualizations

Logical Flowchart for Troubleshooting Poor Regioselectivity

G Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type ionic Ionic Addition (e.g., Hydrohalogenation) reaction_type->ionic Ionic radical Radical Addition reaction_type->radical Radical catalytic Metal-Catalyzed reaction_type->catalytic Catalytic check_rad_inhib Ensure Absence of Radical Initiators/Light ionic->check_rad_inhib check_initiator Verify Radical Initiator Purity/Amount radical->check_initiator ligand_screen Screen Ligands (Steric/Electronic Effects) catalytic->ligand_screen check_temp_solvent Optimize Temperature and Solvent Polarity check_rad_inhib->check_temp_solvent outcome Improved Regioselectivity check_temp_solvent->outcome check_initiator->outcome catalyst_screen Vary Metal Precursor/ Oxidation State ligand_screen->catalyst_screen chelation_check Consider Chelating Ligands/Additives catalyst_screen->chelation_check chelation_check->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Signaling Pathway for Markovnikov vs. Anti-Markovnikov Addition

G Markovnikov vs. Anti-Markovnikov Pathways sub This compound + H-X mark_path Markovnikov Pathway sub->mark_path Ionic Conditions anti_mark_path Anti-Markovnikov Pathway sub->anti_mark_path Radical Conditions vinyl_cation More Stable Internal Vinyl Cation mark_path->vinyl_cation Protonation of Terminal Carbon radical_add Addition of X• to Terminal Carbon anti_mark_path->radical_add Radical Initiator mark_prod Markovnikov Product vinyl_cation->mark_prod Nucleophilic Attack radical_intermediate More Stable Internal Vinyl Radical radical_add->radical_intermediate anti_mark_prod Anti-Markovnikov Product radical_intermediate->anti_mark_prod H Abstraction

Caption: Mechanistic pathways for Markovnikov and anti-Markovnikov additions.

This technical support center aims to be a valuable resource for your research. Should you have further questions or require additional protocols, please do not hesitate to reach out.

References

Technical Support Center: Scale-Up of Reactions Using 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of chemical reactions involving 3-dimethylamino-1-propyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the large-scale handling of this compound?

A1: this compound is a highly flammable and reactive compound.[1][2] Key hazards on a larger scale include:

  • Flammability: It has a low flash point and its vapors can form explosive mixtures with air.[2]

  • Toxicity: It is harmful if swallowed and toxic in contact with skin.[1][2]

  • Corrosivity: It can cause severe skin burns and eye damage.[1][2]

  • Reactivity: As a terminal alkyne, it can undergo exothermic and potentially runaway reactions, especially in the presence of bases or metals.

Q2: What are the common impurities in industrial-grade this compound and how can they affect my reaction?

A2: While specific impurity profiles can vary by supplier, potential impurities in propargylamines may include related amines, oligomerization byproducts, and residual starting materials from its synthesis. These impurities can lead to:

  • Catalyst poisoning: The presence of other amines or sulfur-containing compounds can deactivate palladium or other transition metal catalysts.

  • Side reactions: Impurities can lead to the formation of unexpected byproducts, complicating purification.

  • Inconsistent reaction rates: The presence of inhibitors or promoters as impurities can lead to batch-to-batch variability.

Q3: Can the dimethylamino group in this compound interfere with my catalytic reaction?

A3: Yes, the tertiary amine functionality can act as a ligand for transition metal catalysts, such as palladium, potentially leading to catalyst inhibition or deactivation.[3][4] This can manifest as sluggish or incomplete reactions. The extent of this "poisoning" effect can depend on the specific catalyst, ligands, and reaction conditions.[3]

Q4: What are the key challenges when scaling up a Sonogashira coupling reaction using this compound?

A4: Common challenges in scaling up Sonogashira couplings include:

  • Catalyst deactivation: The amine functionality of this compound can contribute to the deactivation of the palladium catalyst.[3][4]

  • Alkyne homocoupling (Glaser coupling): This is a common side reaction, especially in the presence of copper co-catalysts and oxygen, leading to the formation of dimers of this compound.[5]

  • Exothermic reactions: The coupling reaction can be exothermic, and on a large scale, this heat needs to be managed effectively to prevent temperature spikes that could lead to side reactions or a runaway reaction.

  • Purification: Removing residual catalyst, salts, and byproducts from the desired product can be challenging at a larger scale.

Troubleshooting Guides

Issue 1: Reaction is sluggish or stalls at large scale.

This is a common issue when scaling up and can be attributed to several factors. The following troubleshooting workflow can help identify the root cause.

Start Sluggish/Stalled Reaction Mixing Inadequate Mixing? Start->Mixing Catalyst Catalyst Inactivation? Mixing->Catalyst No ImproveMixing Improve Agitation / Use Baffles Mixing->ImproveMixing Yes Temperature Insufficient Temperature? Catalyst->Temperature No CheckCatalyst Increase Catalyst Loading / Use Fresh Catalyst Catalyst->CheckCatalyst Yes Impurity Impurity Inhibition? Temperature->Impurity No IncreaseTemp Increase Reaction Temperature Temperature->IncreaseTemp Yes PurifyReagents Purify Starting Materials / Solvents Impurity->PurifyReagents Yes

Caption: Troubleshooting workflow for a sluggish or stalled reaction.

Possible Cause Troubleshooting Steps
Inadequate Mixing/Mass Transfer - Increase agitation speed. - Evaluate impeller design and reactor geometry for efficient mixing at scale. - Consider using baffles to improve turbulence. - For multiphase reactions, ensure efficient phase transfer.
Catalyst Deactivation/Poisoning - Ensure an inert atmosphere is maintained to prevent catalyst oxidation.[5] - Increase catalyst loading. - Test a fresh batch of catalyst. - Consider pre-treating reagents to remove potential catalyst poisons.
Insufficient Temperature - Verify internal reactor temperature is at the desired setpoint. - Gradually increase the reaction temperature, monitoring for exotherms.
Inhibition by Impurities - Analyze starting materials (including this compound) and solvents for impurities. - Purify reagents if necessary (e.g., by distillation or filtration through a plug of silica/alumina).
Issue 2: Exothermic reaction leading to temperature spike or runaway.

Managing the heat generated during a reaction is critical for safety and product quality at scale.

Start Exothermic Event AdditionRate Reagent Addition Too Fast? Start->AdditionRate Cooling Insufficient Cooling? AdditionRate->Cooling No SlowAddition Reduce Addition Rate / Use Dosing Pump AdditionRate->SlowAddition Yes Concentration Concentration Too High? Cooling->Concentration No ImproveCooling Increase Coolant Flow / Lower Coolant Temp. Cooling->ImproveCooling Yes Dilute Decrease Reactant Concentration Concentration->Dilute Yes

Caption: Troubleshooting workflow for managing an exothermic reaction.

Possible Cause Troubleshooting Steps
Rapid Reagent Addition - Add the limiting reagent slowly over time using a dosing pump to control the rate of heat generation. - Monitor the internal temperature closely during the addition.
Insufficient Cooling Capacity - Ensure the reactor's cooling system is functioning optimally. - Lower the temperature of the cooling fluid. - Consider using a larger reactor with a better surface area to volume ratio for heat dissipation.
High Reactant Concentration - Decrease the concentration of the reactants by adding more solvent. - This will increase the thermal mass of the reaction mixture, helping to absorb the heat generated.
Thermal Runaway Potential - Conduct a thorough process safety assessment before scaling up.[6][7] - Understand the thermal decomposition profile of your reactants and products. - Have an emergency plan in place, which may include a quenching agent.[8]
Issue 3: Difficulty in purifying the product at large scale.

Purification can become a bottleneck during scale-up. The choice of method depends on the properties of the product and impurities.

Start Purification Difficulty ProductState Is the Product a Solid or Liquid? Start->ProductState Solid Solid Product ProductState->Solid Solid Liquid Liquid/Oily Product ProductState->Liquid Liquid Crystallization Attempt Crystallization/Recrystallization Solid->Crystallization Distillation Attempt Distillation (if thermally stable) Liquid->Distillation SaltFormation Consider Salt Formation for Crystallization Crystallization->SaltFormation Chromatography Large-Scale Chromatography (if necessary) Distillation->Chromatography

Caption: Decision tree for large-scale purification strategies.

Problem Potential Solutions
Product is an oil or difficult to crystallize - If the product contains a basic amine, consider forming a salt (e.g., hydrochloride) which is often more crystalline.[9] - If the product is thermally stable, vacuum distillation can be an effective purification method for liquids. - Large-scale column chromatography can be employed, but it is often costly and solvent-intensive.[10]
Crystallization does not remove impurities effectively - Experiment with different solvent systems for recrystallization.[11] - A multi-step purification involving an initial extraction or filtration to remove some impurities before crystallization may be beneficial.
Product is water-soluble, making extraction difficult - Use a continuous liquid-liquid extraction setup for more efficient extraction. - Consider salting out the product from the aqueous layer by adding a saturated salt solution.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference
Molecular Formula C₅H₉N[2]
Molecular Weight 83.13 g/mol [2]
Boiling Point 79-83 °C
Density 0.772 g/mL at 25 °C
Flash Point -8 °C (closed cup)
GHS Hazard Statements H225, H302, H311, H314[2]

Table 2: GHS Hazard Classifications for this compound

Hazard ClassCategory
Flammable Liquids2
Acute Toxicity, Oral4
Acute Toxicity, Dermal3
Skin Corrosion/Irritation1B
Serious Eye Damage/Eye Irritation1
(Data sourced from multiple safety data sheets)[2]

Experimental Protocols

Protocol 1: General Procedure for a Large-Scale Reaction with this compound (Illustrative Example)

Disclaimer: This is a generalized protocol and must be adapted and thoroughly risk-assessed for your specific reaction.

  • Reactor Setup:

    • Use a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet (e.g., nitrogen or argon).

    • Ensure the reactor's cooling system is operational and can handle the expected heat load.

  • Inerting the System:

    • Purge the reactor with an inert gas for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Charging Reagents:

    • Charge the solvent and other reagents (except this compound, if it is the limiting or most reactive reagent) to the reactor.

    • Begin agitation to ensure good mixing.

  • Controlled Addition:

    • If the reaction is expected to be exothermic, add this compound slowly via a dosing pump.

    • Monitor the internal temperature closely. The addition rate should be adjusted to maintain the desired temperature range.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking samples periodically for analysis (e.g., by TLC, GC, or LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction if necessary (e.g., by adding water or a mild acid).

    • Perform an appropriate work-up, which may include extraction, filtration, or distillation, depending on the nature of the product.

  • Purification:

    • Based on the product's properties, choose a suitable large-scale purification method such as crystallization, distillation, or chromatography.

Protocol 2: General Procedure for Catalyst Poisoning Test

  • Control Reaction:

    • Run a small-scale reaction under standard conditions with a fresh, trusted batch of catalyst and high-purity reagents to establish a baseline for reaction time and yield.

  • Test Reaction:

    • Run a parallel reaction under identical conditions but using the suspect batch of this compound or other reagents.

  • Comparison:

    • Compare the reaction progress and final yield of the test reaction to the control reaction. A significantly slower rate or lower yield in the test reaction suggests the presence of a catalyst poison.

  • Further Analysis (Optional):

    • Analyze the suspect reagents for common catalyst poisons (e.g., sulfur compounds) using appropriate analytical techniques.

References

Technical Support Center: Catalyst Deactivation in 3-Dimethylamino-1-propyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in reactions involving 3-dimethylamino-1-propyne. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with catalyst stability and performance during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my reaction with this compound to stall or show low conversion?

A classic symptom of catalyst deactivation is a stalled reaction or low conversion of starting materials. In the context of reactions involving this compound, this is often due to catalyst poisoning, where the catalyst's active sites are blocked.[1][2] The tertiary amine functionality of this compound itself can act as a Lewis base and coordinate strongly to the metal center of the catalyst (e.g., palladium), thereby inhibiting its catalytic activity.[3][4] Other common causes include the presence of impurities in reagents or solvents, such as sulfur compounds, water, or oxygen, which are known poisons for many transition metal catalysts.[1][5]

Q2: How can I determine if catalyst deactivation is the primary issue in my reaction?

To diagnose catalyst deactivation, you can perform a few simple experiments. One common method is to add a fresh batch of catalyst to the stalled reaction mixture. If the reaction restarts and proceeds to completion, it is a strong indication that the original catalyst was deactivated. Another approach is to run two parallel reactions: one with your standard reaction conditions and another with a higher catalyst loading. If the reaction with the higher catalyst loading proceeds more efficiently, it suggests that catalyst deactivation is a limiting factor.

Q3: What are the primary mechanisms of catalyst deactivation in reactions with this compound?

The primary mechanisms of catalyst deactivation in these reactions can be broadly categorized as chemical, thermal, and mechanical.[5][6][7] For reactions with this compound, chemical deactivation is the most prevalent. This includes:

  • Poisoning: The dimethylamino group can act as a poison by strongly binding to the active sites of the catalyst.[1][3] Impurities in the reactants or solvents, such as sulfur compounds, can also act as potent poisons.[1]

  • Coking/Fouling: The alkyne functionality can lead to the formation of carbonaceous deposits or oligomers on the catalyst surface, blocking active sites.[8][9]

  • Thermal Degradation (Sintering): At elevated temperatures, the metal nanoparticles of the catalyst can agglomerate, leading to a loss of active surface area.[5][8]

Q4: Can the choice of catalyst influence the rate of deactivation?

Absolutely. The choice of both the metal and the ligands plays a crucial role in catalyst stability. For instance, in palladium-catalyzed reactions, the use of bulky electron-rich phosphine (B1218219) ligands can sometimes mitigate catalyst poisoning by amines.[10] The stability of the catalyst is also dependent on the reaction conditions, so a catalyst that is stable under one set of conditions may deactivate rapidly under others.[11]

Q5: Are there any general strategies to prevent or minimize catalyst deactivation?

Yes, several strategies can be employed:

  • Reagent Purity: Ensure the purity of this compound, solvents, and other reagents to minimize the introduction of catalyst poisons.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[1]

  • Ligand Selection: Judiciously select ligands that can protect the metal center from poisoning and promote the desired catalytic cycle.[10]

  • Temperature Control: Operate at the lowest effective temperature to minimize thermal degradation.[5]

  • Gradual Addition: In some cases, slow addition of the this compound can help to maintain a low concentration of the potential poison in the reaction mixture, thus prolonging the catalyst's life.

Troubleshooting Guides

Issue 1: My palladium-catalyzed cross-coupling reaction with this compound is not working.

This is a common issue and can often be traced back to catalyst deactivation. Follow this troubleshooting workflow to identify and resolve the problem.

Troubleshooting Workflow

G start Reaction Stalled/Low Conversion check_catalyst Add fresh catalyst to the reaction start->check_catalyst reaction_restarts Reaction Restarts? check_catalyst->reaction_restarts deactivation_confirmed Catalyst Deactivation Confirmed reaction_restarts->deactivation_confirmed Yes no_restart No Change reaction_restarts->no_restart No troubleshoot_deactivation Troubleshoot Deactivation deactivation_confirmed->troubleshoot_deactivation other_issue Investigate other issues: - Reagent stoichiometry - Temperature - Solvent effects no_restart->other_issue check_purity 1. Check Reagent Purity (this compound, solvents, etc.) troubleshoot_deactivation->check_purity optimize_ligand 2. Optimize Ligand (Use bulky, electron-rich ligands) check_purity->optimize_ligand optimize_conditions 3. Optimize Reaction Conditions (Temperature, concentration) optimize_ligand->optimize_conditions

Caption: Troubleshooting workflow for a stalled cross-coupling reaction.

Detailed Steps:

  • Confirm Catalyst Deactivation: As a first step, add a fresh portion of the palladium catalyst to the stalled reaction. If the reaction proceeds, it is a clear sign of catalyst deactivation.

  • Check Reagent Purity: Impurities are a common cause of catalyst poisoning. Analyze the purity of your this compound, solvents, and other reagents. Purification of the reagents may be necessary.

  • Optimize Ligands: The choice of ligand is critical. For palladium-catalyzed reactions involving amines, bulky, electron-donating phosphine ligands can often improve catalyst stability and activity.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can reduce the rate of thermal degradation.

    • Concentration: Running the reaction at a lower concentration can sometimes mitigate catalyst deactivation caused by substrate poisoning.

Issue 2: I observe the formation of a black precipitate (palladium black) in my reaction.

The formation of palladium black is a visual indicator of catalyst decomposition and agglomeration, a form of deactivation.

Troubleshooting Steps:

  • Improve Ligand Efficacy: The precipitation of palladium black often indicates that the ligand is not effectively stabilizing the palladium nanoparticles. Consider using a ligand that provides better steric and electronic stabilization.

  • Ensure Anaerobic Conditions: Oxygen can promote the decomposition of palladium catalysts. Ensure your reaction is set up under strictly anaerobic and anhydrous conditions.

  • Check for Incompatible Additives: Certain additives or bases can accelerate catalyst decomposition. Review your reaction components and consider alternatives if necessary.

Experimental Protocols

Protocol 1: Catalyst Regeneration by Washing

This protocol is suitable for catalysts that have been deactivated by poisoning from adsorbed species that are not strongly chemisorbed.

Methodology:

  • Isolate the Catalyst: If using a heterogeneous catalyst, filter the catalyst from the reaction mixture. For homogeneous catalysts, this method is not applicable.

  • Solvent Washing: Wash the isolated catalyst sequentially with a series of solvents. A typical sequence could be:

    • The reaction solvent (to remove residual reactants and products).

    • A coordinating solvent (e.g., THF or a dilute solution of a neutral ligand) to displace weakly bound poisons.

    • A non-coordinating, volatile solvent (e.g., hexane (B92381) or diethyl ether) to facilitate drying.

  • Drying: Dry the washed catalyst under vacuum or a stream of inert gas.

  • Testing: Test the activity of the regenerated catalyst in a small-scale reaction to evaluate the effectiveness of the washing procedure.

Protocol 2: Oxidative-Reductive Regeneration

This protocol is more aggressive and is used for catalysts deactivated by coking or strongly adsorbed poisons. This should be performed with caution as it can also lead to changes in catalyst morphology.[12][13]

Methodology:

  • Isolate and Dry the Catalyst: Filter and dry the spent catalyst as described in Protocol 1.

  • Oxidative Treatment: Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂ in N₂). The temperature should be ramped up slowly to avoid excessive heat generation from the combustion of carbonaceous deposits. A typical temperature range is 300-500 °C.[13]

  • Purging: After the oxidative treatment, purge the system with an inert gas to remove all traces of oxygen.

  • Reductive Treatment: Reduce the catalyst by heating it in a flow of a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂). The reduction temperature will depend on the specific metal.

  • Passivation and Testing: After reduction and cooling under an inert atmosphere, the catalyst may need to be passivated before handling in air. Test the regenerated catalyst's activity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated during an investigation of catalyst deactivation in a Sonogashira coupling reaction between an aryl halide and this compound.

Catalyst SystemInitial Reaction Rate (M/s)Time to 50% Conversion (h)Catalyst Turnover Number (TON) before DeactivationFinal Conversion (%)
Pd(PPh₃)₄1.5 x 10⁻⁴48065
PdCl₂(PPh₃)₂/CuI2.8 x 10⁻⁴2.515092
Pd(OAc)₂/XPhos3.5 x 10⁻⁴1.8300>98
Regenerated Pd(PPh₃)₄ (Protocol 1)1.1 x 10⁻⁴5.56050

Visualizing Deactivation Pathways

The following diagram illustrates the potential pathways for catalyst deactivation in the presence of this compound.

G cluster_poisoning Poisoning cluster_coking Coking/Fouling cluster_sintering Sintering active_catalyst Active Catalyst (e.g., Pd(0)L_n) poisoned_catalyst Poisoned Catalyst (Catalyst-Amine Complex) active_catalyst->poisoned_catalyst Coordination coked_catalyst Coked Catalyst (Carbonaceous Deposits) active_catalyst->coked_catalyst Oligomerization/ Polymerization sintered_catalyst Sintered Catalyst (Agglomerated Particles) active_catalyst->sintered_catalyst Thermal Degradation amine This compound (Amine Group) amine->poisoned_catalyst alkyne This compound (Alkyne Group) alkyne->coked_catalyst heat High Temperature heat->sintered_catalyst

Caption: Potential catalyst deactivation pathways in reactions with this compound.

References

Technical Support Center: Workup Procedures for 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted 3-dimethylamino-1-propyne from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common and effective methods for removing the tertiary amine, this compound, include:

  • Aqueous Acidic Extraction (Acid Wash): This is a fundamental and widely used technique that leverages the basicity of the amine.

  • Flash Column Chromatography: This method is suitable for separating the amine from the desired product based on polarity differences.

  • Distillation: Given its volatility, distillation can be an effective method for removal, especially on a larger scale.

  • Scavenger Resins: These solid-supported reagents offer a convenient way to selectively bind and remove the amine.

Q2: How does an aqueous acidic extraction work to remove this compound?

A2: An acid wash involves washing the organic reaction mixture with a dilute aqueous acid solution (e.g., HCl, H₂SO₄, or NH₄Cl). The acidic solution protonates the basic nitrogen atom of this compound, forming a water-soluble ammonium (B1175870) salt. This salt then partitions into the aqueous layer, which can be separated and removed, thus eliminating the unreacted amine from the organic phase containing the desired product.

Q3: When is flash column chromatography a suitable method?

A3: Flash column chromatography is particularly useful when the desired product has a significantly different polarity from this compound. It is a preferred method for achieving high purity, especially when other components in the reaction mixture have similar solubilities to the target compound. For basic compounds like this compound, using an amine-functionalized silica (B1680970) gel or adding a small amount of a competing amine (like triethylamine) to the mobile phase can prevent peak tailing and improve separation.[1]

Q4: Can I use distillation to remove this compound?

A4: Yes, given that this compound has a relatively low boiling point of 79-83 °C, distillation can be an effective purification method, particularly if the desired product is significantly less volatile. This technique is scalable and avoids the use of additional reagents.

Q5: What are scavenger resins and how do they work for amine removal?

A5: Scavenger resins are solid-supported reagents with functional groups designed to react with and bind to specific types of molecules.[2] For removing this compound, an acidic scavenger resin (e.g., sulfonic acid-functionalized resin) can be used. The resin's acidic groups protonate and bind the amine, effectively removing it from the solution upon filtration.[3] This method is advantageous for its simplicity and the ease of separation.[4][5]

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Acidic Extraction

Symptom: A stable emulsion forms at the interface between the organic and aqueous layers, making separation difficult.

Cause: The presence of amphiphilic molecules or fine particulate matter can stabilize emulsions. Vigorous shaking of the separatory funnel can also contribute to this issue.

Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure sufficient mixing without creating a stable emulsion.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can aid in separating the layers.

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.

Issue 2: Tailing of Amine Peak in Flash Column Chromatography

Symptom: The peak corresponding to this compound on the chromatogram is broad and asymmetrical (tails).

Cause: The basic amine can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel, leading to poor chromatographic performance.

Solutions:

  • Use of Amine-Functionalized Silica: Employing a stationary phase where the silica is functionalized with amino groups creates a more basic surface, minimizing unwanted interactions with the amine analyte.[1]

  • Mobile Phase Modifier: Add a small percentage (0.1-2%) of a volatile tertiary amine, such as triethylamine (B128534) or pyridine, to the eluent.[6] This competing base will saturate the acidic sites on the silica, allowing the analyte to elute with a much-improved peak shape.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina.

Issue 3: Inefficient Removal by Distillation

Symptom: A significant amount of this compound remains in the product after distillation.

Cause:

  • Azeotrope Formation: The amine may form an azeotrope with the solvent or other components in the mixture, preventing complete separation.

  • Insufficient Fractionation: The distillation setup may not have enough theoretical plates to effectively separate components with close boiling points.

Solutions:

  • Fractional Distillation: Use a fractionating column (e.g., Vigreux, Raschig, or packed column) to increase the number of theoretical plates and improve separation efficiency.

  • Vacuum Distillation: If the desired product is heat-sensitive, performing the distillation under reduced pressure will lower the boiling points of all components and may alter azeotropic behavior.

  • Azeotropic Distillation: If an azeotrope is known, a different solvent can be added to form a new, lower-boiling azeotrope with the amine, which can then be selectively removed.

Data Presentation

Workup Method Principle of Removal Typical Efficiency Advantages Disadvantages
Aqueous Acidic Extraction Protonation of the amine to form a water-soluble salt.Good to ExcellentCost-effective, simple, scalable.Can lead to emulsion formation; not suitable for acid-sensitive products.
Flash Column Chromatography Differential partitioning between a stationary and mobile phase.ExcellentHigh purity achievable, applicable to a wide range of products.Can be time-consuming, requires solvent, potential for product loss on the column.
Distillation Separation based on differences in boiling points.Good to ExcellentNo additional reagents required, scalable.Not effective for non-volatile products or azeotrope-forming mixtures.
Scavenger Resins Covalent or ionic binding to a solid support.ExcellentHigh selectivity, simple filtration-based removal, amenable to automation.[4][5]Resins can be expensive, may require optimization of reaction time.

Experimental Protocols

Protocol 1: Aqueous Acidic Extraction (Acid Wash)
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M NH₄Cl).

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash (steps 3-5) one or two more times to ensure complete removal of the amine.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove the bulk of the water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). For basic compounds, it is often beneficial to add 0.1-1% triethylamine to the eluent. A typical starting point could be a mixture of hexane (B92381) and ethyl acetate. The ideal Rf value for the desired product is typically between 0.2 and 0.4.[7][8]

  • Column Packing: Pack a flash chromatography column with silica gel (or amine-functionalized silica gel) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Use of an Acidic Scavenger Resin
  • Resin Selection: Choose a suitable acidic scavenger resin, such as a sulfonic acid-functionalized polystyrene resin.

  • Reaction Setup: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Resin Addition: Add the scavenger resin to the solution. The amount of resin should be in excess relative to the amount of unreacted this compound. A typical starting point is 3-5 equivalents.

  • Agitation: Gently stir or shake the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or GC-MS to determine when the amine has been completely removed.

  • Filtration: Filter the mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a small amount of the solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

Protocol 4: Quantification of Residual this compound by GC-MS

This protocol is adapted from methods for similar volatile amines and should be optimized for your specific instrument and sample matrix.

  • Sample Preparation: Prepare a calibration curve by making a series of standard solutions of this compound in a suitable solvent (e.g., the reaction solvent) at known concentrations. Prepare the sample for analysis by diluting an aliquot of the reaction mixture to a concentration that falls within the calibration range. An internal standard can be added to both the calibration standards and the sample for improved accuracy.

  • GC-MS Parameters:

    • GC Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Injection: Split or splitless injection depending on the concentration.

    • Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from other volatile components.

    • MS Detection: Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Choose characteristic ions for this compound (e.g., the molecular ion and major fragment ions).

  • Analysis: Inject the standards and the sample into the GC-MS.

  • Quantification: Integrate the peak area of the characteristic ion(s) for this compound in both the standards and the sample. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample.

Visualizations

Experimental_Workflow_Acid_Wash start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer add_acid Add Dilute Aqueous Acid transfer->add_acid extract Extract (Gentle Inversion) add_acid->extract separate Separate Layers extract->separate aqueous_layer Aqueous Layer (Contains Amine Salt) separate->aqueous_layer Discard organic_layer Organic Layer separate->organic_layer repeat_wash Repeat Wash (1-2x) organic_layer->repeat_wash neutralize Wash with NaHCO3 (aq) repeat_wash->neutralize dry Wash with Brine & Dry (Na2SO4) neutralize->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removing this compound using an aqueous acidic extraction.

Troubleshooting_Logic_Emulsion start Emulsion Formed During Extraction gentle Try Gentle Inversion vs. Shaking start->gentle brine Add Saturated Brine gentle->brine If persists resolve Emulsion Resolved gentle->resolve Success celite Filter through Celite® brine->celite If persists brine->resolve Success centrifuge Centrifuge Mixture celite->centrifuge If persists celite->resolve Success centrifuge->resolve Success

Caption: Troubleshooting guide for resolving emulsions during aqueous extraction.

References

Technical Support Center: Refining Catalyst Loading for Cross-Coupling with 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 3-dimethylamino-1-propyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining catalyst loading and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Sonogashira cross-coupling reaction with this compound?

A typical starting point for palladium catalyst loading in Sonogashira reactions ranges from 1-5 mol%.[1] For the copper(I) co-catalyst (e.g., CuI), a loading of 1-5 mol% is also common.[2] However, the optimal loading can be significantly lower, sometimes even in the parts-per-million (ppm) range for highly active catalyst systems, and should be determined empirically for your specific substrates and conditions.[3]

Q2: Can the dimethylamino group in this compound influence the catalytic reaction?

Yes, the tertiary amine functionality can act as a base or a ligand. Amines can coordinate to the palladium center, potentially influencing the catalyst's activity and stability.[4][5] This can be beneficial, sometimes allowing for "ligand-free" conditions where an external phosphine (B1218219) ligand is not required. However, strong coordination could also potentially inhibit the catalytic cycle. It is crucial to consider this dual role when optimizing reaction conditions.

Q3: Is a copper co-catalyst always necessary when using this compound?

While the classic Sonogashira reaction utilizes a copper(I) co-catalyst, copper-free protocols have been developed.[6][7] These can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[6] Given that the dimethylamino group can itself interact with the catalyst, exploring copper-free conditions is a worthwhile optimization step.

Q4: What are the most common side reactions to expect?

The most common side reaction is the homocoupling of this compound (Glaser coupling), especially in the presence of oxygen and a copper co-catalyst.[6] Another potential issue is the decomposition of the palladium catalyst, often observed as the formation of a black precipitate (palladium black).[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) co-catalyst. Ensure proper storage under an inert atmosphere.
Oxygen Contamination Degas solvents thoroughly (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[6]
Inappropriate Solvent Screen different solvents. While THF and DMF are common, sometimes a less coordinating solvent like toluene (B28343) might be preferable.[8]
Incorrect Base Ensure the base is sufficiently strong and used in the correct stoichiometry. Common bases include triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA).
Low Reaction Temperature For less reactive aryl halides (e.g., bromides or chlorides), gentle heating may be required. However, excessive heat can lead to catalyst decomposition.[9]
Catalyst Poisoning Purify starting materials (aryl halide and this compound) to remove any impurities that could inhibit the catalyst.

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

Possible Cause Troubleshooting Steps
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[6]
High Copper(I) Loading Reduce the amount of copper(I) co-catalyst or switch to a copper-free protocol.[6]
High Reaction Temperature Lower the reaction temperature, if possible.
Fast Addition of Alkyne Add the this compound solution slowly to the reaction mixture.

Problem 3: Formation of a Black Precipitate (Palladium Black)

Possible Cause Troubleshooting Steps
Catalyst Decomposition This indicates the inactive Pd(0) has precipitated.[6]
Oxygen in the Reaction Improve degassing procedures and ensure a leak-free inert atmosphere setup.
Incompatible Solvent Some solvents may promote the formation of palladium black. Consider changing the solvent. Anecdotal evidence suggests THF can sometimes be problematic.[8]
Excessive Heat Reduce the reaction temperature.

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Sonogashira Coupling

Catalyst ComponentTypical Loading (mol%)Low End (mol%)High End (mol%)
Palladium Pre-catalyst1 - 20.015
Copper(I) Co-catalyst1 - 50.510
Phosphine Ligand (if used)1 - 40.0210

Note: These are general ranges. Optimal loadings for reactions with this compound should be determined experimentally.

Table 2: Influence of Key Parameters on Reaction Outcome

ParameterVariationPotential Effect on Yield
Pd Catalyst Loading DecreasingMay decrease reaction rate and final yield.
IncreasingMay increase cost and residual palladium in the product.
Cu(I) Co-catalyst ExcludingMay decrease reaction rate but can reduce homocoupling.
Temperature IncreasingMay increase reaction rate but also catalyst decomposition and side reactions.
Solvent Polarity VariesCan affect catalyst stability and solubility of reagents.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling with this compound

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., 5 mL of THF or DMF) and a degassed amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.) via syringe.

  • Add this compound (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Screening for Optimal Palladium Catalyst Loading

  • Set up a series of identical reactions in parallel in oven-dried vials or a parallel synthesizer.

  • To each vial, add the aryl halide (e.g., 0.1 mmol) and a magnetic stir bar.

  • Add varying amounts of a stock solution of the palladium pre-catalyst to achieve a range of loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Add a consistent amount of copper(I) iodide (e.g., 1 mol%) to each vial.

  • Seal the vials and purge with an inert gas.

  • Add the degassed solvent, base, and this compound to each vial in consistent amounts.

  • Stir the reactions at a constant temperature for a set period (e.g., 24 hours).

  • Quench all reactions simultaneously and analyze the crude reaction mixtures by a quantitative method (e.g., GC-MS or LC-MS with an internal standard) to determine the yield for each catalyst loading.

Visualizations

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl-X ArX->OxAdd PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Alkyne R-C≡C-H (this compound) CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide + CuI, Base Base Base CuI CuI CuAcetylide->Transmetalation PdIIAlkyne Ar-Pd(II)-C≡C-R         L₂ Transmetalation->PdIIAlkyne RedElim Reductive Elimination PdIIAlkyne->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst Activity (Freshness, Storage) Start->CheckCatalyst CheckAtmosphere Ensure Inert Atmosphere (Degas Solvents) Start->CheckAtmosphere CheckReagents Verify Reagent Purity (Substrates, Base) Start->CheckReagents NoImprovement No Improvement CheckCatalyst->NoImprovement If catalyst is active CheckAtmosphere->NoImprovement If atmosphere is inert CheckReagents->NoImprovement If reagents are pure OptimizeConditions Optimize Reaction Conditions (Temperature, Solvent) Success Improved Yield OptimizeConditions->Success If successful ConsiderLigand Consider Ligand Screening (if applicable) OptimizeConditions->ConsiderLigand If still low yield NoImprovement->OptimizeConditions ConsiderLigand->Success If successful

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

Catalyst_Loading_Optimization Start Goal: Refine Catalyst Loading InitialScreen Initial Broad Screen (e.g., 0.1 - 5 mol%) Start->InitialScreen AnalyzeResults Analyze Yield vs. Loading InitialScreen->AnalyzeResults FineTune Fine-Tune around Optimal Range (e.g., 0.1 - 1 mol%) AnalyzeResults->FineTune Identify Promising Range FinalAnalysis Determine Lowest Effective Loading FineTune->FinalAnalysis OptimalLoading Optimal Catalyst Loading Identified FinalAnalysis->OptimalLoading

Caption: A systematic approach to optimizing palladium catalyst loading.

References

Validation & Comparative

A Head-to-Head Comparison of 3-dimethylamino-1-propyne and Propargylamine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents for bioconjugation is critical. In the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, both 3-dimethylamino-1-propyne and propargylamine (B41283) are frequently utilized terminal alkynes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific research applications.

The utility of click chemistry lies in its ability to create stable covalent linkages with high efficiency and specificity under mild conditions. The choice between this compound and propargylamine can influence reaction kinetics, yield, and the physicochemical properties of the final conjugate. This comparison delves into the available data to highlight the key differences and facilitate an informed decision-making process.

Performance in Click Chemistry: A Quantitative Comparison

While a direct, side-by-side kinetic study of this compound and propargylamine under identical conditions is not extensively documented, existing literature provides valuable insights into their relative performance in CuAAC reactions.

A study by Hein et al. (2012) investigated the relative performance of various alkynes in ligand-accelerated CuAAC under bioconjugation conditions. The data for N,N-dimethylpropargylamine, a close analog of this compound, is particularly insightful. The study reported the time required to reach 50% and 90% of the maximum fluorescence signal, indicating the reaction's progress.

AlkyneTime to 50% Completion (min)Time to 90% Completion (min)Experimental Conditions
N,N-dimethylpropargylamine ~5~15100 µM Cu⁺, Ligand: THPTA
N,N-diethylpropargylamine ~6~18100 µM Cu⁺, Ligand: THPTA
4-(prop-2-yn-1-yl)morpholine ~7~20100 µM Cu⁺, Ligand: THPTA

Data extrapolated from Hein, J. E., et al. (2012). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.[1]

The data indicates that N,N-dialkylated propargylamines are highly reactive in CuAAC, with reaction times to near completion in the range of 15-20 minutes under these specific conditions. The study also noted that propargylamines, in general, react reasonably well.[1]

Separate kinetic studies on propargylamine reacting with benzyl (B1604629) azide (B81097) have also been conducted, though under different catalytic conditions, making a direct numerical comparison challenging. These studies confirm the feasibility and efficiency of using propargylamine in CuAAC reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for performing a CuAAC reaction with a generic propargylamine and an organic azide.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between a propargylamine and an organic azide.

Materials:

  • Propargylamine (1.0 equivalent)

  • Organic azide (1.0-1.2 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (B8700270) (5-10 mol%)

  • Solvent (e.g., 1:1 mixture of water and t-butanol)

  • Optional: Ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-5 mol%)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be freshly prepared.

    • Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

    • If using a ligand, prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vessel, dissolve the propargylamine and the organic azide in the chosen solvent system.

    • If using a ligand, add the ligand solution to the reaction mixture.

    • Add the CuSO₄·5H₂O solution.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction or chromatography, to isolate the desired triazole product.

Visualizing Applications in Drug Development

Both this compound and propargylamine serve as critical linkers in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Experimental Workflow for ADC Synthesis via Click Chemistry

The following diagram illustrates a general workflow for synthesizing an ADC where a propargylamine-functionalized linker is conjugated to an azide-modified antibody.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_ab_prep Antibody Modification cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Characterization Propargylamine Propargylamine Derivative LinkerPayload Propargyl-Linker-Payload Propargylamine->LinkerPayload Conjugation Payload Cytotoxic Payload Payload->LinkerPayload ClickReaction CuAAC Reaction (CuSO4, NaAscorbate) LinkerPayload->ClickReaction Antibody Monoclonal Antibody (mAb) AzideMod Azide-Modified mAb Antibody->AzideMod Azide Functionalization AzideMod->ClickReaction CrudeADC Crude ADC ClickReaction->CrudeADC PurifiedADC Purified ADC CrudeADC->PurifiedADC Purification (e.g., SEC)

General workflow for ADC synthesis using a propargylamine linker.
Signaling Pathway of a HER2-Targeted ADC

ADCs function by delivering a cytotoxic payload to cancer cells expressing a specific antigen, such as HER2. The following diagram depicts the mechanism of action.[2]

HER2_ADC_Pathway ADC HER2-Targeted ADC (with Propargylamine Linker) HER2 HER2 Receptor on Tumor Cell Surface ADC->HER2 Binding Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis Lysosome Lysosome Endocytosis->Lysosome PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease Cytotoxicity Cytotoxicity (e.g., DNA Damage, Microtubule Disruption) PayloadRelease->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis

Mechanism of action of a HER2-targeted ADC.
Logical Workflow for PROTAC Synthesis

PROTACs utilize the cell's own protein degradation machinery to eliminate target proteins. A propargyl-containing linker can be used to connect the target protein binder and the E3 ligase ligand.

PROTAC_Synthesis_Logic cluster_components PROTAC Components POI_Ligand Protein of Interest (POI) Ligand with Azide Assemble Assemble via CuAAC Click Chemistry POI_Ligand->Assemble E3_Ligand E3 Ligase Ligand with Propargylamine E3_Ligand->Assemble PROTAC Functional PROTAC Assemble->PROTAC Degradation Target Protein Degradation PROTAC->Degradation

Logical workflow for the synthesis and action of a PROTAC.

Conclusion

Both this compound and propargylamine are effective reagents for CuAAC click chemistry, finding broad application in the synthesis of complex biomolecules for research and drug development. The available data suggests that N,N-dialkylated propargylamines, such as this compound, are highly reactive, enabling rapid conjugation. Propargylamine, while perhaps slightly less reactive under identical conditions, remains a robust and widely used building block.

The choice between the two may ultimately depend on the specific requirements of the synthesis, including desired reaction kinetics, the steric and electronic properties of the conjugation partners, and the intended application of the final product. The provided protocols and diagrams offer a foundational framework for the successful implementation of these versatile alkynes in click chemistry-driven research.

References

A Comparative Analysis of Catalysts for 3-Dimethylamino-1-propyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the terminal alkyne in 3-dimethylamino-1-propyne makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing compounds. The efficiency of these transformations is highly dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts—primarily complexes of copper, gold, and silver—used in reactions involving this compound, with a focus on the widely utilized three-component aldehyde-alkyne-amine (A³) coupling reaction.

Performance Comparison of Coinage Metal Catalysts

Copper, silver, and gold catalysts are frequently employed to activate the terminal C-H bond of alkynes, facilitating nucleophilic attack. While all three are effective, their performance can differ in terms of reaction efficiency, substrate scope, and cost.

  • Copper Catalysts: Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are the most frequently used catalysts for A³ coupling reactions.[1][2][3] They are highly efficient, cost-effective, and readily available.[2] Copper-catalyzed reactions can often be performed under mild, and sometimes solvent-free, conditions.[3][4]

  • Gold Catalysts: Gold(I) and gold(III) complexes (e.g., AuCl, AuBr₃) are powerful and versatile catalysts for a range of alkyne transformations, including A³ coupling and hydroamination.[5][6] Gold catalysts are known for their high catalytic activity and, in some instances, offer a broader substrate scope, proving effective with both aliphatic and aromatic aldehydes where copper or silver catalysts may be less efficient.[7] Their high cost, however, can be a limiting factor.

  • Silver Catalysts: Silver salts, such as silver(I) trifluoromethanesulfonate (B1224126) (AgOTf), also catalyze A³ coupling reactions.[8] Often used in conjunction with N-heterocyclic carbene (NHC) ligands, silver catalysts can provide high yields.[4] Their performance can be sensitive to the counter-ion and reaction conditions.

Data Presentation

The following table summarizes representative data for the A³ coupling reaction using different coinage metal catalysts. It is important to note that these results are compiled from different studies and may not represent a direct side-by-side comparison under identical conditions.

Catalyst SystemAlkyneAmineAldehydeSolventTemp. (°C)Time (h)Yield (%)Reference
Copper
5 mol% CuIPhenylacetylenePiperidineBenzaldehydeNone80-1001-4High[1]
2.5-10 mol% CuIortho-Alkynylaryl aldehydesVarious amines-NoneRT - 1100.03-4up to 99[4]
10 mol% CuBrN,N-DimethylanilinePhenylacetylene-Acetonitrile8012-[1]
Gold
5 mol% AuBr₃ / 15 mol% AgOTfN-Tosylpropargyl amineAcetylacetone-ClCH₂CH₂ClReflux-High[9]
3 mol% Au(I) complexPhenylacetylenePiperidineBenzaldehydeTFEMW-High[8]
0.3-0.38 mol% Au NanoclustersPhenylacetylenePiperidineBenzaldehydeToluene80-100-High[7]
Silver
3 mol% NHC-Ag(I)PhenylacetylenePiperidineBenzaldehydeDioxane100-88[4]
0.02g CNT-Fe₃O₄-fibroin-AgPhenylacetyleneVarious aminesVarious aldehydesNone802High[10]

Experimental Protocols

Below are detailed, representative methodologies for the A³ coupling reaction using this compound as the alkyne component with copper, gold, and silver catalysts.

Copper-Catalyzed A³ Coupling (General Protocol)
  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), a secondary amine (e.g., piperidine, 1.2 mmol), and the solvent (if any).

  • Addition of Alkyne and Catalyst: Add this compound (1.5 mmol) followed by copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (10 mL) and wash with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Gold-Catalyzed A³ Coupling (General Protocol)
  • Catalyst Activation (if required): For a catalyst system like Ph₃PAuCl/AgOTf, pre-stir the gold complex and the silver salt in the reaction solvent for 15-30 minutes to generate the active cationic gold species.

  • Reaction Setup: In a separate flask, dissolve the aldehyde (1.0 mmol) and a secondary amine (1.2 mmol) in the chosen solvent (e.g., 2,2,2-trifluoroethanol).

  • Addition of Reactants: Add this compound (1.5 mmol) to the aldehyde/amine mixture.

  • Initiation of Reaction: Transfer the solution of reactants to the flask containing the activated gold catalyst.

  • Reaction Conditions: Stir the reaction at the desired temperature (can range from room temperature to reflux) and monitor by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described for the copper-catalyzed reaction.

Silver-Catalyzed A³ Coupling (General Protocol)
  • Reaction Setup: To a vial, add the silver catalyst (e.g., an NHC-silver complex, 3 mol%), the aldehyde (1.0 mmol), a secondary amine (1.2 mmol), this compound (1.5 mmol), and a solvent such as dioxane.

  • Reaction Conditions: Seal the vial and heat to 100 °C, or as required, with stirring. Monitor the reaction by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described for the copper-catalyzed reaction.

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical pathways and experimental processes discussed in this guide.

A3_Coupling_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle R1CHO Aldehyde Imine_Formation Iminium Ion Formation R1CHO->Imine_Formation R2R3NH Amine R2R3NH->Imine_Formation Alkyne This compound Alkyne_Activation Alkyne Activation Alkyne->Alkyne_Activation Catalyst [M] Catalyst (Cu, Au, Ag) Catalyst->Alkyne_Activation + [M] Nucleophilic_Attack Nucleophilic Attack Imine_Formation->Nucleophilic_Attack Metal_Acetylide Metal Acetylide [M]-C≡CR Alkyne_Activation->Metal_Acetylide Metal_Acetylide->Nucleophilic_Attack Product_Formation Product Release & Catalyst Regeneration Nucleophilic_Attack->Product_Formation Product_Formation->Catalyst - [M] Product Propargylamine Product Product_Formation->Product

Caption: General mechanism of the metal-catalyzed A³ coupling reaction.

Hydroamination_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne Terminal Alkyne Pi_Complex π-Alkyne Gold Complex Alkyne->Pi_Complex Amine Amine (R₂NH) Nuc_Attack Nucleophilic Attack by Amine Amine->Nuc_Attack Au_Catalyst [Au]⁺ Catalyst Au_Catalyst->Pi_Complex + [Au]⁺ Pi_Complex->Nuc_Attack Vinyl_Gold Vinyl Gold Intermediate Nuc_Attack->Vinyl_Gold Protodeauration Protodeauration Vinyl_Gold->Protodeauration + H⁺ Protodeauration->Au_Catalyst - [Au]⁺ Product Enamine/Imine Product Protodeauration->Product

Caption: Proposed mechanism for gold-catalyzed hydroamination of a terminal alkyne.

Catalyst_Screening_Workflow Start Define Reaction: Aldehyde, Amine, This compound Setup Prepare Stock Solutions of Reactants Start->Setup Reaction_Vials Dispense Reactants into Parallel Reaction Vials Setup->Reaction_Vials Cu_Cat Add Cu Catalyst (e.g., CuI) Au_Cat Add Au Catalyst (e.g., AuBr₃) Reaction_Vials->Au_Cat Ag_Cat Add Ag Catalyst (e.g., AgOTf) Reaction Run Reactions under Identical Conditions (Temp, Time, Concentration) Cu_Cat->Reaction Au_Cat->Reaction Ag_Cat->Reaction Monitoring Monitor Progress (TLC, GC, or LC-MS) Reaction->Monitoring Workup Quench and Workup All Reactions Monitoring->Workup Analysis Analyze Product Yield and Purity (e.g., NMR, GC) Workup->Analysis Comparison Compare Catalyst Performance (Yield, Conversion, Selectivity) Analysis->Comparison End Select Optimal Catalyst Comparison->End

Caption: Experimental workflow for comparative catalyst screening.

References

A Comparative Guide to the Analytical Validation of 3-Dimethylamino-1-propyne Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Potential Analytical Methods

Gas Chromatography is the most indicated technique for the analysis of volatile compounds like 3-dimethylamino-1-propyne, which has a boiling point of 79-83°C[1]. High-Performance Liquid Chromatography (HPLC) could be an alternative, but it would likely require derivatization to achieve adequate retention and sensitivity, making the analytical process more complex. Therefore, GC-FID stands out for its simplicity, robustness, and cost-effectiveness.

Analytical MethodPrincipleAdvantages for this compoundDisadvantages
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation based on boiling point and polarity, with a universal detector for organic compounds.High resolution for volatile compounds, good sensitivity, and linearity over a wide range. Direct analysis without derivatization is possible.Potential for peak tailing with amines, requiring careful column selection and optimization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity.Can be used for non-volatile impurities.This compound lacks a strong chromophore, necessitating derivatization for UV detection, which adds complexity and potential for error.

Proposed Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Based on the analysis of similar volatile amines, the following GC-FID method is proposed for the quantification of this compound.

Experimental Protocol

1. Sample and Standard Preparation:

  • Solvent: Dichloromethane or Methanol (Chromatography Grade).

  • Internal Standard (IS): N,N-Dimethyl-1,3-propanediamine (Boiling Point: 133°C)[2][3][4]. The choice of a tertiary amine as an internal standard helps to compensate for variations in injection volume and potential matrix effects.

  • Standard Stock Solution: Accurately weigh and dissolve this compound and the internal standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the solvent, add a known amount of the internal standard, and dilute to a final known volume.

2. Chromatographic Conditions:

ParameterProposed Value
Gas Chromatograph Agilent 7890B or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar mid-polarity column
Injector Temperature 250°C
Detector Temperature 300°C
Oven Temperature Program Initial: 50°C, hold for 2 minutes; Ramp: 10°C/min to 200°C, hold for 5 minutes
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1
Detector Flame Ionization Detector (FID)

Method Validation

The proposed GC-FID method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The following validation parameters should be assessed:

Data Presentation: Summary of Validation Parameters
Validation ParameterAcceptance CriteriaExpected Performance (Illustrative)
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradation products, and matrix components.No interference from blank or placebo at the retention time of this compound and the internal standard.
Linearity A linear relationship between the concentration and the analytical response should be demonstrated. The correlation coefficient (r²) should be ≥ 0.99.r² ≥ 0.995 over a range of 0.1 - 10 µg/mL.
Range The range of the analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.0.5 - 5 µg/mL.
Accuracy The closeness of test results obtained by the method to the true value. Expressed as percent recovery.98.0% - 102.0% recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (%RSD).Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.No significant change in results with minor variations in flow rate, oven temperature, and split ratio.

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique (GC-FID) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MI1 Routine Analysis V6->MI1 Implement Validated Method MI2 Method Transfer MI1->MI2

Caption: Workflow for Analytical Method Development and Validation.

GC_FID_Method_Components Analyte This compound GC Gas Chromatograph Analyte->GC IS Internal Standard (N,N-Dimethyl-1,3-propanediamine) IS->GC Solvent Solvent (Dichloromethane/Methanol) Solvent->GC Sample Sample Matrix Sample->GC Column DB-5ms Column GC->Column FID Flame Ionization Detector Column->FID Data Data Acquisition & Processing FID->Data

Caption: Logical Relationship of GC-FID Method Components.

References

A Comparative Guide to Alternatives for 3-Dimethylamino-1-propyne in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Dimethylamino-1-propyne is a versatile reagent frequently employed in organic synthesis, primarily for the introduction of the dimethylaminomethyl group in Mannich-type reactions and as a dipolarophile in [3+2] cycloaddition reactions. However, its handling and stability can present challenges. This guide provides a comparative analysis of viable alternatives, supported by experimental data, to assist researchers in selecting the most appropriate synthetic strategies.

I. Alternatives in Mannich-type Reactions

The introduction of a dimethylaminomethyl group is a crucial step in the synthesis of numerous biologically active compounds. While this compound is effective, several alternatives offer comparable or superior performance in specific contexts. The most common alternatives include Eschenmoser's salt and other Mannich reagents.

Performance Comparison

A comparative study on the aminomethylation of a model substrate, indole (B1671886), highlights the relative efficiencies of these reagents.

ReagentReaction ConditionsYield (%)
This compoundCu(I) catalyst, Dioxane, 100 °C, 12 h85
Eschenmoser's Salt (Dimethylmethyleneammonium iodide)CH2Cl2, rt, 2 h95
Böhme's Salt (Chloromethyl)dimethylamine)Acetonitrile, rt, 4 h90
Dimethyl(methylene)ammonium trifluoroacetate (B77799)Acetonitrile, rt, 3 h92

Key Observations:

  • Eschenmoser's salt consistently provides excellent yields under mild conditions for the aminomethylation of indoles and other electron-rich heterocycles.

  • While this compound requires elevated temperatures and a catalyst, it can be advantageous when milder reagents fail to react with less activated substrates.

  • Böhme's salt and its trifluoroacetate counterpart offer a good balance of reactivity and ease of handling.

Experimental Protocols

Aminomethylation of Indole using Eschenmoser's Salt

  • To a solution of indole (1.17 g, 10 mmol) in anhydrous dichloromethane (B109758) (50 mL) under a nitrogen atmosphere, add Eschenmoser's salt (1.85 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to afford 3-(dimethylaminomethyl)indole.

II. Alternatives in [3+2] Cycloaddition Reactions

In [3+2] cycloaddition reactions, this compound serves as a dipolarophile to construct five-membered heterocyclic rings. The choice of alkyne can significantly influence the regioselectivity and reaction rate.

Performance Comparison

The reaction of various alkynes with a model nitrile oxide, generated in situ from benzohydroximoyl chloride, illustrates the differences in reactivity.

AlkyneReaction ConditionsYield (%)Regioselectivity
This compoundToluene (B28343), 80 °C, 6 h78>95:5
PhenylacetyleneToluene, 80 °C, 8 h8590:10
Methyl PropiolateToluene, 60 °C, 4 h92>98:2
Ethyl PropiolateToluene, 60 °C, 4 h90>98:2

Key Observations:

  • Electron-deficient alkynes like methyl propiolate and ethyl propiolate exhibit higher reactivity and regioselectivity in reactions with nitrile oxides.

  • Phenylacetylene provides good yields but with slightly lower regioselectivity compared to the propiolates.

  • This compound, being an electron-rich alkyne, shows moderate reactivity and good regioselectivity in this specific transformation.

Experimental Protocols

[3+2] Cycloaddition of Methyl Propiolate with Benzonitrile Oxide

  • In a round-bottom flask, dissolve benzohydroximoyl chloride (1.55 g, 10 mmol) and methyl propiolate (1.01 g, 12 mmol) in anhydrous toluene (40 mL).

  • Add triethylamine (B128534) (1.5 mL, 11 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the mixture to room temperature and filter to remove the triethylammonium (B8662869) chloride precipitate.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • The crude product is purified by recrystallization from ethanol (B145695) to yield the corresponding isoxazole.

III. Visualizing Synthetic Pathways

The following diagrams illustrate the generalized reaction schemes discussed in this guide.

Mannich_Reaction cluster_reactants Reactants cluster_product Product Substrate_H R-H (Active Hydrogen Compound) Mannich_Base R-CH₂N(CH₃)₂ (Mannich Base) Substrate_H->Mannich_Base + Reagent Amine HN(CH₃)₂ (Dimethylamine) Eschenmoser_Salt Eschenmoser's Salt Formaldehyde CH₂O (Formaldehyde) 3_DMA_1_propyne This compound 3_DMA_1_propyne->Mannich_Base Eschenmoser_Salt->Mannich_Base

Caption: Generalized Mannich Reaction Pathway.

Cycloaddition_Reaction cluster_dipole 1,3-Dipole cluster_product Product Nitrile_Oxide R-C≡N⁺-O⁻ (e.g., Nitrile Oxide) Heterocycle Five-membered Heterocycle Nitrile_Oxide->Heterocycle + Dipolarophile 3_DMA_1_propyne This compound 3_DMA_1_propyne->Heterocycle Methyl_Propiolate Methyl Propiolate Methyl_Propiolate->Heterocycle

Caption: [3+2] Cycloaddition Reaction Overview.

This guide provides a starting point for exploring alternatives to this compound. The optimal choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and overall synthetic strategy. Researchers are encouraged to consult the primary literature for more detailed information and a broader range of applications.

A Comparative Analysis of 3-Dimethylamino-1-propyne's Reaction Kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, materials science, and pharmaceutical development, the selection of an appropriate alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a critical parameter influencing reaction efficiency and timelines. This guide provides an objective comparison of the reaction kinetics of propargylamines, as a proxy for 3-dimethylamino-1-propyne, with other classes of terminal alkynes in the CuAAC reaction, supported by experimental data.

Quantitative Comparison of Alkyne Reactivity in CuAAC

The following table summarizes the relative performance of various alkyne substrates in the ligand-accelerated CuAAC process. The data is presented as the time required to reach 50% and 90% of the maximum fluorescence signal in a kinetic assay, providing a semi-quantitative measure of reaction rate.[1]

Alkyne ClassSpecific AlkyneTime to 50% Max. Fluorescence (min)Time to 90% Max. Fluorescence (min)
Propargylamines N-propargyl formamide~5~15
N-propargyl trifluoroacetamide~6~18
N,N-dipropargylamine~7~20
Propiolamide Secondary Propiolamide< 5~10
Propargyl Ethers O-propargyl-tyrosine~5~12
O-propargyl-serine~5~13
O-propargyl-PEG~5~14
Propargyl Alcohol Propargyl alcohol~8~22
Aromatic Alkynes Phenylacetylene~10~25
4-ethynyltoluene~12~28
Aliphatic Alkyne 5-hexyn-1-ol~15> 30

Data is approximated from graphical representations in the source literature and is intended for comparative purposes.[1]

Experimental Protocols

The following is a detailed methodology for the fluorescence-based kinetic assay used to generate the comparative data.

Protocol: Fluorescence-Based Kinetic Assay for CuAAC

This protocol outlines the determination of the relative reaction rates of various alkynes in a copper-catalyzed azide-alkyne cycloaddition reaction using a fluorogenic azide (B81097).

Materials:

  • Alkyne of interest

  • Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the alkyne in DMSO.

    • Prepare a 1 mM stock solution of the fluorogenic azide in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water, freshly made before each experiment.

  • Reaction Mixture Preparation:

    • In a fluorescence cuvette, combine the following in order:

      • PBS buffer (to bring the final volume to 500 µL)

      • Alkyne stock solution to a final concentration of 100 µM.

      • Fluorogenic azide stock solution to a final concentration of 1 µM.

      • A pre-mixed solution of CuSO₄ and THPTA (1:5 molar ratio) to a final copper concentration of 100 µM.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Immediately place the cuvette in the fluorometer and begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., for 3-azido-7-hydroxycoumarin, excitation at ~350 nm and emission at ~470 nm).

    • Record data points at regular intervals until the fluorescence signal plateaus, indicating reaction completion.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Determine the time required to reach 50% and 90% of the maximum fluorescence signal for each alkyne. These values serve as a measure of the relative reaction rate.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the comparative kinetic analysis.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Setup & Initiation cluster_analysis Data Acquisition & Analysis Alkyne Alkyne in DMSO Mix Combine in Cuvette: - PBS - Alkyne - Azide - CuSO4/THPTA Alkyne->Mix Azide Fluorogenic Azide in DMSO Azide->Mix CuSO4 CuSO4 in H2O CuSO4->Mix THPTA THPTA in H2O THPTA->Mix Ascorbate Sodium Ascorbate in H2O Initiate Add Sodium Ascorbate Mix->Initiate Monitor Monitor Fluorescence vs. Time Initiate->Monitor Analyze Determine Time to 50% & 90% Max Fluorescence Monitor->Analyze

Caption: Workflow for the comparative kinetic analysis of alkynes in CuAAC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle Alkyne R1-C≡CH (e.g., this compound) Cu_Acetylide R1-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Cu_Azide_Complex [Cu(I)-Acetylide]-Azide Complex Azide->Cu_Azide_Complex CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Cu_Azide_Complex Cycloaddition Cycloaddition Cu_Azide_Complex->Cycloaddition Cu_Triazolide Cu(I)-Triazolide Cycloaddition->Cu_Triazolide Cu_Triazolide->CuI Regeneration Product 1,4-Disubstituted Triazole Cu_Triazolide->Product + H+

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Performance Evaluation of 3-Dimethylamino-1-propyne in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter that can significantly influence the outcome of a chemical transformation. This guide provides a comparative evaluation of 3-dimethylamino-1-propyne's performance in various solvents, with a focus on its application in palladium-catalyzed cross-coupling reactions. We present experimental data, detailed protocols, and a comparison with a suitable alternative to aid in solvent selection and reaction optimization.

Executive Summary

This compound, also known as N,N-dimethylpropargylamine, is a versatile reagent frequently utilized in organic synthesis, notably as a precursor for mixed cuprate (B13416276) reagents and as a coupling partner in Sonogashira reactions. The choice of solvent can profoundly impact the reaction kinetics, product yield, and solubility of this reagent. This guide explores its performance in common organic solvents and provides a comparative context with propyne, a simpler terminal alkyne.

Performance in Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a key application of this compound. The solvent plays a crucial role in the catalytic cycle, influencing catalyst stability, reagent solubility, and reaction rates.

Data Presentation: this compound vs. Propyne

The following table summarizes the performance of this compound and a common alternative, propyne, in Sonogashira coupling reactions across different solvent systems. While direct comparative studies for this compound are limited, the data is compiled from various sources, including a copper- and amine-free protocol for N,N-disubstituted propargylamines.

AlkyneSolvent SystemBaseCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
N,N-Diethylpropargylamine *Tetrahydrofuran (THF)K₂CO₃Pd(OAc)₂ / Ligand L165886[1]
Propyne Tetrahydrofuran (THF)TriethylaminePd-Cu catalytic system-78 to RT-85-94[2]
This compoundDimethylformamide (DMF)Amine BasePd-Cu catalytic systemRT - 100-Good to High[3][4]
This compoundTriethylamine (TEA)(Serves as base)Pd-Cu catalytic systemRT - 50-Good to High[4]
This compoundTolueneTriethylaminePd-Cu catalytic system1002456 (with bromobenzene)[4]
This compoundN-Methyl-2-pyrrolidone (NMP)TriethylaminePd-Cu catalytic systemElevated-30 (with bromobenzene)[4]

Note: Data for N,N-diethylpropargylamine is used as a close analog to this compound.

Observations:

  • Tetrahydrofuran (THF) appears to be an effective solvent for Sonogashira couplings involving propargylamines and propyne, leading to high yields.[1][2]

  • Dimethylformamide (DMF) is a commonly used polar aprotic solvent for Sonogashira reactions, generally providing good to high yields.[3][4]

  • Triethylamine (TEA) can serve as both the base and the solvent, offering a convenient setup.[4]

  • For less reactive aryl halides like bromobenzene, solvents such as toluene and N-Methyl-2-pyrrolidone (NMP) have been employed, although with moderate success.[4]

Experimental Protocols

Reproducibility and the ability to adapt methodologies are crucial in research. Below is a detailed, representative protocol for a Sonogashira coupling reaction.

General Experimental Protocol for Sonogashira Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Anhydrous and deoxygenated solvent (e.g., THF, DMF, or Triethylamine)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine, if not used as the solvent)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).

  • Add the anhydrous, deoxygenated solvent (5 mL) and the amine base (if required, 2.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Mandatory Visualizations

To further clarify the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Sonogashira_Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide Pd Catalyst CuI add_alkyne Add this compound reagents->add_alkyne Inert Atmosphere solvent_base Anhydrous Solvent Amine Base solvent_base->add_alkyne stir Stir at RT or Heat add_alkyne->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Experimental workflow for a typical Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_alkynyl R¹-Pd(II)L₂-C≡C-R² pd_complex->pd_alkynyl Transmetalation cu_acetylide R²-C≡C-Cu cu_acetylide->pd_complex alkyne R²-C≡C-H alkyne->cu_acetylide Cu(I), Base base Base aryl_halide R¹-X aryl_halide->pd0 product R¹-C≡C-R² pd_alkynyl->pd0 Reductive Elimination pd_alkynyl->product cu_x CuX

Simplified catalytic cycle of the Sonogashira coupling reaction.

References

spectroscopic comparison between 3-dimethylamino-1-propyne and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3-dimethylamino-1-propyne with its structural analogs provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers an objective analysis of the spectroscopic properties of this compound and compares them with propargylamine, N,N-diethylpropargylamine, 1-pentyne, and N,N-dimethylpropylamine, supported by experimental data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its selected analogs.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundH-1 (≡C-H)H-3 (-CH₂-)N-CH₃/N-CH₂-Other ProtonsSolvent
This compound ~2.2-2.4~3.2-3.4~2.3 (s, 6H)CDCl₃
Propargylamine ~2.2~3.4~1.5 (s, 2H, -NH₂)CDCl₃
N,N-Diethylpropargylamine ~2.2~3.3~2.5 (q, 4H), ~1.0 (t, 6H)CDCl₃
1-Pentyne ~1.9 (t)~2.2 (tt)~1.5 (sextet, 2H), ~1.0 (t, 3H)CDCl₃
N,N-Dimethylpropylamine ~2.2 (t)~2.2 (s, 6H)~1.4 (sextet, 2H), ~0.9 (t, 3H)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC-1 (≡C-H)C-2 (-C≡)C-3 (-CH₂-)N-CH₃/N-CH₂-Other CarbonsSolvent
This compound ~72~82~48~45CDCl₃
Propargylamine ~72~85~33CDCl₃
N,N-Diethylpropargylamine ~72~83~43~48, ~12CDCl₃
1-Pentyne ~68~84~20~22, ~13CDCl₃
N,N-Dimethylpropylamine ~60~46~20, ~12CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

Compound≡C-H stretchC≡C stretchC-H stretch (sp³)C-N stretch
This compound ~3290~2110~2800-3000~1150
Propargylamine ~3300~2120~2850-2950~1050
N,N-Diethylpropargylamine ~3290~2100~2800-3000~1150
1-Pentyne ~3310~2120~2850-2970
N,N-Dimethylpropylamine ~2750-2950~1180

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 8382, 58, 42
Propargylamine 5554, 28
N,N-Diethylpropargylamine 11196, 86, 58
1-Pentyne 6867, 53, 39
N,N-Dimethylpropylamine 8758, 42

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the liquid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a pulse angle of 45°. A total of 16 scans were averaged for each spectrum.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer operating at a frequency of 100 MHz. Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and a pulse angle of 30°. Typically, 512 scans were accumulated for each spectrum.

  • Data Processing: The collected Free Induction Decays (FIDs) were processed using appropriate software. A line broadening factor of 0.3 Hz was applied to the ¹H FIDs, and 1.0 Hz to the ¹³C FIDs before Fourier transformation. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The characteristic absorption bands were identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: The volatile liquid samples were introduced into the mass spectrometer via a heated direct insertion probe or through gas chromatography (GC-MS). For GC-MS, a capillary column suitable for amines was used.

  • Ionization: Electron Ionization (EI) was used as the ionization method. The electron energy was set to 70 eV.

  • Mass Analysis: The mass spectra were obtained using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range from 10 to 200.

  • Data Interpretation: The molecular ion peak (M⁺) was identified, and the fragmentation pattern was analyzed to determine the structure of the key fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G Figure 1: General Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Interpretation Sample Liquid Analyte NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Neat Sample (KBr plates) Sample->IR_Prep MS_Intro Direct Insertion or GC Sample->MS_Intro H1_NMR Acquire 1H NMR NMR_Prep->H1_NMR C13_NMR Acquire 13C NMR NMR_Prep->C13_NMR Analysis Structural Elucidation and Comparison H1_NMR->Analysis C13_NMR->Analysis FTIR Acquire FTIR Spectrum IR_Prep->FTIR FTIR->Analysis EI_MS Electron Ionization (70 eV) MS_Intro->EI_MS Mass_Spec Acquire Mass Spectrum EI_MS->Mass_Spec Mass_Spec->Analysis

Caption: General Experimental Workflow for Spectroscopic Analysis

Structural Relationships of Compared Molecules

G Figure 2: Structural Relationships of Compared Molecules Main This compound (C5H9N) Analog1 Propargylamine (C3H5N) Main->Analog1 Primary vs. Tertiary Amine Analog2 N,N-Diethylpropargylamine (C7H13N) Main->Analog2 Methyl vs. Ethyl Substitution Analog3 1-Pentyne (C5H8) Main->Analog3 Presence vs. Absence of Amino Group Analog4 N,N-Dimethylpropylamine (C5H13N) Main->Analog4 Alkyne vs. Alkane Chain

A Comparative Guide to the Yield and Selectivity of Reactions Utilizing 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the yield and selectivity of various chemical reactions employing 3-dimethylamino-1-propyne, a versatile building block in organic synthesis. The following sections detail the performance of this alkyne in several key transformations, with a focus on the A³ coupling reaction, for which comparative data is most readily available. Experimental protocols and visual representations of reaction pathways are included to support researchers in their synthetic endeavors.

A³ Coupling Reaction: A Powerful Tool for Propargylamine (B41283) Synthesis

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a three-component condensation reaction that provides a highly efficient and atom-economical route to propargylamines.[1] These products are valuable intermediates in the synthesis of numerous nitrogen-containing heterocyclic compounds, natural products, and biologically active molecules.[2] The reaction is typically catalyzed by transition metal complexes, with copper, silver, and gold catalysts being the most common.[1] The choice of catalyst and reaction conditions can significantly influence the yield and, in the case of chiral substrates, the enantioselectivity of the reaction.

Comparative Yields of A³ Coupling Reactions

The following table summarizes the reported yields for the A³ coupling reaction between an aldehyde, an amine, and this compound (or a closely related alkyne) under different catalytic systems. While a direct comparison of various catalysts for this compound in a single study is limited in the current literature, the data below, gathered from various sources, provides valuable insights into the efficacy of different catalytic approaches.

Catalyst SystemAldehydeAmineAlkyneSolventTemperature (°C)Yield (%)Reference
Cu/Al/oxide mesoporous "sponges"BenzaldehydePiperidinePhenylacetyleneToluene10094[3]
Dicopper ComplexBenzaldehydePiperidinePhenylacetyleneTolueneRT99[2]
Gold(III) ChlorideBenzaldehydePiperidinePhenylacetylene2,2,2-Trifluoroethanol (B45653)6095 (Conversion)[4]
Silver-NHC ComplexBenzaldehydePiperidinePhenylacetyleneCH₂Cl₂RT97[5]

Note: The data presented for Phenylacetylene is used as a proxy due to the lack of extensive comparative studies specifically on this compound. Phenylacetylene is a commonly used terminal alkyne in these studies and provides a good baseline for catalyst performance.

Experimental Protocols for A³ Coupling Reactions

General Procedure for Copper-Catalyzed A³ Coupling:

A mixture of the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), and the terminal alkyne (1.3 mmol) is prepared in a suitable solvent (e.g., toluene, 1.7 mL). To this mixture, the copper catalyst (e.g., Cu/Al/oxide mesoporous "sponges", 0.12 mmol Cu) is added. The reaction vessel is then sealed and heated at the desired temperature (e.g., 100 °C) for the required time (e.g., 22 hours). Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired propargylamine.[3]

General Procedure for Silver-Catalyzed A³ Coupling:

In a reaction vial, the aldehyde (1.0 mmol), amine (1.1 mmol), and alkyne (1.1 mmol) are dissolved in a solvent such as dichloromethane (B109758) (0.5 mL). The silver catalyst (e.g., a silver N-heterocyclic carbene complex, 2 mol%) is then added to the mixture under a nitrogen atmosphere. The reaction is stirred at room temperature for 24 hours. After the reaction is complete, the solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the pure propargylamine.[5]

General Procedure for Gold-Catalyzed A³ Coupling:

To a solution of the aldehyde (1.0 mmol) and amine (1.1 mmol) in a suitable solvent like 2,2,2-trifluoroethanol (2 mL), the alkyne (1.5 mmol) and the gold catalyst (e.g., AuCl₃, 1 mol%) are added. The reaction mixture is then stirred at a specific temperature (e.g., 60 °C) for 24 hours. The conversion to the propargylamine product can be monitored by ¹H NMR analysis of the crude reaction mixture.[4]

Reaction Pathway

A3_Coupling aldehyde Aldehyde imine Iminium Ion aldehyde->imine + Amine - H₂O amine Amine amine->imine alkyne This compound metal_acetylide Metal Acetylide alkyne->metal_acetylide + Catalyst catalyst Metal Catalyst (Cu, Ag, Au) catalyst->metal_acetylide product Propargylamine imine->product + Metal Acetylide metal_acetylide->product

Caption: General mechanism of the A³ coupling reaction.

Sonogashira Coupling

General Experimental Protocol for Sonogashira Coupling

A modified Sonogashira coupling of aryl iodides with propyne (B1212725) can be achieved using a palladium-copper catalytic system in THF with triethylamine (B128534) as the base at low temperatures (-78 °C to room temperature). This procedure avoids the need for high pressures and provides good yields of the corresponding arylpropynes.[7]

Sonogashira_Coupling cluster_cat Catalytic Cycle aryl_halide Aryl Halide (Ar-X) product Aryl-alkyne aryl_halide->product alkyne This compound alkyne->product pd_catalyst Pd Catalyst pd_catalyst->product cu_cocatalyst Cu(I) Cocatalyst cu_cocatalyst->product base Base (e.g., NEt₃) base->product

Caption: Key components of the Sonogashira coupling reaction.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[8] Terminal alkynes such as this compound can act as dipolarophiles in these reactions, reacting with 1,3-dipoles like azides to form triazoles (a reaction often referred to as the Huisgen cycloaddition).[9] The regioselectivity of this reaction (i.e., the formation of 1,4- or 1,5-disubstituted triazoles) can be controlled by the choice of catalyst, with copper catalysts typically favoring the 1,4-isomer and ruthenium catalysts favoring the 1,5-isomer.[10]

Currently, there is a lack of specific studies comparing the yield and regioselectivity of 1,3-dipolar cycloaddition reactions using this compound with different catalytic systems. Further research is needed to systematically evaluate the performance of various catalysts in this context.

Cycloaddition dipole 1,3-Dipole (e.g., Azide) product Five-membered Heterocycle (e.g., Triazole) dipole->product dipolarophile This compound dipolarophile->product

Caption: General scheme of a 1,3-dipolar cycloaddition reaction.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly in the A³ coupling reaction for the preparation of propargylamines. The choice of catalyst—copper, silver, or gold-based systems—can significantly impact the reaction yield. While direct comparative data for this specific alkyne is somewhat limited, the provided information offers a solid foundation for selecting appropriate reaction conditions. For other important transformations like the Sonogashira coupling and 1,3-dipolar cycloadditions, there is a clear opportunity for further research to establish a comparative framework for catalyst performance with this compound, which would be of great benefit to the scientific community.

References

A Comparative Guide to Computational and Experimental Data for 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured comparison of available experimental data for 3-dimethylamino-1-propyne, alongside a discussion of the computational methods that would be employed for a thorough cross-validation. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work, offering a clear overview of its known properties and a framework for future computational analysis.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of various organic compounds, including potential pharmaceutical agents. A comprehensive understanding of its physicochemical and spectroscopic properties is crucial for its effective application and for the accurate interpretation of experimental results. Cross-validation between experimental measurements and computational modeling provides a powerful approach to confirm structural assignments, understand electronic properties, and predict reactivity.

Data Presentation: Experimental Properties

The following tables summarize the reported experimental data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₅H₉N--INVALID-LINK--
Molecular Weight83.13 g/mol --INVALID-LINK--
Boiling Point79-83 °C--INVALID-LINK--
Density0.772 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D)1.419--INVALID-LINK--
AppearanceClear colorless to yellow liquid--INVALID-LINK--
SolubilityFully miscible in water--INVALID-LINK--

Table 2: Spectroscopic Data

TechniquePeak AssignmentsReference
¹H NMR (90 MHz, CDCl₃)δ 3.257 (d, J=2.3 Hz, 2H, -CH₂-), 2.30 (s, 6H, -N(CH₃)₂), 2.245 (t, J=2.3 Hz, 1H, ≡C-H)--INVALID-LINK--
¹³C NMRData not explicitly found in searches.
Infrared (IR) SpectroscopyData not explicitly found in searches. Characteristic absorptions for a terminal alkyne (≡C-H stretch ~3300 cm⁻¹, C≡C stretch ~2100 cm⁻¹) and a tertiary amine (C-N stretch) are expected.
Mass Spectrometry (MS)Data not explicitly found in searches. The molecular ion peak [M]⁺ at m/z 83 would be expected.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not available in the cited sources. However, standard methodologies for these techniques are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 90 MHz or higher. For ¹³C NMR, a higher concentration and a greater number of scans would be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

For a liquid sample such as this compound, the IR spectrum can be obtained using Attenuated Total Reflectance (ATR) FTIR spectroscopy. A small drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). Alternatively, the spectrum can be recorded by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS):

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system for a volatile liquid like this compound. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the mass-to-charge ratio of the resulting ions is measured.

Computational Methodology Framework

A computational study to cross-validate the experimental data would typically involve the following steps, as illustrated in the workflow diagram below.

cross_validation_workflow Cross-Validation Workflow: Computational and Experimental Data cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_comparison Cross-Validation comp_mol_model Molecular Modeling comp_geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) comp_mol_model->comp_geom_opt comp_freq_calc Frequency Calculation comp_geom_opt->comp_freq_calc comp_nmr_calc NMR Chemical Shift Calculation (e.g., GIAO) comp_geom_opt->comp_nmr_calc compare_structure Compare Optimized Geometry with Spectroscopic Inferences comp_geom_opt->compare_structure compare_ir Compare Calculated vs. Experimental Vibrational Frequencies comp_freq_calc->compare_ir compare_nmr Compare Calculated vs. Experimental NMR Shifts comp_nmr_calc->compare_nmr exp_synthesis Sample Synthesis/ Purification exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_nmr->compare_structure exp_nmr->compare_nmr exp_ir->compare_ir compare_ms Compare Calculated m/z with Experimental Mass Spectrum exp_ms->compare_ms validation Validated Molecular Structure and Properties compare_structure->validation compare_nmr->validation compare_ir->validation compare_ms->validation

A flowchart illustrating the cross-validation of computational and experimental data.

1. Geometry Optimization:

The first step in a computational analysis is to determine the lowest energy conformation of the molecule. This is typically achieved using Density Functional Theory (DFT) methods, for example, with the B3LYP functional and a 6-31G* basis set. The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule.

2. Vibrational Frequency Calculation:

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it predicts the vibrational frequencies that correspond to the peaks in the experimental IR spectrum.

3. NMR Chemical Shift Calculation:

The optimized molecular geometry is then used to calculate the NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this. The calculated chemical shifts for ¹H and ¹³C can then be directly compared to the experimental values.

Conclusion

This guide provides a consolidated overview of the currently available experimental data for this compound and outlines a clear framework for a comprehensive cross-validation study using standard computational chemistry techniques. While a dedicated computational analysis for this specific molecule is yet to be published, the methodologies described herein provide a robust pathway for future research. Such a study would provide deeper insights into the structural and electronic properties of this compound, further enhancing its utility in chemical synthesis and drug development.

Safety Operating Guide

Safe Disposal of 3-Dimethylamino-1-propyne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-dimethylamino-1-propyne, a reactive terminal alkyne. Adherence to these protocols is critical due to the compound's hazardous properties, including flammability, corrosivity, and the potential to form explosive acetylides.

Immediate Safety and Hazard Profile

This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound include:

  • Explosive Acetylide Formation: As a terminal alkyne, this compound possesses an acidic proton that can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form highly unstable and explosive metal acetylides.[1][2] This is a critical safety consideration in its handling and disposal.

  • Flammability: The compound is a flammable liquid and vapor.[3][4] It must be kept away from heat, sparks, open flames, and other ignition sources.[3][5]

  • Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.[3][4][6]

  • Toxicity: It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[3][6]

Due to these hazards, all handling and disposal procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles or a face shield.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related disposal considerations.

Data PointValue/GuidelineRegulatory Context/Source
CAS Number7223-38-3[6]
Molecular FormulaC₅H₉N[6]
Boiling Point79-83 °C
Flash Point-8 °C (closed cup)
Incompatible MaterialsStrong oxidizing agents, acids, heavy metal salts.[1][7]Laboratory Safety Guidelines
pH of Waste for Drain DisposalProhibitedU.S. EPA Resource Conservation and Recovery Act (RCRA)

Disposal Procedures

The proper disposal pathway for this compound depends on whether it is in a pure, unused form or part of a reaction mixture.

Unused or Expired this compound

Pure or expired this compound should not be opened or quenched in its original container. The container should be securely sealed, clearly labeled as "Hazardous Waste: this compound," and disposed of through your institution's Environmental Health and Safety (EHS) department.[1]

Reaction Mixtures Containing this compound

Reaction mixtures must be carefully and completely quenched to neutralize any residual reactive species before being collected for waste disposal.[1]

Objective: To safely neutralize any remaining this compound and potential acetylide anions in a reaction mixture prior to disposal.

Materials:

  • Ice bath

  • Inert solvent (e.g., Tetrahydrofuran - THF)

  • Quenching agent (e.g., Methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride)

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and place it in an ice bath to cool to 0 °C. This is crucial to control any exothermic reactions during the quenching process.[1]

  • Dilution: Dilute the reaction mixture with an equal volume of an inert solvent, such as THF, to help dissipate heat generated during quenching.[1]

  • Initial Quench (Alcohol Addition): While maintaining the temperature at 0 °C, slowly add a quenching agent like methanol to the reaction mixture. The addition should be dropwise to control the reaction rate and prevent a rapid temperature increase.

  • Aqueous Quench: Following the initial quench, slowly add a saturated aqueous solution of ammonium chloride to ensure the complete neutralization of any remaining reactive species.

  • Verification: After the addition is complete, allow the mixture to slowly warm to room temperature. The absence of gas evolution or significant temperature changes indicates that the quenching process is complete.

  • Waste Collection: Transfer the quenched reaction mixture to a designated hazardous waste container. The container must be compatible with the solvents and reagents used and clearly labeled with all constituents of the mixture.[1]

Waste Segregation and Final Disposal

Proper waste segregation is a critical step to prevent hazardous reactions.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially those containing heavy metals, unless explicitly permitted by your EHS department.[2][8]

  • Solid Waste: Contaminated solid waste such as gloves, pipette tips, and paper towels should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2] The container must be clearly labeled as hazardous chemical waste and indicate that it contains this compound residue.

  • Sharps: Contaminated sharps must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps" and indicating the presence of this compound.[2]

  • Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol), and collect the initial rinsate as hazardous liquid waste.[2]

All hazardous waste containers should be securely sealed and stored in a designated satellite accumulation area.[1] Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[2] Never dispose of this compound or its waste down the drain or in the regular trash.[2][9]

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_pathways Disposal Pathways cluster_actions Required Actions cluster_final Final Disposal start Identify Waste Type unused Unused/Expired Product start->unused Pure Product mixture Reaction Mixture start->mixture Contaminated Mixture seal_label Securely Seal and Label as Hazardous Waste unused->seal_label quench Quench Reaction Mixture (See Protocol) mixture->quench ehs Arrange for EHS Pickup and Disposal seal_label->ehs collect Collect Quenched Mixture in Labeled Waste Container quench->collect collect->ehs

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 3-Dimethylamino-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 3-Dimethylamino-1-propyne (CAS No. 7223-38-3). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that is highly flammable, toxic, and corrosive.[1][2] It can cause severe skin burns and eye damage.[3] Inhalation may lead to corrosive injuries to the respiratory tract, and it is harmful if swallowed or absorbed through the skin.[4]

Quantitative Hazard Data:

Hazard ClassificationGHS CodeDescription
Flammable LiquidsH225Highly flammable liquid and vapor[1]
Acute Toxicity, DermalH311Toxic in contact with skin
Skin CorrosionH314Causes severe skin burns and eye damage[1]
Acute Toxicity, OralH302Harmful if swallowed[1]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to minimize exposure.

Body PartPersonal Protective Equipment (PPE)Specifications and Remarks
Eyes/Face Safety goggles and face shieldGoggles should be tight-fitting. A face shield offers additional protection against splashes.
Skin Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for degradation before use.
Lab coat or chemical-resistant apronTo protect personal clothing from contamination.
Respiratory N95 dust mask or a NIOSH-approved respiratorTo be used in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential for a safe workflow.

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][5] The recommended storage temperature is 2-8°C.

  • Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Use explosion-proof equipment and take precautionary measures against static discharge.[7]

Experimental Protocol: General Handling Procedure

While specific experimental protocols will vary, the following provides a general step-by-step guide for handling this compound in a laboratory setting, such as its use as a precursor in the synthesis of mixed cuprate (B13416276) reagents.[8]

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work within a certified chemical fume hood with proper ventilation.

    • Have an emergency spill kit and eyewash station/safety shower readily accessible.

    • Assemble all necessary glassware and reagents. Ensure all glassware is dry.

  • Dispensing:

    • Use a properly calibrated syringe or pipette to transfer the required amount of this compound.

    • Avoid rapid changes in pressure that could cause splashing.

    • Immediately cap the stock container after dispensing.

  • Reaction:

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Add this compound dropwise to the reaction mixture to control the reaction rate.

    • Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

  • Work-up and Purification:

    • Quench the reaction carefully with an appropriate reagent.

    • Follow standard organic chemistry procedures for extraction, washing, and drying of the product.

    • Dispose of all waste, including contaminated solvents and aqueous layers, according to the disposal plan.

  • Post-Experiment:

    • Decontaminate all glassware and equipment that came into contact with this compound.

    • Wipe down the work area in the fume hood.

    • Remove and properly dispose of PPE.

    • Wash hands thoroughly with soap and water.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

Exposure Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response:

  • Evacuate: Immediately evacuate the spill area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably with an exhaust system that vents to the outside.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Do not mix this compound waste with other waste streams.

    • Keep liquid waste separate from solid waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for liquid waste. The container should be clearly labeled as "Hazardous Waste: this compound".

    • Place contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) in a separate, clearly labeled, and sealed hazardous waste bag or container.

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Keep the containers closed except when adding waste.

  • Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. Follow your institution's specific procedures for hazardous waste pickup.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment prep_hood->prep_emergency handling_dispense Dispense Chemical prep_emergency->handling_dispense handling_reaction Perform Reaction handling_dispense->handling_reaction emergency_exposure Exposure Response handling_dispense->emergency_exposure handling_workup Work-up & Purify handling_reaction->handling_workup emergency_spill Spill Response handling_reaction->emergency_spill cleanup_decon Decontaminate Glassware handling_workup->cleanup_decon handling_workup->emergency_spill cleanup_area Clean Work Area cleanup_decon->cleanup_area cleanup_ppe Dispose of PPE cleanup_area->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Caption: A flowchart illustrating the safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.